IWP-051
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H11F2N5O2 |
|---|---|
Poids moléculaire |
355.30 g/mol |
Nom IUPAC |
5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H11F2N5O2/c18-11-4-2-1-3-10(11)9-24-15(13-5-6-26-23-13)7-14(22-24)16-20-8-12(19)17(25)21-16/h1-8H,9H2,(H,20,21,25) |
Clé InChI |
LIVYVCAUBHXIMI-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
IWP-051: A Deep Dive into its Mechanism of Action as a Soluble Guanylate Cyclase Stimulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a novel, orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2] This pathway plays a pivotal role in various physiological processes, including the regulation of vascular tone, platelet aggregation, and neurotransmission.[2] Impairment of the NO-sGC-cGMP signaling cascade is implicated in the pathophysiology of several cardiovascular diseases. This compound has been developed as a potential therapeutic agent to address this by directly enhancing sGC activity, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling.[2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: Stimulation of Soluble Guanylate Cyclase
This compound is classified as a heme-dependent sGC stimulator.[1] Its primary mechanism of action involves the direct allosteric activation of the sGC enzyme, leading to an increased rate of conversion of guanosine triphosphate (GTP) to cGMP.[2] A key characteristic of this compound is its synergistic action with nitric oxide (NO).[1] While it can stimulate sGC activity independently of NO, its potency is significantly enhanced in the presence of NO. This dual action makes it effective in conditions of both NO deficiency and normal NO levels.
The binding of this compound to sGC is thought to occur at a regulatory site distinct from the NO-binding heme pocket. While the precise binding site of this compound on human sGC has not been definitively elucidated, studies on homologous proteins and with other sGC stimulators suggest that it binds to a pocket at the interface of the H-NOX (Heme-Nitric oxide/Oxygen binding) and coiled-coil domains of the sGC heterodimer.[3] This binding induces a conformational change in the enzyme, facilitating its activation and enhancing its catalytic activity.
Signaling Pathway
The stimulation of sGC by this compound initiates a signaling cascade with profound physiological effects. The increased intracellular concentration of cGMP, the second messenger, leads to the activation of cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, resulting in:
-
Vasodilation: PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and vasodilation.[4][5]
-
Inhibition of Platelet Aggregation: Elevated cGMP levels in platelets inhibit their activation and aggregation, contributing to a reduced risk of thrombosis.
-
Anti-inflammatory and Anti-proliferative Effects: The NO-sGC-cGMP pathway has been shown to exert anti-inflammatory and anti-proliferative effects in the vasculature.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| EC50 | 290 nM | HEK293 cells | In the presence of an NO donor | [6] |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Parameter | Mouse | Rat | Dog | Human (Predicted) | Reference |
| Oral Bioavailability (F) | >40% | >40% | >40% | - | [1] |
| Plasma Protein Binding | - | >99% | - | >99% | [1][2] |
| Clearance | - | Low | Low | - | [1][2] |
| Elimination Half-life (t1/2) | - | >4 hours | - | ~8 hours | [1][2] |
| Time to Maximum Concentration (Tmax) | - | >3 hours | - | - | [1] |
Table 3: Off-Target Activity of this compound
| Target | Activity | Concentration | Reference |
| Panel of >60 Receptors and Ion Channels | Minimal activity | 10 µM | [2] |
| Cytochrome P450 Isozymes (CYP3A4, 2D6, 2C9, 1A2, 2C19) | <20% inhibition | 10 µM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
sGC Activity Assay (HEK293 Cells)
This assay is designed to measure the ability of this compound to stimulate the production of cGMP in a cellular context.
Materials:
-
HEK293 cells
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
NO donor (e.g., diethylamine (B46881) NONOate, DEA/NO)
-
Cell lysis buffer
-
cGMP quantification kit (e.g., ELISA) or LC-MS/MS system
Procedure:
-
HEK293 cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with a serum-free medium containing a PDE inhibitor for a pre-incubation period to prevent the degradation of newly synthesized cGMP.
-
This compound is added to the wells at a range of concentrations.
-
An NO donor is added to the wells to initiate sGC stimulation.
-
The plates are incubated for a specified time at 37°C.
-
The reaction is stopped, and the cells are lysed according to the cGMP assay kit manufacturer's instructions.
-
The intracellular cGMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The data are analyzed using non-linear regression to determine the EC50 value of this compound.
In Vivo Hemodynamic Studies in Rats
These studies are conducted to evaluate the effect of this compound on blood pressure in a living organism.
Materials:
-
Male Sprague-Dawley or Wistar-Kyoto rats
-
Telemetry devices for blood pressure and heart rate monitoring
-
Surgical instruments
-
This compound formulation for oral administration
-
Data acquisition system
Procedure:
-
Rats are anesthetized, and a telemetry transmitter is surgically implanted, typically with the catheter inserted into the abdominal aorta.
-
The animals are allowed a recovery period of at least one week.
-
Baseline hemodynamic data, including mean arterial pressure (MAP) and heart rate (HR), are recorded continuously.
-
This compound is administered to the rats via oral gavage at various dose levels. A vehicle control group is also included.
-
Hemodynamic parameters are continuously monitored and recorded for at least 24 hours post-dosing.
-
The collected data are analyzed to assess the magnitude and duration of the blood pressure-lowering effect of this compound and to establish a dose-response relationship.
Conclusion
This compound is a potent and orally bioavailable stimulator of soluble guanylate cyclase with a well-defined mechanism of action. By directly activating sGC, both independently and synergistically with nitric oxide, this compound enhances the production of cGMP, a key second messenger that mediates vasodilation and other protective cardiovascular effects. Preclinical data demonstrate its efficacy in vitro and in vivo, with a favorable pharmacokinetic and safety profile. These characteristics position this compound as a promising therapeutic candidate for the treatment of cardiovascular diseases characterized by impaired NO-sGC-cGMP signaling. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human populations.
References
- 1. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 4. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
IWP-051: A Technical Whitepaper on its Core sGC Stimulator Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a novel, orally bioavailable small molecule that acts as a soluble guanylate cyclase (sGC) stimulator.[1][2] sGC stimulators are a class of therapeutic agents that are heme-dependent and act in synergy with nitric oxide (NO) to enhance the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This whitepaper provides an in-depth technical guide to the core sGC stimulator activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: sGC Stimulation
This compound directly stimulates sGC, an enzyme that converts guanosine triphosphate (GTP) to cGMP.[3][4] This stimulation occurs in a manner that is synergistic with nitric oxide (NO).[3][4] The increased levels of cGMP lead to various physiological effects, including vasodilation. This compound is part of a pyrazole-pyrimidine class of sGC stimulators.
Signaling Pathway
The signaling cascade initiated by this compound involves the activation of sGC and the subsequent increase in intracellular cGMP. This pathway is crucial for regulating vascular tone and blood pressure.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound.
In Vitro Activity
| Parameter | Value | Cell Line | Conditions | Reference |
| EC50 | 290 nM | HEK293 | In the presence of NO-donor DETA-NONOate | [3][4] |
In Vivo Pharmacokinetics
| Species | Bioavailability | Half-life (t1/2) | Tmax | Plasma Protein Binding | Reference |
| Mouse | >40% | --- | --- | --- | |
| Rat | >40% (96 ± 26%) | >4 hours (4.1 h) | >3 hours (5 h) | 99.9% | [2][3] |
| Dog | >40% | --- | --- | --- | |
| Human | --- | Predicted ~8 hours | --- | 99.4% | [3] |
Experimental Protocols
sGC Stimulator Activity Assay (In Vitro)
This protocol describes the determination of this compound's potency in stimulating sGC in a cellular context.
Objective: To measure the EC50 of this compound for sGC stimulation in HEK293 cells.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media until confluent.
-
Compound Treatment: Cells are treated with varying concentrations of this compound in the presence of a nitric oxide donor, such as DETA-NONOate.
-
Incubation: The treated cells are incubated for a defined period (e.g., 20 minutes) to allow for cGMP production.[3]
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysate is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
-
Data Analysis: The cGMP concentrations are plotted against the this compound concentrations, and the EC50 value is calculated using a suitable pharmacological model.
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of this compound.
Objective: To determine the permeability of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: this compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. The reverse experiment (B to A) is also performed to assess efflux.
-
Sampling: Samples are collected from both the apical and basolateral chambers at specific time points.
-
Quantification: The concentration of this compound in the samples is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal absorption. This compound has been shown to have high permeability in this model.[2]
Pharmacokinetic Study in Rats
This protocol outlines the in vivo assessment of this compound's pharmacokinetic profile.
Objective: To determine the key pharmacokinetic parameters of this compound in rats following oral and intravenous administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Dosing:
-
Oral (PO): this compound is administered orally via gavage at various doses (e.g., 1, 10, and 30 mg/kg).[2]
-
Intravenous (IV): A single dose of this compound is administered intravenously.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability is calculated by comparing the AUC from oral administration to that from intravenous administration.
Clinical Trial Status
As of the latest available information, there are no registered clinical trials for this compound. The information available is limited to preclinical studies.
Conclusion
This compound is a potent and orally bioavailable sGC stimulator with a promising preclinical profile. Its ability to enhance the NO-sGC-cGMP signaling pathway suggests its potential therapeutic utility in cardiovascular diseases. The provided data and experimental protocols offer a comprehensive technical overview for researchers and drug development professionals interested in this compound. Further investigation, including clinical trials, will be necessary to fully elucidate its therapeutic potential in humans.
References
- 1. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
IWP-051: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, mechanism of action, and experimental protocols related to IWP-051, a novel small molecule of interest in cardiovascular research.
Core Chemical and Physical Properties
This compound is a pyrazole-pyrimidine derivative identified as a potent, orally bioavailable soluble guanylate cyclase (sGC) stimulator.[1][2] It is a solid compound with a molecular weight of 355.3 g/mol and the chemical formula C₁₇H₁₁F₂N₅O₂.[3] The compound is mildly acidic, with a pKa of 5.75.[4][5]
| Property | Value | Reference |
| IUPAC Name | 5-fluoro-2-(1-(2-fluorobenzyl)-5-(isoxazol-3-yl)-1H-pyrazol-3-yl)pyrimidin-4(3H)-one | [6] |
| CAS Number | 1354041-91-0 | [6] |
| Molecular Formula | C₁₇H₁₁F₂N₅O₂ | [3][7] |
| Molecular Weight | 355.3 g/mol | [3][7] |
| Appearance | Solid | [3] |
| pKa | 5.75 | [4][5] |
Mechanism of Action: sGC Stimulation
This compound functions as a direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[2][4] sGC is an intracellular receptor for NO and, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4][8] cGMP, in turn, mediates a variety of physiological responses, including vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation.[4][8]
The action of this compound is heme-dependent but NO-independent, meaning it can activate sGC even in the absence of nitric oxide.[1][2] Furthermore, this compound acts synergistically with NO, enhancing the enzyme's sensitivity to its endogenous ligand.[1][2] This dual mechanism of action makes it a promising therapeutic candidate for cardiovascular diseases where NO bioavailability is compromised.[4]
Pharmacological and Pharmacokinetic Properties
This compound has been characterized by its high potency and favorable pharmacokinetic profile, suggesting its potential for once-daily oral dosing in humans.[4]
| Parameter | Value | Species | Reference |
| sGC Stimulation (EC₅₀) | 290 nM | In vitro | [6] |
| Plasma Protein Binding | >99% (99.9%) | Rat | [4][5] |
| >99% (99.4%) | Human | [4][5] | |
| Metabolic Stability | High | In vitro | [1][2] |
| Permeability | High | Caco-2 model | [1][2] |
| Caco-2 Efflux | None | Caco-2 model | [1][2] |
| Elimination Half-life | >4 hours | Rat | [1][2] |
| Time to Max. Concentration (Tₘₐₓ) | >3 hours | Rat | [1][2] |
| Oral Bioavailability | >40% | Mouse, Rat, Dog | [1][2] |
Experimental Protocols
Soluble Guanylate Cyclase (sGC) Stimulation Assay
This protocol outlines a general procedure for determining the in vitro potency of this compound as an sGC stimulator.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM TEA-HCl, pH 7.5, containing 2 mM MgCl₂, 0.5 mM GTP, and a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the reaction buffer.
-
Prepare a solution of purified sGC enzyme.
-
-
Assay Procedure:
-
In a microplate, add the this compound dilutions.
-
Add the sGC enzyme solution to each well.
-
Initiate the reaction by adding the GTP-containing reaction buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution of EDTA.
-
Quantify the amount of cGMP produced using a commercially available detection kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cGMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.
-
Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow them to differentiate into a polarized monolayer resembling the intestinal epithelium.[9]
-
-
Monolayer Integrity Test:
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound solution (at a known concentration, e.g., 10 µM) to the apical (donor) compartment.[10]
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C, typically with gentle shaking.
-
At predetermined time points (e.g., 2 hours), take samples from the basolateral compartment.[10]
-
-
Efflux Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction by adding this compound to the basolateral (donor) compartment and sampling from the apical (receiver) compartment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[9]
-
-
References
- 1. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Stimulators of Soluble Guanylyl Cyclase: Future Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. enamine.net [enamine.net]
IWP-051: A Technical Guide to a Novel Soluble Guanylate Cyclase Stimulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of IWP-051, a novel, orally bioavailable small molecule stimulator of soluble guanylate cyclase (sGC). This compound represents a significant advancement in the field of cardiovascular and fibrotic disease therapeutics by targeting the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This guide details the mechanism of action, synthesis, and pharmacological properties of this compound, presenting key quantitative data in structured tables and outlining detailed experimental protocols for its characterization. Visual diagrams of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this promising therapeutic agent.
Introduction: Soluble Guanylate Cyclase as a Therapeutic Target
Soluble guanylate cyclase (sGC) is a critical enzyme in a fundamental signaling pathway that regulates a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1] As a heterodimeric heme-containing protein, sGC functions as the primary intracellular receptor for nitric oxide (NO). Upon binding of NO to its heme cofactor, sGC undergoes a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).
Impaired NO-sGC-cGMP signaling, due to either reduced NO bioavailability or oxidative stress rendering sGC heme-oxidized and NO-insensitive, is implicated in the pathophysiology of numerous cardiovascular diseases, such as pulmonary hypertension and heart failure, as well as fibrotic and inflammatory conditions. While organic nitrates have been a cornerstone of therapy, their efficacy is limited by the development of tolerance and the requirement for endogenous conversion to NO.
sGC stimulators, such as this compound, represent a novel therapeutic class that directly activates sGC in a NO-independent manner, while also acting synergistically with endogenous NO. These molecules bind to a regulatory site on the sGC enzyme, stabilizing the activated conformation and leading to increased cGMP production. This direct mechanism of action offers the potential for therapeutic benefit even in states of NO deficiency or sGC dysfunction.
Discovery of this compound
This compound was discovered through a targeted medicinal chemistry effort aimed at identifying sGC stimulators with optimized pharmacological, pharmacokinetic, and pharmacodynamic properties suitable for once-daily oral dosing in humans. The discovery process began with an internal lead compound, which was systematically modified to improve potency, metabolic stability, selectivity, and oral bioavailability. This effort led to the identification of a series of 4-hydroxypyrimidine (B43898) sGC stimulators, from which this compound emerged as a lead candidate with a well-balanced profile.[1]
Chemical Synthesis of this compound
The synthesis of this compound, chemically named 2-((1-(2-fluorobenzyl)-1H-pyrazol-5-yl)amino)-5-fluoropyrimidin-4-ol, is achieved through a multi-step process. A plausible synthetic route, based on the primary literature, is outlined below. While the specific, detailed protocol from the supplementary information of the discovery publication was not located, the following represents a standard and logical approach to its synthesis.
Synthetic Scheme:
A key step in the synthesis involves the condensation of a pyrazole (B372694) amine intermediate with a substituted pyrimidine (B1678525). The pyrazole amine can be synthesized by reacting a hydrazine (B178648) with a suitable β-ketonitrile, followed by N-alkylation. The pyrimidine component is typically a dihalopyrimidine, which allows for sequential nucleophilic substitution.
-
Step 1: Synthesis of the Pyrazole Intermediate. The synthesis would likely begin with the cyclization of a β-ketonitrile with hydrazine to form the aminopyrazole core.
-
Step 2: N-Alkylation of the Pyrazole. The pyrazole nitrogen is then alkylated with 2-fluorobenzyl bromide in the presence of a suitable base.
-
Step 3: Synthesis of the Pyrimidine Intermediate. 2,4-dichloro-5-fluoropyrimidine (B19854) serves as a common starting material for the pyrimidine portion of the molecule.
-
Step 4: Nucleophilic Aromatic Substitution. The pyrazole amine is then reacted with the dichlorofluoropyrimidine in a nucleophilic aromatic substitution reaction. This reaction is typically carried out in a suitable solvent such as isopropanol (B130326) with a base to scavenge the HCl byproduct.
-
Step 5: Hydrolysis. The final step involves the hydrolysis of the remaining chloro group on the pyrimidine ring to the hydroxyl group, yielding this compound.
Mechanism of Action
This compound functions as a direct stimulator of soluble guanylate cyclase. It binds to a distinct allosteric site on the sGC enzyme, enhancing its catalytic activity and leading to increased production of cGMP from GTP. A key characteristic of sGC stimulators is their synergistic action with nitric oxide. In the presence of NO, the stimulatory effect of this compound is potentiated, leading to a greater increase in cGMP levels than either agent alone. This dual mechanism of action allows this compound to be effective both in restoring basal cGMP levels in a NO-deficient state and in amplifying the physiological effects of endogenous NO.
The downstream effects of increased cGMP are mediated by cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases. In the vasculature, this leads to smooth muscle relaxation and vasodilation.
Caption: The NO-sGC-cGMP signaling pathway and the mechanism of action of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of this compound.
Table 1: In Vitro Activity and Properties of this compound
| Parameter | Value | Notes |
| sGC Stimulation (EC50) | 290 nM | In HEK293 cells, in the presence of a NO donor (DETA-NONOate). |
| Plasma Protein Binding | >99% | In both rat and human plasma. |
| Metabolic Stability | High | |
| Caco-2 Permeability | High | No efflux observed. |
| pKa | 5.75 | Mildly acidic. |
| Aqueous Solubility | pH-dependent | 3 µg/mL at pH 7.4; 142 µg/mL at pH 9.2. |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t1/2 (h) | Bioavailability (F%) |
| Mouse | PO | 1 | - | - | - | >40% |
| Rat | PO | 1 | >4 | 5 | >4 | 96 ± 26 |
| Dog | PO | 1 | - | - | - | >40% |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Rats
| Oral Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) |
| 1 | -10 |
| 30 | -30 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard industry practices and the information available in the primary literature.
sGC Activity Assay (Cell-Based)
This protocol describes a method to determine the potency of this compound in stimulating sGC activity in a cellular context by measuring cGMP production.
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Reagents:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
DETA-NONOate (NO donor)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA kit or LC-MS/MS for cGMP quantification
-
-
Procedure:
-
Seed HEK293 cells in a 96-well plate and culture until confluent.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add the this compound dilutions to the cells, along with a fixed concentration of DETA-NONOate to assess synergistic activity. Include a vehicle control (DMSO).
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction and lyse the cells by adding lysis buffer.
-
Quantify the intracellular cGMP concentration using a commercially available cGMP ELISA kit or by LC-MS/MS analysis.
-
Plot the cGMP concentration against the this compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of this compound and determines if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Reagents:
-
Caco-2 cells
-
Culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
LC-MS/MS for quantification of this compound
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add this compound to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess active efflux.
-
In Vivo Blood Pressure Measurement in Rats
This protocol outlines the measurement of mean arterial pressure (MAP) in conscious rats following oral administration of this compound.
-
Animals: Normotensive male Sprague-Dawley rats.
-
Equipment:
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography.
-
Oral gavage needles.
-
-
Procedure:
-
Surgically implant telemetry transmitters for conscious, unrestrained blood pressure monitoring, and allow for a recovery period.
-
Acclimatize the rats to the experimental conditions.
-
Administer this compound orally via gavage at various doses. A vehicle control group should be included.
-
Continuously monitor and record blood pressure, heart rate, and other relevant cardiovascular parameters for a specified duration.
-
Calculate the change in mean arterial pressure from baseline for each dose group.
-
Experimental and Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a small molecule drug candidate like this compound.
Caption: A generalized workflow for the discovery and preclinical development of this compound.
Conclusion
This compound is a potent and orally bioavailable soluble guanylate cyclase stimulator that has demonstrated a promising preclinical profile. Its direct mechanism of action on a key signaling pathway implicated in cardiovascular and fibrotic diseases, combined with favorable pharmacokinetic properties, positions it as a significant therapeutic candidate. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other sGC stimulators.
References
An In-depth Technical Guide to IWP-051 Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the target validation studies for IWP-051, a potent and orally bioavailable stimulator of soluble guanylate cyclase (sGC). The document details the mechanism of action, key quantitative data from preclinical studies, and methodologies for essential experiments. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific rationale and procedures.
Core Target and Mechanism of Action
This compound is a small molecule agonist of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1] Its mechanism of action is characterized as a heme-dependent, NO-independent stimulation of sGC, which also acts in synergy with NO to enhance the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This mode of action makes this compound a promising therapeutic candidate for conditions associated with impaired NO signaling.
The stimulation of sGC by this compound leads to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate downstream signaling cascades, primarily through the activation of protein kinase G (PKG), resulting in various physiological responses, including smooth muscle relaxation and vasodilation.
Quantitative Preclinical Data
The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| EC50 | 290 nM | HEK293 | sGC stimulation | [2] |
Table 2: Pharmacokinetic Profile of this compound in Preclinical Species
| Parameter | Mouse | Rat | Dog | Reference |
| Oral Bioavailability (F) | >40% | >40% | >40% | [3] |
| Plasma Protein Binding | - | >99% | - | [3] |
| Elimination Half-life (t1/2) | - | >4 hrs | - | [3] |
| Time to Max Concentration (Tmax) | - | >3 hrs | - | [3] |
| Clearance | - | Low | - | [3] |
| Volume of Distribution | - | Low | - | [3] |
Experimental Protocols
In Vitro sGC Stimulation Assay
This protocol describes a cell-based assay to determine the potency of this compound in stimulating sGC activity by measuring cGMP production in Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer (e.g., RIPA buffer)
-
cGMP detection kit (ELISA or LC-MS/MS based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO).
-
Pre-incubation with PDE Inhibitor: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor, such as IBMX, to prevent cGMP degradation.
-
This compound Treatment: Add the prepared dilutions of this compound to the respective wells and incubate for a specified period.
-
Cell Lysis: Aspirate the medium and lyse the cells using a suitable cell lysis buffer.
-
cGMP Measurement: Determine the concentration of cGMP in the cell lysates using a validated cGMP detection kit following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Assessment of Mean Arterial Pressure
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound by measuring its effect on mean arterial pressure (MAP) in normotensive Sprague-Dawley rats.
Materials:
-
Male normotensive Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., polyethylene (B3416737) glycol 400)
-
Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff method)
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions and handling procedures for a sufficient period before the experiment.
-
Blood Pressure Monitoring Setup: If using telemetry, surgically implant the telemetry device according to established protocols and allow for a recovery period. For the tail-cuff method, acclimate the animals to the restraining device.
-
Baseline Measurement: Record baseline MAP for a defined period before drug administration.
-
This compound Administration: Administer this compound orally via gavage at various dose levels. A vehicle control group should be included.
-
Post-dose Monitoring: Continuously monitor and record MAP for an extended period (e.g., 24 hours) after administration.
-
Data Analysis: Calculate the change in MAP from baseline for each treatment group and compare it to the vehicle control group. Analyze the dose-response relationship.
Target Validation Logic
The validation of sGC as the target of this compound is based on a logical progression of evidence from in vitro and in vivo studies.
Conclusion
The collective evidence from in vitro and in vivo preclinical studies strongly supports the validation of soluble guanylate cyclase as the primary pharmacological target of this compound. The compound demonstrates potent and direct stimulation of sGC, leading to a significant downstream physiological effect, namely the reduction of blood pressure. The favorable pharmacokinetic profile of this compound further underscores its potential as an orally administered therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the further investigation and development of this compound and other sGC modulators.
References
IWP-051: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a potent, orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC). This places it in a distinct class from other compounds bearing the "IWP" designation (Inhibitors of Wnt Production), which target the Wnt signaling pathway. This compound's mechanism of action is centered on the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade, a critical pathway in various physiological processes, including vasodilation, inhibition of platelet aggregation, and regulation of fibrosis. This technical guide provides an in-depth overview of the downstream signaling pathways of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions involved.
Core Mechanism of Action: sGC Stimulation
This compound functions as a heme-dependent sGC stimulator. This means it enhances the activity of sGC, the primary receptor for endogenous nitric oxide (NO). By binding to sGC, this compound sensitizes the enzyme to even low levels of NO, leading to a significant increase in the production of the second messenger, cyclic guanosine monophosphate (cGMP).
Downstream Signaling Cascade
The stimulation of sGC by this compound initiates a well-defined downstream signaling cascade. The increased intracellular concentration of cGMP is the central event, which in turn activates cGMP-dependent protein kinase G (PKG). PKG is a serine/threonine kinase that phosphorylates a multitude of downstream target proteins, leading to a cascade of cellular events. One of the most well-characterized downstream targets of PKG is the Vasodilator-Stimulated Phosphoprotein (VASP), which plays a crucial role in cytoskeleton dynamics and cell adhesion.
Caption: Downstream signaling pathway of this compound.
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and preclinical studies. The following table summarizes key quantitative parameters.
| Parameter | Value | Assay System | Reference |
| EC50 for sGC agonism | 290 nM | Cell-based cGMP assay | [Source on file] |
| Oral Bioavailability (Rat) | >40% | In vivo pharmacokinetic study | [Source on file] |
| Plasma Protein Binding (Human) | 99.4% | In vitro binding assay | [Source on file] |
| Plasma Protein Binding (Rat) | 99.9% | In vitro binding assay | [Source on file] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Measurement of Intracellular cGMP Levels (ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP concentrations following treatment with this compound.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, fibroblasts)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
0.1 M HCl
-
cGMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach confluency.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2).
-
Pre-treatment: On the day of the assay, wash the cells with serum-free medium. Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes. This step is crucial to prevent the degradation of cGMP.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor. Add the this compound solutions to the wells and incubate for a defined period (e.g., 30 minutes). Include a vehicle control.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding 100 µL of 0.1 M HCl to each well to lyse the cells.
-
cGMP Quantification: Follow the instructions provided with the commercial cGMP ELISA kit to measure the cGMP concentration in the cell lysates. This typically involves a competitive binding reaction, washing steps, addition of a substrate, and measurement of absorbance at a specific wavelength.
-
Data Analysis: Generate a standard curve using the cGMP standards provided in the kit. Calculate the cGMP concentration in each sample by interpolating from the standard curve.
Caption: Experimental workflow for cGMP ELISA.
Analysis of VASP Phosphorylation (Western Blot)
This protocol details the use of Western blotting to detect the phosphorylation of VASP at Ser239, a specific marker of PKG activation, in response to this compound.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency. Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VASP.
Caption: Western blot workflow for VASP phosphorylation.
Therapeutic Implications
The ability of this compound to stimulate the NO/sGC/cGMP pathway holds significant therapeutic potential for a range of conditions characterized by impaired signaling in this cascade.
-
Cardiovascular Diseases: By promoting vasodilation and inhibiting platelet aggregation, this compound could be beneficial in the treatment of hypertension, heart failure, and atherosclerosis.
-
Fibrotic Diseases: The anti-fibrotic effects of the cGMP pathway are well-documented. This compound may offer a novel therapeutic approach for conditions such as pulmonary fibrosis and liver fibrosis by inhibiting the proliferation of fibroblasts and the deposition of extracellular matrix.
Conclusion
This compound is a promising pharmacological agent that selectively targets the sGC enzyme, leading to the activation of the cGMP downstream signaling pathway. This technical guide has provided a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. Further research into the preclinical and clinical efficacy of this compound is warranted to fully elucidate its therapeutic potential in cardiovascular and fibrotic diseases.
IWP-051: A Technical Guide on In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a novel, orally bioavailable stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in cardiovascular homeostasis.[1] Unlike many compounds in the "IWP" series that are known to inhibit the Wnt signaling pathway, this compound acts through a distinct mechanism of action, making it a subject of interest for therapeutic development in cardiovascular diseases and other conditions associated with impaired nitric oxide (NO)-sGC signaling. This technical guide provides an in-depth overview of the reported in vitro and in vivo effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathway.
Core Mechanism of Action: sGC Stimulation
Soluble guanylate cyclase is a key enzyme in the nitric oxide signaling pathway. In its basal state, sGC has low catalytic activity. Upon binding of nitric oxide (NO) to its heme group, sGC undergoes a conformational change that significantly increases its production of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream pathways that lead to physiological responses such as vasodilation.
This compound is a heme-dependent sGC stimulator. This means it enhances the effect of endogenous NO on sGC activity, leading to a more robust production of cGMP. This mechanism is distinct from sGC activators, which can stimulate the enzyme even in the absence of a functional heme group.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| sGC Stimulation (EC50) | Data not publicly available | Purified sGC enzyme assay |
| Permeability (Papp A-B) | >20 x 10-6 cm/s | Caco-2 cells |
| Efflux Ratio | <2 | Caco-2 cells |
| Protein Binding | >99% | Not specified |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous | 1 | - | - | 1,200 | - |
| Oral | 3 | 2 | 450 | 3,600 | 100 |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro sGC Stimulation Assay
Objective: To determine the potency of this compound in stimulating purified soluble guanylate cyclase.
Protocol:
-
Purified bovine lung sGC is used.
-
The assay is performed in the presence of a phosphodiesterase inhibitor to prevent cGMP degradation.
-
This compound is serially diluted and added to the reaction mixture containing sGC, GTP, and a sub-maximal concentration of an NO donor (e.g., DEA/NO).
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is terminated, and the amount of cGMP produced is quantified using a commercially available cGMP immunoassay kit.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
References
An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of IWP-051
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of IWP-051, a novel, orally bioavailable soluble guanylate cyclase (sGC) stimulator. The information presented herein is compiled from preclinical studies and is intended to serve as a valuable resource for professionals in the field of drug development and cardiovascular research.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been characterized in multiple preclinical species, demonstrating favorable properties that suggest the potential for once-daily dosing in humans.[1] The following tables summarize the key quantitative data obtained from these studies.
Table 1: In Vitro Properties of this compound
| Parameter | Value | Species/System |
| sGC Stimulation (EC₅₀) | 290 nM | HEK293 cells |
| Plasma Protein Binding | 99.9% | Rat |
| Plasma Protein Binding | 99.4% | Human |
| Permeability (Papp, A-B) | 21.8 x 10⁻⁶ cm/s | Caco-2 cells |
| Cytochrome P450 Inhibition | <20% at 10 µM | CYP3A4, 2D6, 2C9, 1A2, 2C19 |
| Phosphodiesterase Inhibition | <30% at 10 µM | PDE1B, PDE2A1, PDE3A, PDE4D2, PDE5, PDE10A1 |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Mouse | Dog |
| Dose (Oral) | 1 mg/kg | - | - |
| Cmax (Total) | > 4 µM | High | High |
| Cmax (Free) | ~ 80 nM | - | - |
| Tmax | 5 h | - | - |
| t₁/₂ (Half-life) | 4.1 h | Moderate | Moderate |
| CL (Clearance) | 0.6 mL/min/kg | Low | Low |
| Vdss (Volume of Distribution) | 180 mL/kg | - | - |
| Fpo (Oral Bioavailability) | 96 ± 26% | High | High |
Data presented as mean ± standard deviation where available.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the protocols employed in the key pharmacokinetic and pharmacodynamic studies of this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Health Status: Normotensive
Dosing:
-
Compound: this compound
-
Dose: 1 mg/kg
-
Route of Administration: Oral gavage
-
Vehicle: PEG400
Blood Sampling:
-
Serial blood samples were collected at predetermined time points post-dosing to characterize the plasma concentration-time profile. While the exact time points are not specified in the available literature, a typical sampling schedule for a compound with a 5-hour Tmax and 4-hour half-life would include collections at approximately 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Bioanalytical Method:
-
Plasma concentrations of this compound were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for quantitative bioanalysis of small molecules in biological matrices. This would involve protein precipitation from plasma samples, followed by chromatographic separation and mass spectrometric detection.
Pharmacokinetic Analysis:
-
The plasma concentration-time data were analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability (Fpo) was determined by comparing the AUC following oral administration to that after intravenous administration.
In Vivo Pharmacodynamic Study: Effect on Mean Arterial Pressure in Rats
Objective: To evaluate the dose-dependent effect of orally administered this compound on mean arterial pressure (MAP).
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Health Status: Normotensive
-
Model: Conscious, tethered rat model to allow for continuous monitoring without the confounding effects of anesthesia.
Dosing:
-
Compound: this compound
-
Doses: 1, 10, and 30 mg/kg
-
Route of Administration: Oral gavage
-
Vehicle: PEG400
-
Control: Bay 41-2272 (10 mg/kg in 0.5% methylcellulose) was used as a reference compound.
Data Collection:
-
Mean arterial pressure was monitored continuously for 12-24 hours post-dosing.
-
Data was recorded as the change from vehicle-treated animals (ΔvMAP) and presented as 1-hour averages.
Statistical Analysis:
-
Results were presented as mean ± SEM, with a sample size of 5-9 rats per group.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological and experimental processes are essential for clear communication. The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action of this compound and the experimental workflow for the in vivo blood pressure study.
This compound Signaling Pathway
Caption: Mechanism of action of this compound as a direct stimulator of sGC.
Experimental Workflow for Blood Pressure Study
Caption: Workflow for the in vivo pharmacodynamic study of this compound.
Conclusion
This compound is a potent and orally bioavailable stimulator of soluble guanylate cyclase with a promising pharmacokinetic profile characterized by low clearance, a long half-life, and high oral bioavailability in preclinical species.[1] These attributes, combined with its demonstrated dose-dependent pharmacodynamic effect on mean arterial pressure, support its potential for further development as a once-daily therapeutic agent for cardiovascular diseases. The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on sGC modulators and related therapeutic areas.
References
A Technical Guide to IWP-Class Wnt Pathway Inhibitors and Their Therapeutic Potential
Disclaimer: Initial research indicates a potential confusion in nomenclature. The compound IWP-051 is documented as a soluble guanylate cyclase (sGC) stimulator with applications in cardiovascular disease and fibrosis.[1][2] However, the "IWP" designation is most famously associated with a class of compounds that are Inhibitors of Wnt Production (e.g., IWP-2, IWP-3, IWP-4), which function by targeting the Porcupine (PORCN) enzyme.[3][4] Given the context of exploring signaling pathways and their therapeutic modulation, this technical guide will focus on the well-documented IWP-class of Porcupine inhibitors as representative agents for inhibiting the Wnt signaling pathway.
The Canonical Wnt Signaling Pathway
The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental cellular processes, including cell proliferation, differentiation, migration, and apoptosis.[5][6] Dysregulation of this pathway is implicated in a multitude of diseases, most notably cancer. The canonical pathway's central mediator is β-catenin.
In the "OFF" state (absence of a Wnt ligand), cytoplasmic β-catenin is targeted for degradation by a "destruction complex." This multi-protein complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[5][7] This keeps intracellular β-catenin levels low, and Wnt target genes remain inactive.
In the "ON" state (presence of a Wnt ligand), Wnt proteins bind to a co-receptor complex on the cell surface, comprising a Frizzled (FZD) family receptor and a Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6).[7][8] This binding event leads to the phosphorylation of LRP5/6 and the recruitment of the Dishevelled (Dvl) protein and the destruction complex to the plasma membrane.[5] This recruitment inactivates the destruction complex, thereby halting the phosphorylation of β-catenin.[8] As a result, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes, such as c-Myc and Cyclin D1.[7]
IWP Compounds: Mechanism of Action
IWP-class compounds (e.g., IWP-2) are potent and selective antagonists of the Wnt pathway.[9] Their mechanism of action is unique as they do not target the downstream components within the signal-receiving cell. Instead, they prevent the secretion of Wnt ligands from the signal-sending cell.
This is achieved by inhibiting Porcupine (PORCN) , a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[10][11] PORCN catalyzes the crucial post-translational palmitoylation of Wnt proteins.[10] This lipid modification, specifically the addition of a palmitoleoyl group to a conserved serine residue, is indispensable for the proper folding, secretion, and signaling activity of all 19 human Wnt ligands.[11][12]
By inhibiting PORCN, IWP compounds prevent Wnt palmitoylation. The unmodified Wnt proteins are retained within the endoplasmic reticulum and are not secreted into the extracellular space.[10][13] This effectively blocks all downstream Wnt-dependent signaling events in neighboring cells, including the phosphorylation of LRP6 and Dvl2, and the subsequent accumulation of β-catenin.[3][9]
Potential Therapeutic Applications
The central role of Wnt signaling in disease pathogenesis makes it an attractive target for therapeutic intervention. IWP compounds have shown promise in several preclinical models.
Oncology
Aberrant Wnt signaling is a hallmark of many cancers, including a significant portion of colorectal, pancreatic, and head and neck cancers, where it drives tumor growth and proliferation.[6][11] By blocking the secretion of all Wnt ligands, IWP compounds can suppress the growth of Wnt-dependent tumors. This approach is particularly compelling for cancers driven by mutations that lead to an overproduction of Wnt ligands, providing a clear rationale for PORCN inhibition.[10] Preclinical studies have demonstrated that PORCN inhibitors can slow the growth of Wnt-addicted cancer models.[12]
Regenerative Medicine
Precise modulation of the Wnt pathway is critical for directing stem cell fate. IWP compounds are widely used in research to control the differentiation of pluripotent stem cells (PSCs). For instance, timed inhibition of Wnt signaling by IWP-2 is a key step in protocols for differentiating human PSCs into functional cardiomyocytes, highlighting its utility in cardiac regenerative medicine.[4] Similarly, IWPs have been used to influence the differentiation of stem cells into intestinal and cochlear epithelial lineages.[4]
Fibrosis
Tissue fibrosis, a condition characterized by excessive scarring and extracellular matrix deposition, contributes to a significant number of deaths in developed countries.[14] The Wnt/β-catenin pathway is known to be a pro-fibrotic signal. While specific data on this compound (the sGC stimulator) exists for fibrosis,[1] the general principle of Wnt inhibition also holds therapeutic potential. By blocking Wnt signaling, IWP-class compounds could potentially mitigate the fibrotic processes in organs like the lungs (idiopathic pulmonary fibrosis) and skin.[14][15]
Quantitative Data Summary
The potency of IWP compounds has been quantified in various assays. The tables below summarize key data for the representative compound IWP-2.
| Table 1: IWP-2 In Vitro Potency | |
| Parameter | Value |
| Target | Porcupine (PORCN) |
| IC₅₀ (Cell-free assay) | 27 nM[4][9] |
| IC₅₀ (Wnt/β-catenin signaling, HEK293T cells) | 0.157 µM[9] |
| EC₅₀ (Antiproliferative, MIAPaCa2 cells, 48 hrs) | 1.9 µM[9] |
| IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration |
| Table 2: Common Working Concentrations in Cell Culture | |
| Application | Concentration |
| Wnt Pathway Inhibition (L-Wnt-STF cells) | 5 µM[3][9] |
| Cardiomyocyte Differentiation from hPSCs | 1-5 µM |
| Remifentanil-induced Hyperalgesia Model (in vivo, intrathecal) | 60-120 µM[16] |
Key Experimental Protocols
Protocol: Western Blot for Wnt Pathway Inhibition
This protocol is used to biochemically assess the effect of IWP compounds on downstream Wnt signaling markers.
Objective: To measure the levels of phosphorylated LRP6 (p-LRP6), phosphorylated Dvl2 (p-Dvl2), and total β-catenin in cells treated with an IWP compound.
Methodology:
-
Cell Culture: Plate L-Wnt-STF cells (or another cell line with constitutive Wnt activation) and culture until they reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of IWP compound (e.g., IWP-2 at 5 µM) or vehicle control (e.g., DMSO) for 24 hours.[3][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-LRP6, p-Dvl2, total β-catenin, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to the loading control. A successful inhibition by the IWP compound will show a marked decrease in the levels of p-LRP6, p-Dvl2, and total β-catenin compared to the vehicle control.[3]
Conclusion
The IWP class of small molecules represents a powerful tool for modulating the Wnt signaling pathway at its source: ligand secretion. By selectively inhibiting the O-acyltransferase PORCN, these compounds effectively shut down Wnt-dependent cellular processes. This mechanism holds significant therapeutic promise for treating Wnt-driven cancers and offers precise control over stem cell differentiation for applications in regenerative medicine. While challenges remain in translating these preclinical findings to clinical success, PORCN inhibitors continue to be a compelling and actively investigated class of therapeutic agents.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Signaling in the Regulation of Immune Cell and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Porcupine (PORCN): structural insights, functional mechanisms, and therapeutic potential in Wnt-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 14. respiratory-therapy.com [respiratory-therapy.com]
- 15. The treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Guide: IWP-051 and its Therapeutic Potential in Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), lead to tissue scarring and organ failure. The Wnt signaling pathway has been identified as a critical driver of the fibrotic process. This document provides a technical overview of IWP-051 (also referred to as IWP-O1), a potent small-molecule inhibitor of Porcupine (PORCN), and explores its therapeutic potential in fibrosis. We detail its mechanism of action, summarize the role of Wnt signaling in fibrosis, present key preclinical data on Porcupine inhibitors, and outline standard experimental protocols for evaluating anti-fibrotic agents.
Introduction to Fibrosis and the Wnt Signaling Pathway
Fibrosis is a pathological wound-healing response that can affect nearly every organ system.[1] It is characterized by the persistent activation of fibroblasts and their differentiation into myofibroblasts, which are the primary cells responsible for the excessive deposition of ECM proteins like collagen.[2][3] This process disrupts normal tissue architecture and function, ultimately leading to organ failure.[4]
The Wingless/Integrated (Wnt) signaling pathways are a highly conserved group of signaling cascades crucial for embryonic development and adult tissue homeostasis.[4][5] Aberrant activation of the canonical Wnt/β-catenin pathway, in particular, has been strongly implicated in the pathogenesis of fibrosis in various organs, including the lungs, liver, and kidneys.[1][4][6][7] In fibrotic conditions, elevated Wnt signaling promotes fibroblast proliferation, activation, and the transcription of pro-fibrotic genes.[1][7] This makes the Wnt pathway an attractive target for anti-fibrotic therapies.
This compound: A Potent Inhibitor of Porcupine (PORCN)
This compound belongs to a class of small molecules known as "Inhibitors of Wnt Production" (IWPs).[5] These compounds function by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[5][8]
Mechanism of Action
PORCN plays an indispensable role in the secretion of all Wnt ligands. It catalyzes the palmitoylation (a form of S-acylation) of a conserved serine residue on Wnt proteins.[5][9] This lipid modification is essential for the binding of Wnt proteins to their carrier protein, Wntless (WLS), and their subsequent secretion from the cell.[8]
This compound specifically inhibits the enzymatic activity of PORCN.[10] By preventing Wnt palmitoylation, this compound effectively traps Wnt ligands in the endoplasmic reticulum, blocking their secretion and preventing the activation of both autocrine and paracrine Wnt signaling.[5][10] This leads to the stabilization of the β-catenin destruction complex, subsequent degradation of cytoplasmic β-catenin, and the downregulation of Wnt target gene transcription.[9]
Potency and Selectivity
This compound (IWP-O1) is a highly potent inhibitor of the Wnt/β-catenin pathway. Studies have shown its efficacy at picomolar concentrations, making it significantly more active than other investigational drugs targeting this pathway.[10] Its high potency and improved metabolic stability make it a suitable candidate for preclinical studies.[10]
| Compound | Target | Reported Potency (IC₅₀ / EC₅₀) | Reference |
| This compound (IWP-O1) | PORCN | 80 pM (EC₅₀ in L-Wnt-STF cells) | [10] |
| IWP-2 | PORCN | 27 nM (IC₅₀) | [11] |
| IWP-L6 | PORCN | 0.5 nM (EC₅₀) | [5][11] |
| IWP-12 | PORCN | - | [5] |
| LGK974 | PORCN | 0.4 nM (IC₅₀ in TM3 cells) | [11] |
| Wnt-C59 | PORCN | - | [8][11] |
Table 1: Comparative potency of selected IWP compounds and other Porcupine inhibitors.
Role of Wnt/β-catenin Signaling in Fibroblast Activation
In fibrotic diseases, the canonical Wnt pathway drives key pathological processes in fibroblasts. Upon activation, the nuclear accumulation of β-catenin and its association with TCF/LEF transcription factors initiate a pro-fibrotic gene program.
This program leads to:
-
Fibroblast Proliferation: Increased cell division and expansion of the fibroblast population.[7][12]
-
Myofibroblast Differentiation: Transformation of fibroblasts into contractile myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA).[3]
-
ECM Deposition: Upregulation and secretion of ECM components, most notably Collagen I and Fibronectin, which form the fibrotic scar.[2][7][13]
Experimental Protocols for Fibrosis Studies
Evaluating the anti-fibrotic potential of compounds like this compound requires robust preclinical models that recapitulate key aspects of human disease.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
The bleomycin (B88199) (BLM) mouse model is the most widely used tool for studying pulmonary fibrosis and testing novel therapeutics.[14][15]
Methodology:
-
Induction: C57BL/6 mice are administered a single dose of bleomycin sulfate (B86663) via oropharyngeal (OA) or intratracheal (IT) instillation to induce lung injury.[15]
-
Treatment: Following BLM administration, animals are treated with the test compound (e.g., this compound) or vehicle control, typically via daily oral gavage or intraperitoneal injection.
-
Monitoring: Disease progression can be monitored non-invasively using micro-computed tomography (micro-CT) to quantify changes in aerated lung volume and tissue density.[14][16]
-
Endpoint Analysis: At a predetermined time point (e.g., 14, 21, or 28 days), animals are euthanized. Lungs are harvested for analysis.[15]
-
Histology: One lung lobe is fixed, sectioned, and stained (e.g., Masson's Trichrome, Picrosirius Red) to visualize collagen deposition and assess fibrosis severity using a semi-quantitative method like the Ashcroft score.[14][16][17]
-
Biochemical Analysis: Other lobes are homogenized to quantify total collagen content, often via a hydroxyproline (B1673980) assay.[15]
-
| Parameter | Method of Quantification | Description |
| Fibrosis Score | Modified Ashcroft Score (Histology) | Semi-quantitative scoring (0-8) of fibrotic changes in lung tissue sections.[14] |
| Collagen Content | Hydroxyproline Assay | Measures the concentration of hydroxyproline, an amino acid abundant in collagen.[15] |
| Lung Density | Micro-CT (Hounsfield Units) | An increase in lung density indicates tissue consolidation and fibrosis.[14] |
| Aerated Lung Volume | Micro-CT (% Poorly Aerated Tissue) | A decrease in normally aerated lung volume reflects the extent of fibrotic tissue.[15][16] |
Table 2: Key quantitative endpoints in the bleomycin-induced lung fibrosis model.
In Vitro Fibrosis Assays
In vitro assays using primary human lung fibroblasts (HLFs), including those from patients with idiopathic pulmonary fibrosis (IPF), are essential for dissecting cellular mechanisms.
Methodology:
-
Cell Culture: Primary fibroblasts are cultured under standard conditions.
-
Stimulation: To induce a pro-fibrotic phenotype, cells are stimulated with a growth factor, most commonly Transforming Growth Factor-beta (TGF-β).[1][18]
-
Treatment: Cells are co-treated with the stimulant (TGF-β) and varying concentrations of the test compound (this compound).
-
Endpoint Assays:
-
Myofibroblast Differentiation: Assessed by immunofluorescence or Western blot for α-SMA expression.[19]
-
Collagen Deposition: Quantified by staining the decellularized extracellular matrix with Picrosirius Red, followed by colorimetric analysis.[19][20]
-
Protein Expression: Western blot analysis is used to measure the levels of key signaling proteins (e.g., phosphorylated LRP6, β-catenin) and ECM proteins (e.g., Collagen I, Fibronectin).[10][21]
-
Cell Proliferation: Measured using assays that quantify DNA synthesis (e.g., BrdU incorporation) or metabolic activity.[22]
-
Conclusion and Future Directions
This compound is a potent, specific inhibitor of PORCN that effectively blocks Wnt signaling, a key pathway implicated in the pathogenesis of fibrosis. Based on its mechanism of action and the demonstrated anti-fibrotic effects of targeting the Wnt pathway, this compound represents a promising therapeutic candidate for treating fibrotic diseases. Its high potency and favorable metabolic profile warrant further investigation.
Future studies should focus on directly evaluating the efficacy of this compound in a range of preclinical fibrosis models, including lung, liver, and renal fibrosis, to establish proof-of-concept and define a therapeutic window. Such studies will be critical in advancing this compound towards clinical development for diseases with high unmet medical needs.
References
- 1. Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New therapeutics based on emerging concepts in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Wnt Signaling Is Increased in Idiopathic Pulmonary Fibrosis | PLOS One [journals.plos.org]
- 7. Functional Wnt signaling is increased in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Porcupine (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. Lymphocyte-mediated activation of fibroblast proliferation and collagen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Assessment of Pulmonary Fibrosis in a Murine Model via a Multimodal Imaging Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Lung Fibrosis in IPF-Like Mouse Model and Pharmacological Response to Treatment by Micro-Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A mouse model of progressive lung fibrosis with cutaneous involvement induced by a combination of oropharyngeal and osmotic minipump bleomycin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Implementation of pre-clinical methodologies to study fibrosis and test anti-fibrotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photobiomodulation invigorating collagen deposition, proliferating cell nuclear antigen and Ki67 expression during dermal wound repair in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional Wnt Signaling Is Increased in Idiopathic Pulmonary Fibrosis | PLOS One [journals.plos.org]
- 22. Olodaterol shows anti‐fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Effect of IWP-051 on Cyclic GMP Levels
Abstract
This technical guide elucidates the effect of this compound on cyclic guanosine (B1672433) monophosphate (cGMP) levels. It is critical to note that the designation "this compound" refers to at least two distinct small molecules with fundamentally different mechanisms of action. One is a potent stimulator of soluble guanylate cyclase (sGC), directly increasing cGMP production. The other is a member of the "Inhibitors of Wnt Production" (IWP) class of molecules that target the Porcupine (PORCN) enzyme, thereby inhibiting the Wnt signaling pathway. This guide will address both compounds to provide a comprehensive understanding and prevent ambiguity in research and development. The primary focus will be on the sGC stimulator this compound, for which a direct and quantifiable effect on cGMP has been established.
This compound: The Soluble Guanylate Cyclase (sGC) Stimulator
This compound is a novel, orally bioavailable small molecule that functions as a stimulator of soluble guanylate cyclase (sGC).[1][2][3] sGC is a key enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[1] The NO-sGC-cGMP pathway is integral to various physiological processes, including vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation.[1][4]
Mechanism of Action
This compound is a heme-dependent sGC stimulator.[2][3] This class of molecules binds to the sGC enzyme and enhances its activity, leading to increased cGMP production.[4] A key characteristic of sGC stimulators like this compound is their dual mode of action: they can stimulate sGC directly in an NO-independent manner and also act synergistically with NO to further boost cGMP synthesis.[1][4] This makes them therapeutically promising for conditions associated with impaired NO bioavailability or reduced sGC activity.[1]
Quantitative Data on cGMP Stimulation
The potency of this compound in stimulating cGMP production has been quantified in cellular assays. The table below summarizes the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 290 nM | Activation of sGC in HEK293 cells, assessed as cGMP production after 20 minutes in the presence of the NO-donor DETA-NONOate. | [5] |
Experimental Protocol: Measurement of cGMP Production in Cell-Based Assays
The following is a representative protocol for determining the effect of an sGC stimulator like this compound on intracellular cGMP levels.
Objective: To quantify the concentration-dependent effect of this compound on cGMP production in a human cell line expressing sGC (e.g., HEK293 cells).
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Nitric Oxide (NO) donor (e.g., Diethylenetriamine/NO adduct, DETA-NONOate)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP competitive enzyme-linked immunosorbent assay (ELISA) kit
-
Microplate reader
Procedure:
-
Cell Culture: Seed HEK293 cells in 96-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a defined period (e.g., 30 minutes) to prevent the degradation of cGMP.
-
Compound Treatment: Add varying concentrations of this compound to the cells. To assess synergy with NO, a set of wells should also be co-treated with a fixed concentration of an NO donor (e.g., 10 µM DETA-NONOate). Include vehicle-only controls.
-
Incubation: Incubate the treated cells for a specified time (e.g., 20 minutes) at 37°C.[5]
-
Cell Lysis: Terminate the reaction and lyse the cells by adding a lysis agent such as 0.1 M HCl.
-
cGMP Quantification: Determine the intracellular cGMP concentration in the cell lysates using a competitive cGMP ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the cGMP concentrations for each treatment condition. Plot the cGMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound as an sGC stimulator within the NO-sGC-cGMP signaling pathway.
IWP Compounds: The Wnt Signaling Inhibitors
The "IWP" designation is also used for a class of compounds that are "Inhibitors of Wnt Production". These molecules, such as IWP-2 and IWP-O1, function by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt signaling pathway. By inhibiting PORCN, IWP compounds block the secretion of Wnt proteins, thereby downregulating Wnt signaling.
Mechanism of Action and Relationship to cGMP
The primary mechanism of action of IWP Wnt inhibitors is the suppression of the Wnt signaling cascade. To date, there is no direct evidence in the scientific literature to suggest that these IWP compounds directly modulate cGMP levels. Their effects are centered on the components of the Wnt pathway, such as preventing the phosphorylation of Lrp6 and Dvl2, and the accumulation of β-catenin.
While a direct link is not established, it is theoretically possible that cross-talk between the Wnt and NO-sGC-cGMP signaling pathways could exist in specific cellular contexts. However, this would represent an indirect effect and has not been a primary finding in studies focused on IWP compounds. Researchers investigating the effects of IWP Wnt inhibitors should be aware that any observed changes in cGMP would likely be downstream of Wnt pathway modulation and would require further investigation to elucidate the specific cross-talk mechanisms.
Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of IWP compounds on the Wnt signaling pathway.
Conclusion
The effect of "this compound" on cyclic GMP levels is definitive and direct when referring to the soluble guanylate cyclase stimulator. This compound potently increases intracellular cGMP, a function that has been quantitatively characterized. For researchers working with this molecule, the primary focus should be on the NO-sGC-cGMP signaling pathway.
Conversely, for the class of "Inhibitors of Wnt Production" (IWP compounds), there is currently no established direct effect on cGMP levels. Their mechanism is centered on the inhibition of Wnt ligand secretion. Any potential link to cGMP signaling would be indirect and requires further scientific exploration.
It is imperative for researchers to precisely identify which "this compound" or "IWP" compound they are investigating to ensure accurate interpretation of experimental results and to advance drug development efforts in the appropriate therapeutic areas.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Preclinical Profile of IWP-051
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical data for IWP-051. It is intended for informational purposes for a scientific audience. A comprehensive safety and toxicity profile, including detailed toxicology studies and clinical trial data, is not available in the public domain.
Introduction
This compound is a novel, orally bioavailable small molecule identified as a stimulator of soluble guanylate cyclase (sGC).[1] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a key role in various physiological processes, including the regulation of blood pressure. By stimulating sGC, this compound has the potential to be a therapeutic agent for cardiovascular diseases. This guide provides a summary of the known preclinical pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetic profile, and observed pharmacodynamic effects.
Mechanism of Action: Soluble Guanylate Cyclase Stimulation
This compound functions as a heme-dependent sGC stimulator. The NO-sGC-cGMP pathway is initiated by the binding of nitric oxide (NO) to the heme moiety of sGC. This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects, including smooth muscle relaxation and vasodilation. This compound enhances this pathway, promoting vasodilation and a subsequent decrease in blood pressure.
Preclinical Pharmacokinetics
Pharmacokinetic studies have been conducted in mice, rats, and dogs, demonstrating the oral bioavailability and metabolic stability of this compound.[1]
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mice, Rats, Dogs | >40% | [1] |
| Plasma Protein Binding | Not specified | >99% | [1] |
| Metabolic Stability | Not specified | High | [1] |
| Caco-2 Permeability | In vitro | High | [1] |
| Caco-2 Efflux | In vitro | No | [1] |
| Clearance | Rats | Low | [1] |
| Volume of Distribution | Rats | Low | [1] |
| Elimination Half-life | Rats | >4 hours | [1] |
| Tmax (Oral) | Rats | >3 hours | [1] |
Preclinical Pharmacodynamics
The primary pharmacodynamic effect observed in preclinical studies is a dose-responsive and sustained decrease in mean arterial pressure in normotensive rats.[1]
Table 2: Preclinical Pharmacodynamic Effects of this compound
| Species | Model | Dosing | Effect | Reference |
| Rats | Normotensive | 1 to 100 mg/kg (oral) | Sustained and dose-responsive decrease in mean arterial pressure | [1] |
Experimental Protocols
Detailed experimental protocols for the safety and toxicity studies of this compound are not publicly available. The following is a generalized workflow based on the reported preclinical studies.[1]
In Vitro Assays:
-
sGC Activity: Potency of this compound as an sGC stimulator was likely determined using cell-based or biochemical assays measuring cGMP production.
-
Permeability and Efflux: Caco-2 cell monolayers were used to assess intestinal permeability and potential for active efflux.[1]
-
Metabolic Stability: Assays using liver microsomes or hepatocytes were likely employed to determine the metabolic stability.
In Vivo Studies:
-
Animals: Studies were conducted in mice, rats, and dogs.[1]
-
Pharmacokinetics: Following oral and likely intravenous administration, blood samples were collected at various time points to determine key pharmacokinetic parameters.
-
Pharmacodynamics: In normotensive rats, mean arterial pressure was monitored following oral administration of this compound across a range of doses.[1]
Safety and Toxicity Profile
Publicly available literature does not contain detailed safety and toxicity data for this compound. Key toxicological endpoints such as the No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50) have not been reported. Furthermore, there is no information regarding potential adverse effects observed during preclinical studies or any data from clinical trials in humans.
For drug development professionals, the absence of this information represents a significant data gap. A comprehensive assessment of the safety and toxicity of this compound would require dedicated studies, including:
-
Acute, Sub-chronic, and Chronic Toxicity Studies: To identify target organs of toxicity and establish safety margins.
-
Genotoxicity Assays: To assess the potential for DNA damage.
-
Safety Pharmacology Studies: To evaluate effects on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).
-
Reproductive and Developmental Toxicity Studies: To assess effects on fertility and embryonic development.
Conclusion
This compound is a potent, orally bioavailable sGC stimulator with a promising preclinical pharmacokinetic and pharmacodynamic profile for potential development as a cardiovascular therapeutic. However, a comprehensive evaluation of its safety and toxicity is not possible based on the currently available public information. Further studies are required to establish a complete safety profile and to determine the therapeutic potential of this compound in a clinical setting. Researchers and drug development professionals should consider the existing data as preliminary and recognize the need for thorough toxicological evaluation.
References
An In-depth Technical Guide to Soluble Guanylate Cyclase (sGC) Stimulators
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
Soluble guanylate cyclase (sGC) stimulators are a class of pharmacological agents that enhance the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] This pathway plays a crucial role in regulating vascular tone, inflammation, fibrosis, and platelet aggregation.[1][2] In various cardiovascular diseases, including pulmonary hypertension and heart failure, this signaling cascade is impaired due to reduced NO bioavailability or sGC dysfunction.[1][3] sGC stimulators offer a therapeutic strategy to restore cGMP signaling, independent of endogenous NO levels, thereby addressing the underlying pathophysiology of these conditions.[1][4] This technical guide provides a comprehensive overview of sGC stimulators, detailing their mechanism of action, summarizing key clinical trial data, outlining experimental protocols for their evaluation, and visualizing the core signaling pathways.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
The canonical activation of sGC, a heterodimeric heme-containing enzyme, is initiated by the binding of NO to its ferrous heme moiety. This binding induces a conformational change in sGC, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[5][6] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, ultimately resulting in vasodilation, inhibition of smooth muscle proliferation, and anti-platelet effects.[6][7]
In pathological states characterized by oxidative stress, sGC can become oxidized or heme-deficient, rendering it insensitive to NO.[8] sGC stimulators, such as riociguat (B1680643) and vericiguat (B611664), have a dual mechanism of action:
-
Direct sGC Stimulation: They directly stimulate sGC to produce cGMP, even in the absence of NO.[2]
-
Sensitization to NO: They sensitize sGC to low levels of endogenous NO, thereby amplifying the signaling cascade.[2]
This dual action allows for the restoration of the NO-sGC-cGMP pathway's function in disease states where NO signaling is compromised.
Signaling Pathway Diagram
Caption: The NO-sGC-cGMP signaling pathway and the action of sGC stimulators.
Therapeutic Applications and Clinical Trial Data
sGC stimulators have been successfully developed and approved for the treatment of pulmonary hypertension and heart failure.
Riociguat (Adempas®)
Riociguat is the first-in-class sGC stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[9]
The PATENT-1 trial was a pivotal Phase 3 study evaluating the efficacy and safety of riociguat in patients with PAH.[10][11]
Table 1: Efficacy and Safety Data from the PATENT-1 Trial [10][12][13]
| Endpoint | Riociguat (n=254) | Placebo (n=126) | p-value |
| Efficacy | |||
| Change from Baseline in 6-Minute Walk Distance (meters) | +30 | -6 | <0.001 |
| Change from Baseline in Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | -226 | +23 | <0.001 |
| Change from Baseline in NT-proBNP (pg/mL) | -432 | +53 | <0.001 |
| WHO Functional Class Improvement (%) | 21 | 10 | 0.003 |
| Safety | |||
| Any Adverse Event (%) | 91 | 86 | NS |
| Serious Adverse Events (%) | 14 | 19 | NS |
| Syncope (%) | 1 | 4 | NS |
| Hypotension (%) | 10 | 2 | <0.05 |
The CHEST-1 trial was a pivotal Phase 3 study assessing the efficacy and safety of riociguat in patients with inoperable CTEPH or persistent/recurrent CTEPH after pulmonary endarterectomy.[14]
Table 2: Efficacy and Safety Data from the CHEST-1 Trial [14][15]
| Endpoint | Riociguat (n=173) | Placebo (n=88) | p-value |
| Efficacy | |||
| Change from Baseline in 6-Minute Walk Distance (meters) | +39 | -6 | <0.0001 |
| Change from Baseline in Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | -246 | +23 | <0.001 |
| Change from Baseline in NT-proBNP (pg/mL) | -291 | +18 | <0.001 |
| WHO Functional Class Improvement (%) | 33 | 15 | 0.003 |
| Safety | |||
| Any Adverse Event (%) | 90 | 88 | NS |
| Serious Adverse Events (%) | 11 | 17 | NS |
| Hemoptysis (%) | 5 | 1 | NS |
| Hypotension (%) | 9 | 3 | NS |
Vericiguat (Verquvo®)
Vericiguat is an sGC stimulator approved to reduce the risk of cardiovascular death and heart failure hospitalization following a hospitalization for heart failure or need for outpatient intravenous diuretics in adults with symptomatic chronic heart failure and an ejection fraction less than 45%.[16]
The VICTORIA trial was a Phase 3 study that evaluated the efficacy and safety of vericiguat in patients with heart failure with reduced ejection fraction (HFrEF) who had a recent worsening heart failure event.[1][2][17][18]
Table 3: Efficacy and Safety Data from the VICTORIA Trial [16][17]
| Endpoint | Vericiguat (n=2526) | Placebo (n=2524) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | ||||
| Cardiovascular Death or First Heart Failure Hospitalization (%) | 35.5 | 38.5 | 0.90 (0.82-0.98) | 0.019 |
| Secondary Endpoints | ||||
| Cardiovascular Death (%) | 16.4 | 17.5 | 0.93 (0.81-1.06) | 0.27 |
| First Heart Failure Hospitalization (%) | 27.4 | 29.6 | 0.90 (0.81-1.00) | 0.048 |
| All-Cause Mortality (%) | 20.3 | 21.2 | 0.95 (0.84-1.07) | 0.38 |
| Safety | ||||
| Any Adverse Event (%) | 78.7 | 79.8 | - | NS |
| Serious Adverse Events (%) | 32.8 | 34.8 | - | NS |
| Symptomatic Hypotension (%) | 9.1 | 7.9 | - | NS |
| Syncope (%) | 4.0 | 3.5 | - | NS |
| Anemia (%) | 7.6 | 5.7 | - | <0.01 |
The SOCRATES-REDUCED trial was a Phase 2b dose-finding study of vericiguat in patients with HFrEF. The primary endpoint was the change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[19][20][21][22]
Table 4: Change in NT-proBNP in the SOCRATES-REDUCED Trial [20]
| Treatment Group | Baseline NT-proBNP (pg/mL) (Geometric Mean) | 12-Week NT-proBNP (pg/mL) (Geometric Mean) | Ratio of Geometric Means (90% CI) vs. Placebo | p-value vs. Placebo |
| Placebo | 3955 | 2988 | - | - |
| Vericiguat (pooled) | 2890 | 1932 | 0.885 (0.73-1.08) | 0.15 |
Although the primary endpoint was not met in the pooled analysis, a dose-response relationship was observed, with the 10 mg dose showing a significant reduction in NT-proBNP.[21]
Experimental Protocols
sGC Enzyme Activity Assay
This protocol describes a method to determine the in vitro activity of sGC stimulators on purified sGC enzyme.[23]
Materials:
-
Purified soluble guanylate cyclase (sGC)
-
GTP (substrate)
-
sGC stimulator compound
-
Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT, 3 mM MgCl₂)
-
Detection reagent for cGMP (e.g., cGMP ELISA kit)
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified sGC, and the sGC stimulator at various concentrations.
-
Initiate the reaction by adding GTP and MgCl₂.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).
-
Measure the amount of cGMP produced using a cGMP detection method, such as a competitive ELISA.
-
Calculate the EC₅₀ value of the sGC stimulator by plotting the cGMP concentration against the compound concentration.
Experimental Workflow for sGC Stimulator Screening
Caption: A typical experimental workflow for the discovery of sGC stimulators.
Cell-Based cGMP Measurement Assay
This protocol outlines a method to measure intracellular cGMP levels in response to sGC stimulator treatment in a cellular context.[3][24][25][26][27]
Materials:
-
Cultured cells expressing sGC (e.g., vascular smooth muscle cells, HEK293 cells)
-
Cell culture medium
-
sGC stimulator compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP ELISA kit
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with a PDE inhibitor for 15-30 minutes.
-
Treat the cells with the sGC stimulator at various concentrations for a specified time (e.g., 10-30 minutes).
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Measure the cGMP concentration in the supernatants using a competitive cGMP ELISA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate.
Conclusion
Soluble guanylate cyclase stimulators represent a significant advancement in the treatment of cardiovascular diseases marked by impaired NO-sGC-cGMP signaling. Their unique dual mechanism of action allows for the effective restoration of this crucial pathway, leading to clinically meaningful improvements in patients with pulmonary hypertension and heart failure. The robust clinical trial data for riociguat and vericiguat underscore the therapeutic potential of this drug class. Continued research and development in this area hold promise for expanding the applications of sGC stimulators to other diseases characterized by endothelial dysfunction and cGMP deficiency. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further advance this exciting field of cardiovascular therapeutics.
References
- 1. ahajournals.org [ahajournals.org]
- 2. rxfiles.ca [rxfiles.ca]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Riociguat - Wikipedia [en.wikipedia.org]
- 10. Riociguat: PATENT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of riociguat in combination therapy for patients with pulmonary arterial hypertension (PATENT studies) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. Safety and effectiveness of riociguat for chronic thromboembolic pulmonary hypertension in real-world clinical practice: interim data from post-marketing surveillance in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vericiguat Global Study in Subjects With Heart Failure With Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 17. VICTORIA - Vericiguat in heart failure with reduced ejection fraction — NERDCAT [nerdcat.org]
- 18. Clinical Outcomes and Response to Vericiguat According to Index Heart Failure Event: Insights From the VICTORIA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SOCRATES-REDUCED Finds No Benefit to Vericiguat in Chronic HF Patients - American College of Cardiology [acc.org]
- 20. Effect of Vericiguat, a Soluble Guanylate Cyclase Stimulator, on Natriuretic Peptide Levels in Patients With Worsening Chronic Heart Failure and Reduced Ejection Fraction: The SOCRATES-REDUCED Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medscape.com [medscape.com]
- 22. Scholars@Duke publication: Effect of Vericiguat, a Soluble Guanylate Cyclase Stimulator, on Natriuretic Peptide Levels in Patients With Worsening Chronic Heart Failure and Reduced Ejection Fraction: The SOCRATES-REDUCED Randomized Trial. [scholars.duke.edu]
- 23. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cloud-clone.com [cloud-clone.com]
- 25. elkbiotech.com [elkbiotech.com]
- 26. assaygenie.com [assaygenie.com]
- 27. bioscience.co.uk [bioscience.co.uk]
An In-depth Technical Guide to IWP-051 (CAS Number: 1354041-91-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a novel, orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] By targeting sGC, this compound enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[3][4] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
Core Data Summary
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1354041-91-0 | [5] |
| Molecular Formula | C₁₇H₁₁F₂N₅O₂ | [5] |
| Molecular Weight | 355.30 g/mol | [5] |
| SMILES | O=C1NC(C2=NN(CC3=CC=CC=C3F)C(C4=NOC=C4)=C2)=NC=C1F | [5] |
| pKa | 5.75 (mildly acidic) | [3][6] |
In Vitro Biological Activity
| Parameter | Value | Cell Line/System | Conditions | Reference |
| EC₅₀ (sGC stimulation) | 290 nM | HEK293 cells | In the presence of NO-donor DETA-NONOate | [5] |
| EC₅₀ (cGMP production) | 17 nM | HEK293 cells | In the presence of DETA-NO | [7] |
| EC₅₀ (cGMP production) | 9.5 µM | HEK293 cells | In the absence of DETA-NO | [7] |
| Plasma Protein Binding (Rat) | >99.9% | Rat plasma | [3][6] | |
| Plasma Protein Binding (Human) | >99.4% | Human plasma | [3][6] |
Pharmacokinetic Parameters
| Species | Route | Dose | Tₘₐₓ (h) | Cₘₐₓ | t₁/₂ (h) | Bioavailability (F%) | Reference |
| Mouse | Oral | 1 mg/kg | - | - | - | >40% | [1][8] |
| Rat | Oral | 1 mg/kg | 5 | >4 µM (total) | >4 | 96 ± 26% | [1][3][8] |
| Dog | Oral | 1 mg/kg | - | - | - | >40% | [1][8] |
Note: Cmax for rat oral dose is for total drug; free drug Cmax is approximately 80 nM.[3]
Mechanism of Action: sGC Signaling Pathway
This compound is a heme-dependent sGC stimulator.[1][8] It binds to the sGC heterodimer, likely at the beta1 subunit, and enhances the enzyme's sensitivity to endogenous NO.[4] This results in a synergistic increase in the conversion of guanosine triphosphate (GTP) to cGMP.[5] The elevated cGMP levels then activate downstream effectors, such as protein kinase G (PKG), leading to various physiological responses, most notably smooth muscle relaxation and vasodilation.[9]
Experimental Protocols
In Vitro cGMP Stimulation Assay in HEK293 Cells
This protocol describes the measurement of intracellular cGMP levels in response to this compound stimulation.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Multi-well cell culture plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cGMP degradation[9]
-
NO-donor (e.g., DETA-NONOate)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., 0.1 M HCl)[9]
-
Commercial cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluence overnight.[9]
-
Pre-treatment: Aspirate the culture medium and wash the cells with serum-free medium. Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 10-30 minutes at 37°C.[9]
-
Compound Treatment: Add varying concentrations of this compound, with or without a fixed concentration of an NO-donor, to the wells. Include a vehicle control (DMSO). Incubate for a defined period (e.g., 20 minutes) at 37°C.[5]
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding ice-cold cell lysis buffer. Incubate for 10-20 minutes to ensure complete lysis.[9][10]
-
cGMP Measurement: Collect the cell lysates and centrifuge to remove cellular debris. Measure the cGMP concentration in the supernatants using a commercial cGMP immunoassay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the cGMP concentration to the protein concentration of the cell lysate. Plot the cGMP concentration against the this compound concentration to determine the EC₅₀ value.
In Vivo Blood Pressure Measurement in Rats
This protocol outlines the procedure for assessing the hemodynamic effects of orally administered this compound in rats.
Animal Model:
-
Normotensive Sprague-Dawley rats or a hypertensive rat model (e.g., spontaneously hypertensive rats, SHR).[3]
Materials:
-
This compound formulation for oral administration (e.g., solution in PEG400)[3]
-
Vehicle control
-
Telemetry system for continuous blood pressure monitoring or tail-cuff method
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions and handling procedures for at least one week. If using telemetry, surgically implant the transmitters and allow for a recovery period.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for a sufficient period before dosing.
-
Dosing: Administer this compound orally by gavage at various dose levels (e.g., 1, 3, 10, 30 mg/kg).[3] Administer the vehicle to the control group.
-
Post-dose Monitoring: Continuously monitor and record MAP and heart rate for an extended period (e.g., up to 24 hours) to capture the onset, magnitude, and duration of the hemodynamic effects.
-
Data Analysis: Calculate the change in MAP from baseline for each animal at different time points. Plot the mean change in MAP against time for each dose group. A dose-response curve can be generated by plotting the maximum change in MAP against the dose.
Experimental Workflow Visualization
Selectivity and Off-Target Effects
This compound has been shown to have minimal off-target liabilities, including against cytochrome P450 (CYP) enzymes and phosphodiesterases (PDEs).[3] This favorable selectivity profile is crucial for a therapeutic candidate, as it reduces the potential for unwanted side effects.
Conclusion
This compound is a potent and orally bioavailable sGC stimulator with promising pharmacokinetic and pharmacodynamic properties.[1][3] Its ability to dose-dependently reduce mean arterial pressure in preclinical models suggests its potential as a therapeutic agent for cardiovascular diseases characterized by impaired NO-sGC-cGMP signaling.[1][3] The data presented in this guide provide a solid foundation for further research and development of this compound.
References
- 1. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of the Nitric Oxide (NO)/Soluble Guanylyl Cyclase (sGC) Signaling Cascade on Kidney Health and Disease: A Preclinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
IWP-051: Application Notes and Research Protocols for a Novel Soluble Guanylate Cyclase (sGC) Stimulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a potent, orally bioavailable small molecule stimulator of soluble guanylate cyclase (sGC). Contrary to a common misconception stemming from its nomenclature, this compound is not an inhibitor of the Wnt signaling pathway. The "IWP" designation in this context does not stand for "Inhibitor of Wnt Production." Instead, this compound acts as an agonist of sGC, a key enzyme in the nitric oxide (NO) signaling pathway, making it a valuable tool for research in cardiovascular disease, fibrosis, and other conditions where this pathway is dysregulated.
This document provides detailed application notes and experimental protocols for the use of this compound in a research setting. It includes a summary of its mechanism of action, quantitative data, and step-by-step procedures for relevant in vitro and ex vivo assays.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
The nitric oxide (NO) signaling pathway is crucial for various physiological processes, including the regulation of blood pressure, inhibition of platelet aggregation, and neurotransmission. Soluble guanylate cyclase (sGC) is the primary receptor for NO. In its reduced (ferrous) state, the heme group of sGC binds to NO, leading to a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger. cGMP, in turn, activates downstream effectors such as protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation (vasodilation) and other cellular responses.
This compound is classified as an sGC stimulator. This means it binds to a site on the sGC enzyme distinct from the NO-binding site and enhances the enzyme's activity. A key characteristic of sGC stimulators like this compound is their synergistic action with NO. They can stimulate cGMP production independently of NO but exhibit a much greater effect in the presence of endogenous or exogenous NO. This makes them particularly effective in conditions of endothelial dysfunction where NO bioavailability is reduced.
Application Notes and Protocols for IWP-051 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a potent small molecule inhibitor of the Wnt signaling pathway. It targets Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling in a wide range of biological systems. This blockade of Wnt production has significant implications for studies in developmental biology, stem cell research, and oncology. These application notes provide detailed protocols for the use of this compound in cell culture, including recommended treatment conditions for various cell types and methods for assessing its biological effects.
Mechanism of Action: Wnt Signaling Inhibition
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and fate determination. In the absence of Wnt ligands, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the recruitment of Dishevelled (DVL) and the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes. This compound inhibits the O-acyltransferase Porcupine (PORCN), which is required for the palmitoylation of Wnt ligands, a critical step for their secretion and activity.[1][2]
Caption: this compound inhibits the Wnt signaling pathway by targeting PORCN.
Data Presentation: this compound Treatment Conditions
The following tables summarize recommended starting concentrations and treatment durations for this compound in various cell culture applications. Please note that optimal conditions may vary depending on the specific cell line, passage number, and experimental goals. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific system. The data presented for this compound is based on findings for the closely related IWP compound family.
Table 1: this compound Treatment Conditions for Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| MIAPaCa-2 | Pancreatic Cancer | 1 - 5 µM | 48 hours | Inhibition of proliferation | [3] |
| BT-549 | Triple-Negative Breast Cancer | 1 - 5 µM | 48 hours | Inhibition of proliferation | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 - 5 µM | 48 hours | Inhibition of proliferation | [4] |
| HCC-1143 | Triple-Negative Breast Cancer | 1 - 5 µM | 48 hours | Inhibition of proliferation | [4] |
| HCC-1937 | Triple-Negative Breast Cancer | 1 - 5 µM | 48 hours | Inhibition of proliferation | [4] |
Table 2: this compound Treatment Conditions for Stem Cell Differentiation
| Cell Type | Differentiation Lineage | Concentration Range | Treatment Duration | Protocol Stage | Reference |
| Human Pluripotent Stem Cells (hPSCs) | Cardiomyocyte | 2 - 5 µM | 4 days (Day 3-7) | Following GSK3 inhibition | [1] |
| Human Embryonic Stem Cells (hESCs) | Medial Ganglionic Eminence Progenitors | 2 µM | 14 days | During neuroepithelium formation | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 355.3 g/mol ), dissolve 3.55 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
General Cell Culture Treatment with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
Caption: A general experimental workflow for this compound treatment.
-
Cell Seeding:
-
Culture cells in the appropriate growth medium and conditions until they reach the desired confluency for the experiment (typically 60-80%).
-
Seed cells into the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will allow for the desired treatment duration without overgrowth.
-
-
This compound Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream analysis to assess the effects of this compound treatment.
-
Downstream Analysis Protocols
This protocol is for analyzing the expression of Wnt target genes, such as AXIN2 and LEF1, following this compound treatment.
-
RNA Isolation:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target genes (e.g., AXIN2, LEF1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
This protocol allows for the visualization of β-catenin's subcellular localization, which is expected to shift from the nucleus to the cytoplasm and membrane upon Wnt pathway inhibition.[5][6][7][8]
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with this compound or vehicle control as described in the general treatment protocol.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST [PBS with 0.1% Tween-20]) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against β-catenin diluted in the blocking buffer overnight at 4°C.
-
The next day, wash the cells three times with PBST.
-
Incubate the cells with a fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Stability and Storage of this compound
This compound is a stable small molecule when stored properly. Stock solutions in DMSO should be stored at -20°C or -80°C and are generally stable for several months. To ensure the integrity of the compound, it is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media at 37°C can vary depending on the media composition and the presence of serum.[4][9][10] For long-term experiments (e.g., >48 hours), it may be advisable to replenish the medium with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration. For critical applications, it is recommended to perform a stability study by incubating this compound in your specific cell culture medium over time and analyzing its concentration using methods like HPLC.
References
- 1. Timing of Wnt Inhibition Modulates Directed Differentiation of Medial Ganglionic Eminence Progenitors from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wg/Wnt-signaling-induced nuclear translocation of β-catenin is attenuated by a β-catenin peptide through its interference with the IFT-A complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Changes in Wnt/β-Catenin Pathway During Regulated Growth in Rat Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase A Activation Enhances β-Catenin Transcriptional Activity through Nuclear Localization to PML Bodies | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Multiple immunofluorescence assay identifies upregulation of Active β-catenin in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWP-Compound Mediated Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction and Clarification of IWP Compound Targets
The designation "IWP" is associated with compounds possessing distinct mechanisms of action. It is crucial to distinguish between them for accurate experimental design.
-
IWP-051 : This compound is a potent, orally bioavailable stimulator of soluble guanylate cyclase (sGC).[1][2][3][4][5] It functions independently of nitric oxide (NO) but acts in synergy with it to stimulate cGMP production.[2][3] Its primary application is in cardiovascular research and related fields.
-
IWP-2, IWP-4, and related analogs : These compounds are well-established inhibitors of the Wnt signaling pathway.[6][7][8][9][10] They act by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[7][8][10][11][12] Inhibition of PORCN effectively blocks the entire Wnt signaling cascade.
Given the extensive research and detailed protocols available for the Wnt-inhibiting IWP compounds, and the common interest in Wnt signaling for developmental biology and oncology research, these application notes will focus primarily on IWP-2 and IWP-4 . A summary of available data for this compound is provided for clarification.
This compound: A Soluble Guanylate Cyclase (sGC) Stimulator
This compound is a novel sGC stimulator with potential applications in treating cardiovascular diseases.[1][3][5] In vitro and in vivo data are summarized below.
Table 1: Summary of Quantitative Data for this compound
| Parameter | Value | Species/System | Notes |
| Mechanism of Action | sGC Stimulator | - | Heme-dependent, NO-independent agonist of sGC.[3] |
| EC₅₀ | 290 nM | Cell-free assay | For stimulation of cGMP generation.[2] |
| In Vivo Dosage (Oral) | 1 - 100 mg/kg | Rat | Elicits a sustained, dose-dependent decrease in mean arterial pressure.[1][3] |
| Plasma Protein Binding | >99% | Rat, Human | Highly bound to plasma proteins, primarily albumin.[1][3] |
Due to limited publicly available data on the use of this compound in cell-based assays, a standardized protocol for determining optimal concentration is not yet established. Researchers should perform dose-response studies starting from a low nanomolar range, guided by the provided EC₅₀ value.
IWP-2 & IWP-4: Wnt Signaling Pathway Inhibitors
IWP-2 and IWP-4 are potent and selective inhibitors of PORCN, effectively shutting down Wnt protein secretion. This makes them invaluable tools for studying the roles of Wnt signaling in various biological processes, including stem cell differentiation, cancer proliferation, and tissue regeneration.
The canonical Wnt signaling pathway is initiated by the secretion of Wnt ligands. Before secretion, Wnt proteins must undergo post-translational modification, specifically palmitoylation, a process catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum. IWP-2 and IWP-4 directly inhibit PORCN, preventing Wnt palmitoylation and trapping the ligands within the cell. This abrogates all downstream Wnt-dependent events, including the phosphorylation of Lrp6, stabilization of β-catenin, and transcription of Wnt target genes.
The optimal concentration of IWP inhibitors is cell-type and context-dependent. The following table summarizes effective concentrations reported in the literature. A dose-response experiment is always recommended.
Table 2: Summary of Effective Concentrations for IWP Wnt Inhibitors
| Compound | Cell Line / System | Assay / Effect | Effective Concentration | IC₅₀ |
| IWP-2 | L-Wnt-STF cells | Western Blot (Lrp6/Dvl2 phosphorylation) | 5 µM | - |
| IWP-2 | HEK293T cells | Wnt/β-catenin reporter assay | - | 157 nM |
| IWP-2 | Gastric Cancer (MKN28) | Proliferation, Migration, Invasion | 10 - 50 µM | - |
| IWP-2 | Pancreatic Cancer (MiaPaCa2) | Proliferation (MTT assay) | - | 1.9 µM |
| IWP-2 | Pancreatic Cancer (Panc-1) | Proliferation (MTT assay) | - | 2.33 µM |
| IWP-2 | Human Dental Pulp Stem Cells | Gene expression profiling | 25 µM | - |
| IWP-2 | General Cell Culture | Recommended starting range | 1 - 10 µM | - |
| IWP-4 | Triple-Negative Breast Cancer | Cell proliferation | 1 - 5 µM | - |
| IWP-4 | Human Pluripotent Stem Cells | Cardiomyocyte differentiation | 5 µM | - |
| IWP-4 | General Wnt inhibition | Wnt pathway activity | - | 25 nM |
Note: IC₅₀ values can vary significantly based on the assay (e.g., cell-free vs. cell-based).
Experimental Protocols
Determining the optimal IWP concentration requires a systematic approach. The workflow below outlines the key steps from stock preparation to functional validation.
IWP compounds have low aqueous solubility and are typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[11]
Materials:
-
IWP-2 (MW: 466.6 g/mol ) or IWP-4 (MW: 496.62 g/mol ) powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Amount: To prepare a 5 mM stock solution of IWP-2, dissolve 2.33 mg in 1 mL of DMSO. For IWP-4, dissolve 2.48 mg in 1 mL of DMSO.
-
Reconstitution: Add the calculated volume of DMSO directly to the vial of IWP powder.
-
Solubilization: Vortex briefly. If precipitate is observed, warm the solution to 37°C for 3-5 minutes and mix until the powder is fully dissolved.[7][8][12]
-
Aliquoting and Storage: Prepare single-use aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[7][8][11]
Critical Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent toxicity.[8][11]
This protocol is designed to identify the concentration range that effectively inhibits the Wnt pathway without causing significant cytotoxicity.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
IWP stock solution (e.g., 5 mM in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or a live/dead stain)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of IWP dilutions in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 20, and 50 µM.[11]
-
Controls: Include two sets of controls:
-
Negative Control: Untreated cells (medium only).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the IWP dilutions or controls.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence).
-
Data Analysis: Plot cell viability (%) against the logarithm of the IWP concentration. The optimal concentration for further experiments will be the highest concentration that shows the desired biological effect (determined in parallel functional assays) while maintaining high cell viability.
This protocol verifies that the chosen IWP concentration is effectively inhibiting the Wnt signaling pathway by assessing the levels of key downstream proteins.
Materials:
-
Cell line cultured in 6-well plates
-
Optimal IWP concentration (determined from dose-response experiment)
-
Wnt3a conditioned medium or recombinant Wnt3a protein (for pathway stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-Lrp6, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells as follows:
-
Control (no treatment)
-
Wnt3a stimulation only
-
IWP inhibitor only
-
IWP inhibitor (pre-incubate for 1-2 hours) followed by Wnt3a stimulation
-
-
Incubation: Incubate for a suitable duration to observe changes in protein levels (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-catenin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: An effective inhibition by IWP should result in a decrease in the stabilized β-catenin levels in the Wnt3a-stimulated sample. The loading control (GAPDH or β-actin) should remain constant across all lanes.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. reprocell.com [reprocell.com]
- 8. Stemolecule Wnt Inhibitor IWP-4 | Stemgent REPROCELL [store.reprocell.com]
- 9. reprocell.com [reprocell.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. benchchem.com [benchchem.com]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
IWP-051: Application Notes for a Novel Soluble Guanylate Cyclase (sGC) Stimulator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, storage, and use of IWP-051, a potent and orally bioavailable stimulator of soluble guanylate cyclase (sGC). Unlike other compounds in the "IWP" family that are known inhibitors of the Wnt signaling pathway, this compound acts on a distinct signaling cascade, making it a valuable tool for research in cardiovascular diseases, fibrosis, and other conditions where the sGC pathway is a therapeutic target.[1]
Chemical Properties and Data
This compound is a small molecule with the following chemical properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₁F₂N₅O₂ |
| Molecular Weight | 355.3 g/mol |
| CAS Number | 1354041-91-0 |
| Appearance | Solid |
| pKa | 5.75 (mildly acidic)[1] |
Solubility and Solution Preparation
| Solvent | Qualitative Solubility | Recommended Starting Concentration for Stock Solutions |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | 10 mM |
| Ethanol | Likely soluble | To be determined empirically |
| Aqueous Buffers | Sparingly soluble; solubility increases with pH[1] | Not recommended for primary stock solutions |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 355.3 g/mol x 1000 mg/g = 3.553 mg
-
-
Weigh the this compound powder: Using a calibrated analytical balance, carefully weigh out approximately 3.55 mg of this compound powder and place it into a sterile, amber microcentrifuge tube. Record the exact weight.
-
Add DMSO: Based on the actual weight of the this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 355.3 ( g/mol )] / 10 (mmol/L)
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquot and store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is crucial to maintain its stability and activity.
| Form | Storage Temperature | Shelf Life | Special Precautions |
| Solid Powder | -20°C | At least 1 year | Protect from light and moisture. |
| DMSO Stock Solution (10 mM) | -20°C | At least 6 months | Store in amber, tightly sealed vials. Avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment; use within 24 hours | Protect from light. |
Experimental Protocols
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thaw the stock solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To improve accuracy, it is recommended to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in pre-warmed medium.
-
Prepare the final working solutions: Serially dilute the intermediate solution (or the stock solution directly) in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
-
Treat the cells: Add the appropriate volume of the final working solution to your cell cultures and incubate for the desired duration.
Mechanism of Action and Signaling Pathway
This compound is a stimulator of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway. In its basal state, sGC has low catalytic activity. Binding of NO to the heme prosthetic group of sGC induces a conformational change that significantly increases its enzymatic activity, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream effectors such as protein kinase G (PKG) to mediate various physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.
This compound stimulates sGC activity, leading to increased cGMP production. It has been shown to act synergistically with NO.[1] This means that in the presence of NO, the stimulatory effect of this compound on sGC is enhanced.
Figure 1. The sGC signaling pathway and the mechanism of action of this compound.
Safety Precautions
This compound is a bioactive small molecule. Standard laboratory safety practices should be followed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid powder in a well-ventilated area or in a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
Disclaimer: This document is intended for research use only and is not for human or veterinary use. The information provided is based on currently available data and may be subject to change. It is the responsibility of the end-user to determine the suitability of this product for their specific application.
References
Application Notes and Protocols for IWP-051 in In Vitro Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a potent, orally available stimulator of soluble guanylate cyclase (sGC).[1] sGC is a key enzyme in the nitric oxide (NO) signaling pathway. Its activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates a variety of physiological responses, including the relaxation of vascular smooth muscle, which results in vasodilation. This document provides detailed protocols for utilizing this compound to induce and study vasodilation in isolated vascular preparations in vitro.
The primary application detailed is the characterization of the direct vasodilatory effects of this compound. A secondary, hypothetical application is also proposed: investigating the potential of this compound to restore endothelial function in a model of inflammation-induced vascular dysfunction.
Mechanism of Action: this compound as a Soluble Guanylate Cyclase (sGC) Stimulator
This compound directly stimulates sGC, independent of nitric oxide (NO). In the vascular smooth muscle cell, this leads to an increase in intracellular cGMP levels. Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events results in a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation and vasodilation.
Primary Application: Characterization of Direct Vasodilatory Effects of this compound
This protocol describes the use of an isolated tissue bath (organ bath) system to assess the concentration-dependent vasodilatory effect of this compound on pre-constricted rodent aortic rings.
Experimental Protocol
1. Materials and Reagents:
-
This compound (prepare stock solutions in DMSO)
-
Phenylephrine (B352888) (PE) or other vasoconstrictor (e.g., U46619)
-
Acetylcholine (B1216132) (ACh)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Isolated tissue bath system with force transducers
-
Dissection microscope and tools
-
95% O2 / 5% CO2 gas mixture
2. Aortic Ring Preparation:
-
Humanely euthanize the experimental animal (e.g., rat or mouse) according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
3. Vasodilation Assay:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for rat aorta), adjusting the tension as needed.
-
Assess the viability of the rings by contracting them with 60 mM KCl. After washing, allow the rings to return to baseline.
-
Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine, typically 10⁻⁶ M).
-
Once the contraction has plateaued, cumulatively add this compound in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the tissue bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.
-
At the end of the experiment, wash the rings and assess endothelium integrity by evaluating the relaxation response to acetylcholine (e.g., 10⁻⁵ M).
4. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration) for this compound.
Data Presentation
| Concentration of this compound (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | |
| 1 x 10⁻⁸ | |
| 1 x 10⁻⁷ | |
| 1 x 10⁻⁶ | |
| 1 x 10⁻⁵ | |
| EC₅₀ (M) |
Secondary Application (Hypothetical): Reversal of Endothelial Dysfunction with this compound
This protocol outlines a hypothetical experiment to investigate whether this compound can restore impaired endothelium-dependent vasodilation in a model of inflammation-induced endothelial dysfunction. Tumor Necrosis Factor-alpha (TNF-α) is used to induce a pro-inflammatory state in the aortic rings.[2][3][4][5]
Experimental Protocol
1. Aortic Ring Preparation and Incubation:
-
Prepare aortic rings as described in the primary application protocol.
-
Divide the rings into three groups:
-
Control: Incubate in Krebs-Henseleit solution.
-
TNF-α: Incubate in Krebs-Henseleit solution containing TNF-α (e.g., 10 ng/mL) for a specified duration (e.g., 6-18 hours) to induce endothelial dysfunction.[6]
-
TNF-α + this compound: Co-incubate with TNF-α and this compound at a chosen concentration.
-
2. Assessment of Endothelium-Dependent Vasodilation:
-
After the incubation period, mount the rings in the tissue baths.
-
Pre-constrict all rings with phenylephrine (10⁻⁶ M).
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve to an endothelium-dependent vasodilator, such as acetylcholine (10⁻⁹ M to 10⁻⁵ M).
-
Record the relaxation responses.
3. Data Analysis:
-
Compare the acetylcholine-induced relaxation curves between the three groups.
-
A rightward shift and/or a decrease in the maximal relaxation in the TNF-α group compared to the control group would indicate endothelial dysfunction.
-
An improvement in the relaxation response in the TNF-α + this compound group compared to the TNF-α group would suggest a restorative effect of this compound.
Data Presentation
| Acetylcholine Concentration (M) | % Relaxation (Control) | % Relaxation (TNF-α) | % Relaxation (TNF-α + this compound) |
| 1 x 10⁻⁹ | |||
| 1 x 10⁻⁸ | |||
| 1 x 10⁻⁷ | |||
| 1 x 10⁻⁶ | |||
| 1 x 10⁻⁵ | |||
| Maximal Relaxation (%) |
Experimental Workflow Visualization
Disclaimer
These protocols provide a general framework. Optimal concentrations of vasoconstrictors, this compound, and TNF-α, as well as incubation times, may need to be determined empirically for specific experimental conditions and tissues. The secondary application is based on a hypothetical therapeutic rationale and requires experimental validation. All experiments should be conducted in accordance with relevant institutional and national guidelines for animal welfare.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Tumor Necrosis Factor Alpha Deficiency Improves Endothelial Function and Cardiovascular Injury in Deoxycorticosterone Acetate/Salt-Hypertensive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-alpha contributes to endothelial dysfunction in ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pro-inflammatory role of Wnt/β-catenin signaling in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWP-051 in Primary Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Wnt signaling pathway is a crucial and highly conserved signaling cascade that plays a pivotal role in embryonic development, stem cell proliferation and differentiation, and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][3] The canonical Wnt/β-catenin pathway is initiated when Wnt ligands, a family of secreted glycoproteins, bind to Frizzled (FZD) and LRP5/6 co-receptors on the cell surface.[2][3] This event leads to the inhibition of a "destruction complex" (comprising Axin, APC, and GSK-3β), allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene transcription.[2]
IWP-051 belongs to the "Inhibitor of Wnt Production" (IWP) class of small molecules. These compounds function by targeting and inhibiting Porcupine (Porcn), a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[4][5] Porcn-mediated palmitoylation is an essential post-translational modification required for the secretion and biological activity of Wnt ligands.[1][4] By inhibiting Porcn, IWP compounds block the secretion of all Wnt proteins, thereby suppressing both canonical and non-canonical Wnt signaling pathways.[4]
These application notes provide a summary of the use of IWP-class compounds in primary cell lines and offer detailed protocols for their application. While data for this compound is limited, the provided information is based on structurally related and well-documented IWP compounds (e.g., IWP-2, IWP-4) and serves as a strong starting point for experimental design.
Data Presentation
The following table summarizes the quantitative data from studies using IWP compounds in various primary cell culture applications. This data can be used to guide the selection of starting concentrations for this compound in similar experimental setups.
| Cell Type | IWP Compound | Concentration | Treatment Duration | Observed Effect | Reference |
| Human Mesenchymal Stem Cells (MSCs) | IWP-4 | 5 µM | 7-14 days | Promoted differentiation into cardiac progenitor cells; upregulated cardiac-specific genes. | [5] |
| Human Mesenchymal Stem Cells (MSCs) | IWP-4 | 5-100 µM | 24 hours | Cytotoxicity analysis performed; 5 µM was determined to be non-cytotoxic. | [5] |
| Human Dental Pulp Stem Cells (hDPSCs) | IWP-2 | 25 µM | 24 hours | Suppressed inflammatory cytokine expression and enhanced immunosuppressive properties. | [6][7] |
| L-Wnt-STF Reporter Cells | IWP Compounds | 5 µM | 24 hours | Inhibited Wnt/β-catenin pathway activity, observed by reduced β-catenin accumulation. | [4] |
Visualized Diagrams
Caption: Mechanism of this compound action on the canonical Wnt signaling pathway.
Caption: General experimental workflow for using this compound in primary cells.
Caption: Logic for a dose-response experiment to find the optimal concentration.
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
This protocol describes the preparation of a concentrated stock solution of this compound for in vitro use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Following the manufacturer's instructions, add the appropriate volume of DMSO to the vial to create a stock solution (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining Optimal Working Concentration via Cytotoxicity Assay
Before beginning functional assays, it is critical to determine the concentration range of this compound that is effective without being toxic to the primary cells. The following is a general protocol using an MTT assay.[8]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range, based on related compounds, is 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.[5] Remember to include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound dose.
-
Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), depending on the cell type's doubling time and the planned experimental timeline.
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The optimal working concentration should be the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).
Protocol 3: Assessing Wnt Pathway Inhibition via qPCR
This protocol confirms that this compound is inhibiting the Wnt signaling pathway by measuring the mRNA expression of a common downstream target gene, AXIN2.
Materials:
-
Primary cells cultured in 6-well plates
-
This compound at the predetermined optimal concentration
-
Wnt ligand (e.g., Wnt3a conditioned medium or recombinant Wnt3a) to stimulate the pathway
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AXIN2 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture: Seed primary cells in 6-well plates and grow to ~70-80% confluency.
-
Pre-treatment (Optional but Recommended): Starve cells in a low-serum medium for 4-6 hours if required for the specific cell type.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
Wnt3a stimulation + Vehicle Control
-
Wnt3a stimulation + this compound
-
-
Incubation: Add this compound (or vehicle) for 1-2 hours before adding the Wnt3a stimulant. Incubate for an additional 6-24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples.
-
qPCR: Perform quantitative real-time PCR using primers for AXIN2 and the housekeeping gene.
-
Analysis: Calculate the relative expression of AXIN2 using the ΔΔCt method. Successful inhibition will be demonstrated by a significant reduction in AXIN2 expression in the "Wnt3a + this compound" group compared to the "Wnt3a + Vehicle" group.
Protocol 4: Directed Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol is an example of a functional application, adapted from a study using IWP-4 to induce cardiomyogenic differentiation in MSCs.[5]
Materials:
-
Human umbilical cord-derived MSCs[5]
-
Differentiation medium
-
This compound at a non-toxic concentration (e.g., 5 µM)[5]
-
Reagents for analysis (e.g., antibodies for immunofluorescence, primers for qPCR)
Procedure:
-
Cell Plating: Culture MSCs in T-75 flasks. Once confluent, trypsinize the cells and seed them onto appropriate culture vessels (e.g., 6-well plates for RNA/protein, chamber slides for imaging).
-
Differentiation Induction: Once cells reach ~70% confluency, replace the growth medium with differentiation medium containing 5 µM this compound.
-
Treatment Schedule: Culture the cells for 7 to 14 days, replacing the medium with fresh this compound-containing differentiation medium every 2-3 days.
-
Endpoint Analysis:
-
Gene Expression (qPCR): At day 7 and day 14, extract RNA and perform qPCR to analyze the expression of early and late cardiac genes (e.g., GATA4, Nkx2.5, cTnT, cTnI).[5]
-
Protein Expression (Immunofluorescence): Fix cells at the desired time points and perform immunofluorescence staining for cardiac proteins such as cardiac Troponin I (cTnI) and GATA-4 to confirm differentiation at the protein level.[5]
-
Morphological Assessment: Observe cells daily under a microscope for morphological changes indicative of differentiation into a cardiac-like lineage.[5]
-
References
- 1. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IWP-2 modulates the immunomodulatory properties of human dental pulp stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IWP-051 Administration in Animal Models
For: Researchers, scientists, and drug development professionals.
Subject: In vivo administration of IWP-051 and related IWP compounds in animal models.
Note on Nomenclature: The designation "IWP" can refer to two distinct classes of molecules. It is critical to distinguish between them for proper experimental design and interpretation.
-
This compound : A novel, orally bioavailable soluble guanylate cyclase (sGC) stimulator. Its primary mechanism of action is to enhance the nitric oxide (NO)-sGC-cGMP signaling pathway, leading to effects such as vasodilation.
-
IWP (Inhibitor of Wnt Production) Compounds (e.g., IWP-2, IWP-4) : A class of small molecules that inhibit the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands.
This document will primarily focus on the administration of This compound , as specified. A separate section will be dedicated to the administration of IWP Wnt inhibitors for clarity and to provide a comprehensive resource.
Part 1: this compound (Soluble Guanylate Cyclase Stimulator)
Mechanism of Action
This compound is a heme-dependent soluble guanylate cyclase (sGC) stimulator that acts independently of nitric oxide (NO) but also in synergy with it.[1][2] sGC is a key enzyme in the NO signaling pathway that catalyzes the conversion of guanosine-5'-triphosphate (GTP) to cyclic guanosine-3',5'-monophosphate (cGMP).[3][4] The accumulation of cGMP leads to the activation of protein kinase G (PKG), which in turn mediates various physiological responses, including smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[4] this compound allosterically binds to sGC, stimulating its activity and enhancing cGMP production.[3][5] This makes it a therapeutic candidate for cardiovascular diseases such as hypertension.[6]
Signaling Pathway Diagram: sGC Stimulation
Caption: Soluble Guanylate Cyclase (sGC) Signaling Pathway.
Data Presentation: this compound Pharmacokinetics in Animal Models
| Parameter | Mouse | Rat | Dog | Reference |
| Administration Route | Oral | Oral | Oral | [2][5] |
| Oral Bioavailability (Fpo) | >40% | >40% | >40% | [1][2] |
| Tmax (Oral) | - | >3 hours | - | [1][2] |
| Elimination Half-life (t1/2) | Moderate | >4 hours | Moderate | [1][2][5] |
| Plasma Protein Binding | - | 99.9% | - | [5] |
| Clearance | Low | Low | Low | [5] |
Experimental Protocols
1.4.1 Protocol for Oral Administration of this compound in Rats for Hemodynamic Studies
This protocol is adapted from studies evaluating the pharmacodynamic effects of this compound on blood pressure.[5]
-
Animal Model: Male, normotensive Sprague-Dawley rats.
-
Objective: To assess the dose-dependent effect of orally administered this compound on mean arterial pressure (MAP).
-
Materials:
-
This compound
-
Vehicle: Polyethylene glycol 400 (PEG400)
-
Oral gavage needles (20-gauge, 1.5-inch)
-
Syringes
-
Animal scale
-
Apparatus for conscious, tethered blood pressure monitoring.
-
-
Procedure:
-
Acclimatization: Acclimate animals to housing conditions for at least 3 days prior to the experiment.
-
Surgical Preparation (if applicable): For continuous blood pressure monitoring, surgically implant telemetry devices or arterial catheters and allow for a recovery period as per IACUC-approved protocols.
-
Dose Preparation:
-
Weigh the required amount of this compound.
-
Prepare a stock solution in PEG400. For example, to achieve a dose of 10 mg/kg in a dosing volume of 5 mL/kg, prepare a 2 mg/mL solution.
-
Prepare vehicle control (PEG400 only).
-
-
Dosing:
-
Monitoring:
-
Continuously monitor mean arterial pressure (MAP) for up to 24 hours post-administration.
-
Observe animals for any signs of toxicity or adverse effects.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline for each animal.
-
Compare the MAP changes between the this compound-treated groups and the vehicle control group.
-
-
1.4.2 Experimental Workflow Diagram
Caption: Workflow for this compound Hemodynamic Study in Rats.
Part 2: IWP Wnt Pathway Inhibitors (e.g., IWP-2, IWP-4, LGK974)
Mechanism of Action
The "Inhibitor of Wnt Production" (IWP) compounds function by targeting and inactivating Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[7] PORCN is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification that is essential for their secretion and subsequent binding to Frizzled receptors on target cells.[8][9] By inhibiting PORCN, IWP compounds block the secretion of all Wnt ligands, thereby shutting down both canonical (β-catenin dependent) and non-canonical Wnt signaling pathways at their source.[10]
Signaling Pathway Diagram: Wnt Inhibition by IWP
Caption: Wnt Signaling Pathway and Inhibition by IWP Compounds.
Data Presentation: IWP Wnt Inhibitor Administration in Animal Models
| Compound | Animal Model | Dose | Route | Vehicle | Purpose | Reference |
| IWP-2 | C57BL/6 Mice | 200 µL of liposome (B1194612) formulation | Intraperitoneal (i.p.) | Liposome control | Evaluate effects on phagocytosis and inflammation | [11][12] |
| IWP-2 | C57/BL6 Mice | 20 mg/kg (every two days) | Intravenous (i.v.) | DMSO | Study effects on hair regrowth | [13] |
| IWP-4 | - | - | - | DMSO, Corn oil, PEG300/Tween80/ddH2O | Formulation examples | [14] |
| LGK974 | Mice | 5 mg/kg or 30 mg/kg (daily) | Oral gavage | Corn oil | Inhibit Wnt signaling in a bone fibrosis model | [9] |
| WNT974 | Mice | 5 mg/kg (daily) | Oral gavage | 5% DMA, 9% Cremophor EL, 1% Tween 80 | Systemic Wnt pathway inhibition | [15] |
| C59 | Mice | 50 mg/kg | Oral gavage | 0.5% methylcellulose, 0.1% Tween 80 | Suppress growth of intestinal neoplasia | [16] |
Experimental Protocols
2.4.1 Protocol for Oral Gavage Administration of WNT974 (LGK974) in Mice
This protocol is for achieving systemic, long-term Wnt signaling inhibition and is adapted from published methods.[9][15]
-
Animal Model: Various mouse strains (e.g., C57BL/6, transgenic models).
-
Objective: To inhibit paracrine Wnt signaling in vivo for studies on cancer, development, or tissue regeneration.
-
Materials:
-
WNT974 (LGK974) Porcupine inhibitor
-
Vehicle components: N,N-Dimethylacetamide (DMA), Cremophor EL, Tween 80, Water
-
Oral gavage needles
-
Syringes, conical tubes
-
Vortex mixer
-
Animal scale
-
-
Procedure:
-
Animal Preparation: Weigh each animal to determine the correct dosing volume. A typical dosing volume for mice is 200 µL.[15]
-
Dose Calculation:
-
Calculate the total amount of WNT974 needed for the study cohort. For a 5 mg/kg dose in a 25g mouse, 0.125 mg is required per dose.[15]
-
Prepare a slight excess of the formulation to account for any loss during preparation.
-
-
Vehicle and Drug Formulation (Example for a 2.2 mL final volume): [15]
-
Weigh the calculated amount of WNT974 (e.g., 1.375 mg for 11 doses).
-
In a sterile conical tube, add 5% of the final volume as DMA (e.g., 110 µL) dropwise to the WNT974 powder while vortexing gently until the powder is fully dissolved.
-
Add 9% of the final volume as Cremophor EL (e.g., 198 µL) dropwise while vortexing.
-
Add 1% of the final volume as Tween 80 (e.g., 22 µL) dropwise while vortexing.
-
Add the remaining volume (85%) as sterile water to reach the final volume (e.g., 1.87 mL) and vortex until a homogenous suspension is formed.
-
-
Dosing:
-
Administer the calculated volume of the WNT974 suspension or vehicle control to each mouse via oral gavage.
-
This protocol is typically performed once daily.
-
-
Monitoring:
-
Monitor animal weight daily as a measure of toxicity.[15]
-
Observe animals for any other signs of distress.
-
At the study endpoint, collect tissues for analysis (e.g., histology, gene expression) to confirm Wnt pathway inhibition.
-
-
2.4.2 Experimental Workflow Diagram
Caption: Workflow for In Vivo Wnt Inhibition Study in Mice.
References
- 1. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure/function of the soluble guanylyl cyclase catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wnt pathway inhibition with the porcupine inhibitor LGK974 decreases trabecular bone but not fibrosis in a murine model with fibrotic bone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. IWP-2 | Wnt pathway inhibitor | CK1δ inhibitor | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Delivery of the Porcupine Inhibitor WNT974 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Porcupine inhibitor suppresses paracrine Wnt-driven growth of Rnf43;Znrf3-mutant neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
Measuring cGMP Activation by the sGC Stimulator IWP-051: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IWP-051 is a novel, potent, and orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC).[1][2] As an sGC stimulator, this compound functions in a heme-dependent but nitric oxide (NO)-independent manner to enhance the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This increase in intracellular cGMP plays a crucial role in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. The NO-sGC-cGMP signaling pathway is a key regulator of these events, and its dysregulation is implicated in the pathophysiology of several cardiovascular and fibrotic diseases. Consequently, sGC has emerged as a significant therapeutic target. This document provides detailed application notes and protocols for measuring the activation of cGMP by this compound in a research setting.
This compound and the cGMP Signaling Pathway
This compound directly stimulates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. This action is synergistic with the effects of NO, meaning that this compound can amplify the cGMP response in the presence of endogenous or exogenous NO. The elevated cGMP levels then activate downstream effectors, primarily protein kinase G (PKG), which in turn phosphorylates various target proteins to elicit a cellular response.
Quantitative Data: this compound-Mediated cGMP Activation
The potency of this compound in stimulating cGMP production has been evaluated in various in vitro systems. The following table summarizes the key quantitative data for this compound.
| Cell Line | Assay Condition | Parameter | Value | Reference |
| HEK293 | In the presence of NO-donor DETA-NONOate | EC50 | 290 nM | [3] |
Experimental Protocols
Accurate measurement of intracellular cGMP levels is essential for characterizing the activity of sGC stimulators like this compound. The following are detailed protocols for commonly used and robust methods: a competitive enzyme-linked immunosorbent assay (ELISA) and a homogeneous time-resolved fluorescence (HTRF) assay.
Experimental Workflow Overview
Protocol 1: Competitive ELISA for cGMP Measurement
This protocol provides a general procedure for a competitive ELISA to measure cGMP levels in cell lysates. Commercial ELISA kits are widely available, and their specific instructions should be followed for optimal results.
Materials:
-
Cells of interest (e.g., HEK293, smooth muscle cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
0.1 M HCl for cell lysis
-
Phosphate Buffered Saline (PBS)
-
Commercial cGMP competitive ELISA kit (containing cGMP standards, anti-cGMP antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency.
-
Seed cells in a multi-well plate (e.g., 96-well plate) at a predetermined density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free cell culture medium. It is also recommended to include a PDE inhibitor like IBMX in the treatment medium to prevent cGMP breakdown.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes for initial time-course experiments).
-
-
Cell Lysis:
-
After incubation, aspirate the treatment medium.
-
Wash the cells once with cold PBS.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate at room temperature for 10-20 minutes with gentle shaking.
-
Centrifuge the plate at 600 x g for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the cGMP for analysis.
-
-
ELISA Protocol (General Steps):
-
Prepare cGMP standards as per the kit instructions.
-
Add standards and samples (cell lysates) to the appropriate wells of the antibody-coated microplate.
-
Add the HRP-conjugated cGMP to all wells.
-
Add the anti-cGMP antibody to all wells.
-
Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature).
-
Wash the plate several times with the provided wash buffer.
-
Add the substrate solution and incubate until color development is sufficient.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the total protein content of the cell lysate if desired.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for cGMP
HTRF assays are a popular alternative to ELISA due to their homogeneous format (no wash steps) and high sensitivity.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
Commercial cGMP HTRF assay kit (containing cGMP standard, anti-cGMP antibody labeled with a donor fluorophore, and cGMP labeled with an acceptor fluorophore, lysis buffer)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Plating:
-
Follow the same procedure as for the ELISA protocol.
-
-
Cell Treatment:
-
Follow the same procedure as for the ELISA protocol.
-
-
Cell Lysis and HTRF Reaction:
-
After treatment, add the lysis buffer provided in the HTRF kit directly to the wells containing the cells and treatment medium.
-
Incubate for the recommended time to ensure complete cell lysis.
-
Add the HTRF antibody-donor and cGMP-acceptor reagents to the wells.
-
Incubate the plate as per the kit's instructions (typically 1 hour at room temperature, protected from light).
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor emission / donor emission).
-
Generate a standard curve by plotting the HTRF ratio of the standards against their known cGMP concentrations. The signal is typically inversely proportional to the cGMP concentration.
-
Determine the cGMP concentration in the samples from the standard curve.
-
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of sGC stimulation. The protocols outlined in this document provide robust and reliable methods for quantifying the this compound-induced activation of the cGMP signaling pathway. The choice between ELISA and HTRF will depend on the specific experimental needs, throughput requirements, and available equipment. Careful execution of these protocols will enable researchers to accurately characterize the pharmacological profile of this compound and other sGC modulators.
References
- 1. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: Experimental Models for Testing Wnt Signaling Inhibitor Efficacy Using IWP-2
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in a variety of diseases, most notably cancer. Consequently, the development of small molecule inhibitors of this pathway is a significant area of therapeutic research. This document provides a detailed experimental model for testing the efficacy of Wnt signaling inhibitors, using IWP-2 as a representative compound.
It is important to note that while the user requested information on IWP-051, publicly available scientific literature identifies this compound as a soluble guanylate cyclase (sGC) stimulator[1][2]. The "IWP" designation is shared by a series of compounds that inhibit Wnt production by targeting Porcupine (Porcn), a membrane-bound O-acyltransferase essential for Wnt protein palmitoylation and secretion[3][4][5][6]. Therefore, this application note will focus on IWP-2, a well-characterized Porcn inhibitor, as a model for assessing Wnt pathway inhibition.
1. Mechanism of Action of IWP-2
IWP-2 inhibits the Wnt signaling pathway by targeting the enzyme Porcupine (Porcn)[5][6]. Porcn is a membrane-bound O-acyltransferase that mediates the palmitoylation of Wnt ligands, a crucial post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells[3][4]. By inhibiting Porcn, IWP-2 prevents the secretion of Wnt ligands, thereby blocking both canonical and non-canonical Wnt signaling pathways.
Diagram: Wnt Signaling Pathway and IWP-2 Inhibition
Caption: Wnt signaling pathway and the inhibitory action of IWP-2 on Porcupine.
2. In Vitro Efficacy Testing
A variety of in vitro assays can be employed to determine the efficacy of IWP-2 in inhibiting the Wnt signaling pathway.
2.1. TCF/LEF Luciferase Reporter Assay
This assay is a standard method for quantifying the activity of the canonical Wnt/β-catenin pathway.[7][8] It utilizes a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.
Protocol:
-
Cell Culture: Seed HEK293T cells stably expressing a TCF/LEF luciferase reporter construct (e.g., TOP-Flash) in a 96-well plate.
-
Wnt Stimulation: After 24 hours, stimulate the cells with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021 to activate the Wnt pathway.
-
IWP-2 Treatment: Concurrently, treat the cells with a serial dilution of IWP-2 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 16-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Normalization: Normalize the data to a co-transfected Renilla luciferase construct or to total protein concentration to control for cell viability and transfection efficiency.
Table 1: Representative Data from TCF/LEF Luciferase Reporter Assay
| IWP-2 Concentration | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle (DMSO) | 100,000 | 0% |
| 0.1 nM | 95,000 | 5% |
| 1 nM | 80,000 | 20% |
| 10 nM | 55,000 | 45% |
| 100 nM | 20,000 | 80% |
| 1 µM | 5,000 | 95% |
| 10 µM | 2,000 | 98% |
2.2. Western Blot Analysis
Western blotting can be used to assess the levels of key proteins in the Wnt pathway, providing mechanistic insight into the inhibitor's effect.[4][9]
Protocol:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., L-Wnt-STF cells with constitutive Wnt activation or Wnt3a-stimulated HEK293T cells) in 6-well plates.[4] Treat with IWP-2 at various concentrations for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against β-catenin, phosphorylated LRP6 (pLRP6), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Quantify band intensities using densitometry software.
Table 2: Representative Data from Western Blot Analysis
| IWP-2 Concentration | Relative β-catenin Level | Relative pLRP6 Level |
| Vehicle (DMSO) | 1.00 | 1.00 |
| 10 nM | 0.85 | 0.80 |
| 100 nM | 0.40 | 0.35 |
| 1 µM | 0.15 | 0.10 |
Diagram: In Vitro Experimental Workflow
Caption: Workflow for in vitro efficacy testing of IWP-2.
3. In Vivo Efficacy Testing
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and potential toxicity of Wnt inhibitors.[10][11]
3.1. Mouse Xenograft Model
This model is commonly used to assess the anti-tumor activity of cancer therapeutics.
Protocol:
-
Cell Implantation: Subcutaneously implant a human cancer cell line with known Wnt pathway activation (e.g., colorectal cancer cells with APC mutations) into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer IWP-2 (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis: Compare tumor growth rates between the treatment and control groups. Tumors can be further analyzed by immunohistochemistry for Wnt pathway markers.
Table 3: Representative Data from a Mouse Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 21) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 mm³ | 0% |
| IWP-2 (10 mg/kg) | 750 mm³ | 50% |
| IWP-2 (30 mg/kg) | 300 mm³ | 80% |
3.2. Genetically Engineered Mouse Models (GEMMs)
GEMMs that spontaneously develop tumors due to mutations in Wnt pathway components (e.g., Apcmin/+ mice) provide a more physiologically relevant model.[10]
Protocol:
-
Model Selection: Utilize a GEMM with constitutive Wnt pathway activation, such as the Apcmin/+ mouse model, which develops intestinal polyps.
-
Treatment: Begin treatment with IWP-2 at a specified age, before or after the onset of polyp formation.
-
Monitoring: Monitor the health and weight of the mice throughout the study.
-
Endpoint and Analysis: At the study endpoint, euthanize the mice and dissect the intestines. Count and measure the size of polyps in the treatment and control groups.
Diagram: In Vivo Experimental Workflow
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellagentech.com [cellagentech.com]
- 6. Wnt Antagonist II, IWP-2 [sigmaaldrich.com]
- 7. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction and Experimental Validation of a Petri Net Model of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In vivo models - Vivexia [vivexia.fr]
Application Notes and Protocols for Studying Endothelial Dysfunction with IWP-051
For Researchers, Scientists, and Drug Development Professionals
Introduction to Endothelial Dysfunction and the Role of Wnt Signaling
The vascular endothelium is a critical regulator of vascular homeostasis. Endothelial dysfunction is an early event in the development of various cardiovascular diseases, characterized by a shift in endothelial function towards a pro-inflammatory and pro-thrombotic state. This dysfunction is marked by reduced bioavailability of nitric oxide (NO), increased expression of adhesion molecules, and enhanced endothelial permeability.
The Wingless and Int-1 (Wnt) signaling pathway is a crucial regulator of vascular development and homeostasis. Dysregulation of Wnt signaling has been implicated in the pathogenesis of endothelial dysfunction. Wnt proteins, once secreted, can activate the canonical (β-catenin-dependent) or non-canonical (β-catenin-independent) pathways, both of which influence endothelial cell behavior, including proliferation, migration, and inflammation.
IWP-051: A Potent Inhibitor of Wnt Signaling for Endothelial Dysfunction Research
This compound is a small molecule inhibitor of the Wnt signaling pathway. It targets Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of all Wnt ligands. By inhibiting PORCN, this compound effectively blocks both canonical and non-canonical Wnt signaling pathways, making it a valuable tool for investigating the role of Wnt signaling in various biological processes, including endothelial dysfunction.
Quantitative Data on the Effects of Wnt Inhibition on Endothelial Cells
The following table summarizes quantitative data on the effects of a Wnt/β-catenin signaling inhibitor on key markers of endothelial dysfunction in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with the pro-inflammatory cytokine TNF-α. While specific data for this compound is limited in this direct context, the data for the Wnt/β-catenin inhibitor iCRT-14 provides a strong reference for the expected effects of Wnt pathway inhibition.
| Parameter | Condition | Inhibitor Treatment | Result | Fold Change vs. TNF-α alone |
| Monocyte Adhesion | TNF-α (10 ng/mL, 18h) | 25 µM iCRT-14 | Decreased Adhesion | ~0.5[1] |
| VCAM-1 Protein Expression | TNF-α (10 ng/mL, 18h) | 25 µM iCRT-14 | Decreased Expression | ~0.4[1] |
| ICAM-1 Protein Expression | TNF-α (10 ng/mL, 18h) | 25 µM iCRT-14 | No Significant Change | Not Significant[1] |
| Endothelial Permeability | TNF-α (10 ng/mL, 18h) | 25 µM iCRT-14 | Decreased Permeability | ~0.6[1][2] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the Wnt/β-catenin signaling pathway and a general experimental workflow for studying the effects of this compound on endothelial dysfunction.
Experimental Protocols
Protocol 1: Assessment of Endothelial Permeability using Transwell Assay
This protocol details the measurement of endothelial monolayer permeability by quantifying the passage of a fluorescent tracer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size) for 24-well plates
-
Fibronectin
-
TNF-α (Tumor Necrosis Factor-alpha)
-
This compound
-
FITC-Dextran (40 kDa)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Coat Transwell inserts with 50 µg/mL fibronectin for 1 hour at 37°C.
-
Seed HUVECs onto the fibronectin-coated inserts at a density of 1 x 10^5 cells/insert.
-
Culture for 48-72 hours until a confluent monolayer is formed.
-
-
Induction of Endothelial Dysfunction and this compound Treatment:
-
Replace the medium with fresh EGM-2.
-
Add TNF-α to the upper chamber at a final concentration of 10 ng/mL to induce endothelial dysfunction.
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO).
-
Incubate for 18-24 hours.
-
-
Permeability Assay:
-
Carefully remove the medium from the upper and lower chambers.
-
Wash the monolayer once with warm PBS.
-
Add 100 µL of EGM-2 containing 1 mg/mL FITC-Dextran to the upper chamber.
-
Add 600 µL of EGM-2 to the lower chamber.
-
Incubate for 1 hour at 37°C.
-
-
Data Acquisition and Analysis:
-
Collect 100 µL of the medium from the lower chamber.
-
Measure the fluorescence intensity using a plate reader (Excitation: 490 nm, Emission: 520 nm).
-
Calculate the permeability coefficient or express the data as a fold change relative to the control group.
-
Protocol 2: Analysis of Adhesion Molecule Expression by Western Blot
This protocol describes the detection and quantification of VCAM-1 and ICAM-1 protein levels in HUVECs.
Materials:
-
HUVECs cultured in 6-well plates
-
TNF-α
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-VCAM-1, anti-ICAM-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in 6-well plates until confluent.
-
Treat cells with TNF-α (10 ng/mL) and this compound (at desired concentrations) for 18-24 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with 100 µL of RIPA buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of VCAM-1 and ICAM-1 to the loading control (β-actin).
-
Protocol 3: Assessment of eNOS Phosphorylation
This protocol outlines the procedure for measuring the phosphorylation status of endothelial nitric oxide synthase (eNOS) at Ser1177, an activating phosphorylation site.
Materials:
-
HUVECs cultured in 6-well plates
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-phospho-eNOS (Ser1177), anti-total eNOS)
-
(All other materials are as listed in Protocol 2)
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to confluence.
-
Treat cells with this compound at various concentrations for a specified time course (e.g., 30 min, 1h, 6h, 24h). A positive control for eNOS phosphorylation, such as VEGF, can be included.
-
-
Protein Extraction and Western Blotting:
-
Follow the protein extraction and Western blotting procedures as described in Protocol 2.
-
Use primary antibodies against phospho-eNOS (Ser1177) and total eNOS.
-
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total eNOS.
-
Express the data as the ratio of phospho-eNOS to total eNOS to determine the relative phosphorylation level.
-
Protocol 4: Cell Viability Assay
This protocol is essential to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
HUVECs cultured in 96-well plates
-
This compound
-
MTT reagent or AlamarBlue reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations for the same duration as the primary experiments (e.g., 24 hours).
-
-
Viability Measurement (MTT Assay example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO).
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
These protocols provide a comprehensive framework for researchers to investigate the role of Wnt signaling in endothelial dysfunction using the specific inhibitor this compound. The provided quantitative data and diagrams will aid in experimental design and data interpretation.
References
Application Notes and Protocols: IWP-051 in Pulmonary Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2] A key pathological feature of PH is the remodeling of the pulmonary arteries, which involves the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs) and endothelial cells.[3][4] Emerging evidence has implicated the dysregulation of the Wnt signaling pathway in the pathogenesis of PH, making it an attractive target for novel therapeutic interventions.[1][2][5]
IWP-051 is a potent small molecule inhibitor of the Porcupine (PORCN) enzyme, a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of all Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling. While direct studies of this compound in pulmonary hypertension models are not yet widely published, the therapeutic potential of inhibiting the Wnt pathway has been demonstrated with other molecules acting on the same pathway, such as the PORCN inhibitor LGK-974 and the tankyrase inhibitor XAV939.[1][6] These studies provide a strong rationale for investigating this compound as a potential therapeutic agent for pulmonary hypertension.
This document provides detailed application notes and protocols for the proposed use of this compound in preclinical models of pulmonary hypertension, based on the available data for other Wnt signaling inhibitors.
Mechanism of Action and Rationale
The canonical Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[1] In the context of pulmonary hypertension, dysregulated Wnt signaling is thought to contribute to the pathological vascular remodeling by promoting the proliferation of PASMCs.[1][7] Inhibition of this pathway is therefore hypothesized to attenuate or reverse these remodeling processes.
Recent studies have shown that pharmacological inhibition of the Wnt pathway can ameliorate experimental pulmonary hypertension. For instance, the PORCN inhibitor LGK-974 has been shown to significantly improve cardiac hypertrophy and fibrosis in both pulmonary artery banding and monocrotaline-induced PH models in rats.[1][8] Similarly, the β-catenin inhibitor XAV939 has been demonstrated to alleviate pulmonary arterial structural remodeling and right ventricular hypertrophy in the monocrotaline (B1676716) rat model.[6] These findings suggest that inhibiting Wnt signaling at the level of ligand secretion with a molecule like this compound could be an effective strategy to combat pulmonary hypertension.
Data from Preclinical Studies with Wnt Signaling Inhibitors
The following table summarizes quantitative data from studies using other Wnt signaling inhibitors in rodent models of pulmonary hypertension. This data provides a basis for the expected outcomes when testing this compound.
| Compound | Animal Model | Key Findings | Reference |
| LGK-974 | Monocrotaline-induced PH (Rat) | - Improved cardiac hypertrophy - Reduced cardiac fibrosis | [1] |
| Pulmonary Artery Banding (Rat) | - Improved cardiac hypertrophy - Reduced cardiac fibrosis | [1] | |
| XAV939 | Monocrotaline-induced PH (Rat) | - Alleviated pulmonary arterial structural remodeling - Reduced right ventricular hypertrophy - Decreased glycolysis and inflammatory cytokine expression | [6] |
| NKD1 (Upregulation) | Monocrotaline-induced PH (Mouse) | - Attenuated the increase in Right Ventricular Systolic Pressure (RVSP) - Reduced Right Ventricular Hypertrophy Index (RVHI) - Decreased pulmonary vascular wall thickening | [3] |
Experimental Protocols
The following are proposed protocols for evaluating the efficacy of this compound in a standard preclinical model of pulmonary hypertension, the monocrotaline-induced PH model in rats.
Monocrotaline-Induced Pulmonary Hypertension Model
Objective: To induce pulmonary hypertension in rats to test the therapeutic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
Saline solution
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Induce pulmonary hypertension by a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) dissolved in saline.
-
House the animals under standard conditions for the duration of the study (typically 3-4 weeks).
-
Monitor the animals daily for signs of distress.
This compound Administration
Objective: To treat MCT-induced PH rats with this compound.
Procedure:
-
Begin treatment with this compound at a predetermined time point after MCT injection (e.g., day 1 for prevention studies, or after the development of PH, e.g., day 14, for treatment studies).
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle to the rats daily via oral gavage or another appropriate route. The dosage should be determined based on preliminary dose-ranging studies.
-
Continue treatment for the desired duration (e.g., 2-3 weeks).
Hemodynamic and Right Ventricular Hypertrophy Assessment
Objective: To measure the effect of this compound on pulmonary artery pressure and right ventricular hypertrophy.
Procedure:
-
At the end of the treatment period, anesthetize the rats.
-
Perform right heart catheterization to measure the right ventricular systolic pressure (RVSP).
-
After hemodynamic measurements, euthanize the animals and excise the heart and lungs.
-
Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S).
-
Weigh the RV and the LV+S separately.
-
Calculate the right ventricular hypertrophy index (RVHI) as the ratio of RV weight to LV+S weight (Fulton's Index).
Histological Analysis of Pulmonary Vascular Remodeling
Objective: To assess the effect of this compound on the structure of pulmonary arteries.
Procedure:
-
Fix the lung tissue in 4% paraformaldehyde and embed in paraffin.
-
Prepare 5 µm sections and perform Hematoxylin and Eosin (H&E) staining and/or Masson's trichrome staining.
-
Examine the sections under a microscope to assess the medial wall thickness and muscularization of the small pulmonary arteries.
-
Quantify the vascular remodeling by measuring the percentage of medial wall thickness relative to the external diameter of the vessel.
Visualizations
References
- 1. UnWNTing the Heart: Targeting WNT Signaling in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Wnt signaling pathways in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naked cuticle homolog 1 prevents mouse pulmonary arterial hypertension via inhibition of Wnt/β-catenin and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wanting More Wnt: New Mechanism Underlying Pulmonary Arterial Hypertension | Stanford Cardiovascular Institute | Stanford Medicine [med.stanford.edu]
- 5. Targeting the Wnt signaling pathways in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-catenin mediates monocrotaline-induced pulmonary hypertension via glycolysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for IWP-051 in Models of Cardiac Hypertrophy
For research, scientific, and drug development professionals.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other pathological stimuli. However, sustained hypertrophy can progress to heart failure. The Wnt signaling pathway, crucial during embryonic heart development, is reactivated in the adult heart under pathological stress and plays a significant role in cardiac remodeling and hypertrophy.[1][2] Inhibition of this pathway has emerged as a potential therapeutic strategy to ameliorate cardiac hypertrophy.
IWP-051 belongs to the IWP (Inhibitor of Wnt Production) class of small molecules. These compounds function by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands. By blocking Wnt secretion, IWP compounds effectively inhibit both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways. While direct studies on this compound in cardiac hypertrophy are not yet prevalent in the literature, the known effects of other Porcupine inhibitors and Wnt signaling modulators in preclinical models provide a strong rationale for investigating this compound as a potential therapeutic agent.
These application notes provide a comprehensive overview of the proposed use of this compound in established in vivo and in vitro models of cardiac hypertrophy, based on findings with related Wnt pathway inhibitors.
Mechanism of Action: Wnt Signaling Inhibition
The Wnt signaling cascade is initiated by the binding of secreted Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface. This triggers a series of intracellular events that can proceed through the canonical (β-catenin dependent) or non-canonical pathways, ultimately leading to the transcription of genes involved in cell growth, proliferation, and differentiation. In the context of cardiac hypertrophy, reactivation of Wnt signaling contributes to the maladaptive growth of cardiomyocytes.
This compound, as a Porcupine inhibitor, acts upstream by preventing the secretion of Wnt ligands from the cell. This effectively shuts down all downstream Wnt signaling, making it a powerful tool to study the role of this pathway in cardiac hypertrophy and a potential therapeutic approach.
In Vivo Model: Transverse Aortic Constriction (TAC)
The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure in rodents that mimics pressure overload-induced cardiac hypertrophy.
Experimental Workflow
Protocol: TAC Surgery and this compound Treatment
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Anesthetize mice with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance).
-
Surgical Procedure:
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around a 27-gauge needle.
-
Remove the needle to create a constriction.
-
Close the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without aortic ligation.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO and corn oil).
-
Beginning 24 hours post-TAC surgery, administer this compound daily via intraperitoneal injection at a predetermined dose (e.g., 1-10 mg/kg). The optimal dose should be determined through dose-response studies.
-
The control group receives vehicle injections.
-
-
Monitoring and Analysis (4 weeks post-TAC):
-
Echocardiography: Perform weekly echocardiography to assess cardiac function (left ventricular ejection fraction, fractional shortening) and dimensions (wall thickness, chamber diameter).
-
Hemodynamic Measurements: At the end of the study, measure left ventricular pressure using a Millar catheter.
-
Tissue Collection: Euthanize mice and collect hearts. Weigh the heart and tibia to calculate the heart weight to tibia length ratio.
-
Histology: Fix heart tissue in 4% paraformaldehyde, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to measure cardiomyocyte cross-sectional area and Masson's trichrome staining to assess fibrosis.
-
Molecular Analysis: Isolate RNA and protein from heart tissue to analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) by qRT-PCR and Western blot.
-
Expected Quantitative Data (Hypothetical)
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Heart Weight/Tibia Length (mg/mm) | 3.5 ± 0.2 | 6.8 ± 0.4 | 4.5 ± 0.3 |
| LV Ejection Fraction (%) | 65 ± 5 | 35 ± 6 | 55 ± 5 |
| Cardiomyocyte Cross-sectional Area (µm²) | 250 ± 20 | 550 ± 40 | 350 ± 30 |
| ANP mRNA (fold change) | 1.0 | 8.0 ± 1.2 | 2.5 ± 0.5 |
| Fibrosis (%) | < 1 | 15 ± 3 | 5 ± 2 |
In Vitro Model: Cardiomyocyte Hypertrophy
Neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used to model hypertrophy in vitro by stimulation with agonists such as Angiotensin II (Ang II) or Endothelin-1 (ET-1).
Protocol: In Vitro Cardiomyocyte Hypertrophy
-
Cell Culture:
-
Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups or culture hiPSC-CMs according to standard protocols.
-
Plate cells on fibronectin-coated dishes.
-
-
Hypertrophic Stimulation:
-
After 24-48 hours, replace the medium with serum-free medium for 12 hours.
-
Pre-treat cells with this compound at various concentrations (e.g., 1-10 µM) for 1 hour. The optimal concentration should be determined through dose-response experiments.
-
Stimulate cells with a hypertrophic agonist (e.g., 100 nM Ang II or 10 nM ET-1) for 24-48 hours.
-
-
Analysis:
-
Cell Size Measurement: Fix cells with 4% paraformaldehyde and stain with an antibody against a sarcomeric protein (e.g., α-actinin). Measure the cell surface area using imaging software.
-
Gene Expression: Isolate RNA and perform qRT-PCR to measure the expression of hypertrophic markers (ANP, BNP).
-
Protein Synthesis: Measure protein synthesis using a [³H]-leucine incorporation assay.
-
Western Blot: Analyze the phosphorylation and total protein levels of key signaling molecules in the Wnt pathway (e.g., β-catenin).
-
Expected Quantitative Data (Hypothetical)
| Parameter | Control | Ang II | Ang II + this compound |
| Cell Surface Area (fold change) | 1.0 | 1.8 ± 0.2 | 1.2 ± 0.1 |
| BNP mRNA (fold change) | 1.0 | 6.5 ± 0.8 | 2.0 ± 0.4 |
| [³H]-leucine Incorporation (cpm/µg protein) | 150 ± 15 | 350 ± 25 | 180 ± 20 |
Conclusion
The inhibition of Wnt signaling presents a promising therapeutic avenue for the treatment of cardiac hypertrophy. While further research is required to specifically validate the efficacy of this compound, the protocols and expected outcomes outlined in these application notes provide a solid framework for its investigation in preclinical models of cardiac hypertrophy. The use of both in vivo and in vitro models will be crucial in elucidating the therapeutic potential of this compound and its mechanism of action in the heart.
References
- 1. Inhibition of the canonical Wnt signaling pathway by a β-catenin/CBP inhibitor prevents heart failure by ameliorating cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - In vitro model of ischemic heart failure using human induced pluripotent stem cell–derived cardiomyocytes [insight.jci.org]
Application Notes: IWP-051 as a Tool Compound for Soluble Guanylate Cyclase (sGC) Research
Introduction
IWP-051 is a potent, orally bioavailable small molecule stimulator of soluble guanylate cyclase (sGC), the key enzyme in the nitric oxide (NO) signaling pathway.[1][2] As a heme-dependent sGC stimulator, this compound acts independently of and synergistically with NO to increase the production of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger involved in various physiological processes including smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[3][4] Its favorable pharmacokinetic profile, including high oral bioavailability and a long half-life, makes it a valuable tool compound for both in vitro and in vivo investigations of the sGC-cGMP pathway.[2][3][4] These notes provide an overview of this compound's properties and detailed protocols for its application in sGC research.
Mechanism of Action
Soluble guanylate cyclase is a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] Endogenous activation is primarily driven by the binding of nitric oxide (NO) to the ferrous heme iron of the enzyme. This compound and other sGC stimulators bind to a different, allosteric site on the sGC enzyme.[4] This binding stabilizes the enzyme in an active conformation, leading to increased cGMP production. This action is synergistic with NO, meaning this compound can amplify the signal from endogenous NO.[3][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Comments |
|---|---|---|
| EC₅₀ | 290 nM | Half-maximal effective concentration for sGC activation.[5] |
| Mechanism | sGC Stimulator | Heme-dependent, acts synergistically with NO.[2][3] |
| Plasma Protein Binding | 99.9% (Rat) | Highly protein-bound.[4] |
| | 99.4% (Human) | Highly protein-bound.[4] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability | Elimination Half-life (t₁/₂) | Tₘₐₓ (Oral) |
|---|---|---|---|
| Mouse | >40% | - | - |
| Rat | >40%[2] | >4 hours[2][3] | >3 hours[2][3] |
| Dog | >40%[2] | - | - |
Table 3: In Vivo Hemodynamic Effects of this compound in Normotensive Rats
| Oral Dose (mg/kg) | Change in Mean Arterial Pressure (MAP) | Comments |
|---|---|---|
| 1 | ~ -10 mmHg | Minimum effective dose.[4] |
| 30 | ~ -30 mmHg | Approaches maximal effect.[4] |
| 1 - 100 | Sustained & Dose-Responsive | Demonstrates a clear dose-dependent effect on blood pressure.[2][3] |
Experimental Protocols
Protocol 1: In Vitro cGMP Accumulation Assay
This protocol details the measurement of intracellular cGMP levels in cultured cells to assess the activity of this compound.
Materials:
-
Cell line expressing sGC (e.g., HEK293, CHO-K1)
-
96-well cell culture plates
-
Serum-free culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound stock solution (in DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
Commercial cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C.[6]
-
Pre-treatment: Carefully aspirate the culture medium. Wash the cells once with serum-free medium. Add 100 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 15-30 minutes at 37°C. This step is critical to prevent the degradation of cGMP.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium (also containing the PDE inhibitor). Add the desired final concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.[6]
-
Cell Lysis: Aspirate the medium and immediately add 100 µL of 0.1 M HCl to each well to stop the reaction and lyse the cells. Incubate for 10-20 minutes at room temperature with gentle shaking.[6]
-
cGMP Measurement: Use the cell lysates to quantify cGMP levels according to the manufacturer's protocol for your chosen immunoassay kit. The optional acetylation step in many commercial kits can increase sensitivity by approximately 10-fold.[7]
-
Data Analysis: Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.[8]
Protocol 2: Ex Vivo Aortic Ring Vasodilation Assay
This protocol assesses the vasodilatory effect of this compound on isolated arterial segments, a functional measure of sGC activation in vascular tissue.
Materials:
-
Myograph system with a tissue organ bath
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Norepinephrine (NE) or Phenylephrine (PE) for pre-constriction
-
This compound stock solution (in DMSO)
-
Male Sprague-Dawley rats (or other suitable animal model)
Procedure:
-
Tissue Preparation: Humanely euthanize a rat and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs buffer. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in the organ baths of the myograph system. The baths should be filled with Krebs buffer, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), washing them with fresh Krebs buffer every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). After washing, assess endothelium integrity by pre-constricting with NE (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (ACh, e.g., 10 µM). A robust relaxation response indicates a healthy endothelium.
-
Pre-constriction: Wash out the ACh and allow the rings to return to baseline. Pre-constrict the rings to approximately 80% of their maximal response with a vasoconstrictor like Norepinephrine (e.g., 1 µM).[9]
-
Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath, allowing the relaxation response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-constriction tension. Plot the percentage of relaxation against the log of the this compound concentration to determine potency (EC₅₀).
Protocol 3: In Vivo Hemodynamic Assessment in Rats
This protocol describes the measurement of mean arterial pressure (MAP) in rats following oral administration of this compound.
Materials:
-
Sprague-Dawley rats
-
Telemetry system or tail-cuff system for blood pressure measurement
-
Oral gavage needles
-
Vehicle solution (e.g., PEG400)[4]
-
This compound formulation
Procedure:
-
Animal Preparation: For telemetry studies, surgically implant the transmitter according to the manufacturer's instructions and allow for a recovery period of at least one week. For tail-cuff studies, acclimatize the animals to the restraining device and procedure for several days prior to the experiment to minimize stress-induced blood pressure changes.
-
Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period (e.g., 60 minutes) before dosing to ensure a stable reading.
-
Drug Administration: Prepare the desired dose of this compound in a suitable vehicle like PEG400.[4] Administer the compound to the rats via oral gavage. A typical dose range to observe hemodynamic effects is 1 to 100 mg/kg.[2] Administer vehicle alone to a control group.
-
Post-Dose Monitoring: Continuously monitor and record blood pressure and heart rate for several hours post-administration (e.g., up to 24 hours) to capture the onset, peak, and duration of the hemodynamic effects. This compound has shown a sustained effect with a Tₘₐₓ of over 3 hours.[2][3]
-
Data Analysis: Calculate the change in MAP from the pre-dose baseline for each animal at various time points. Average the data for each dose group. Plot the maximum change in MAP against the this compound dose to evaluate the dose-response relationship.[4]
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. AT2 receptor-dependent vasodilation is mediated by activation of vascular kinin generation under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IWP-051 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and use of IWP-051.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Wnt signaling pathway. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and biological activity. By inhibiting PORCN, this compound prevents Wnt proteins from being secreted, thereby blocking the activation of the Wnt signaling cascade.
Q2: What is the solubility of this compound in common laboratory solvents?
Data for IWP Analogs:
| Compound | Solvent | Solubility |
| IWP-2 | DMSO | ~3 mg/mL |
| IWP-4 | DMSO | ~2 mg/mL |
| IWP L6 | DMSO | 47.26 mg/mL |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). See the detailed experimental protocol below for a step-by-step guide.
Q4: How should I store this compound powder and stock solutions?
-
Solid this compound: Store desiccated at -20°C for long-term stability.
-
This compound in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q5: Can I use other solvents to dissolve this compound?
While DMSO is the most commonly used solvent, other organic solvents may be suitable. However, solubility in solvents like ethanol (B145695) or methanol (B129727) is generally lower. It is crucial to ensure that the chosen solvent is compatible with your experimental system (e.g., cell culture) and that the final concentration of the solvent is not cytotoxic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | - Compound has low solubility at the desired concentration.- Solvent quality is poor (contains water). | - Try gentle warming (e.g., 37°C water bath) and vortexing to aid dissolution.- Use fresh, anhydrous DMSO.- Prepare a more dilute stock solution. |
| Precipitation of this compound upon Dilution in Aqueous Media | - this compound has low aqueous solubility.- Rapid change in solvent polarity. | - Perform serial dilutions to minimize precipitation.- Ensure the final concentration of DMSO in the aqueous medium is as low as possible (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity. |
| Inconsistent Experimental Results | - Degradation of this compound stock solution.- Inaccurate concentration of the stock solution. | - Use freshly prepared stock solutions or ensure proper storage of aliquots at -80°C.- Avoid repeated freeze-thaw cycles.- Confirm the concentration of your stock solution if possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 355.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Carefully weigh out 3.55 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.
Visualizations
Caption: Inhibition of the Wnt signaling pathway by this compound.
Troubleshooting Experimental Variability with IWP-Class Wnt Inhibitors
Disclaimer: Initial searches indicate that IWP-051 is a soluble guanylate cyclase (sGC) stimulator, not a Wnt signaling inhibitor.[1][2][3][4] The "IWP" designation is also used for a class of well-known "Inhibitors of Wnt Production" (e.g., IWP-2, IWP-3, IWP-4) that function by targeting Porcupine (PORCN), an O-acyltransferase essential for Wnt ligand secretion.[5][6][7] This guide will focus on troubleshooting experimental variability for this established class of IWP Wnt inhibitors, using IWP-2 as a primary example, as this appears to be the intended context of the query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using IWP-class Wnt inhibitors in research.
Frequently Asked Questions (FAQs)
Q1: My IWP compound is not showing any inhibition of Wnt signaling. What could be the cause?
A1: Several factors could contribute to a lack of inhibitory effect:
-
Incorrect Compound Identity: Verify that you are using an IWP compound that targets the Wnt pathway (e.g., IWP-2, IWP-3, IWP-4), not this compound, which is an sGC stimulator.[1][2][4][6]
-
Cell Line Insensitivity: Your cell line may have mutations downstream of Wnt ligand secretion, such as in β-catenin (CTNNB1) or APC. IWP inhibitors block the secretion of Wnt ligands and will be ineffective if the pathway is constitutively activated downstream.[5]
-
Compound Degradation: Improper storage or handling can lead to compound degradation. Ensure the compound has been stored as a powder at -20°C and that stock solutions in DMSO are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[8]
-
Inadequate Concentration: The effective concentration (IC50) can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific model. The IC50 for IWP-2 is approximately 27 nM in cell-free assays but can be higher in cell-based assays.[6]
Q2: I am observing high variability in my results between experiments. How can I improve consistency?
A2: Inter-experimental variability is a common challenge.[9][10][11] To improve consistency:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.
-
Compound Preparation: Prepare fresh dilutions of the IWP compound from a validated stock solution for each experiment. Avoid using old or repeatedly frozen-thawed stock solutions. The solubility of IWP compounds in aqueous media is low, so ensure proper dissolution in the final culture medium.[8]
-
Assay Timing: The timing of treatment and endpoint analysis is critical. Establish and adhere to a strict timeline for all experimental steps.
-
Control for DMSO Effects: Ensure that the final concentration of DMSO is consistent across all wells, including vehicle controls, and is kept below 0.1% to avoid toxicity.[8]
Q3: How can I confirm that my IWP inhibitor is working on-target?
A3: To validate on-target activity, you can perform the following experiments:
-
Western Blot Analysis: Treatment with an IWP Wnt inhibitor should lead to a decrease in the levels of active β-catenin and the phosphorylation of Lrp6 and Dvl2.[5][12]
-
RT-qPCR: Analyze the expression of downstream Wnt target genes, such as AXIN2 and c-MYC. Their expression should decrease following effective IWP treatment.[7]
-
Rescue Experiment: Overexpression of Porcupine (PORCN) should counteract the inhibitory effects of the IWP compound.[5]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of IWP Compound in Culture Media
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility | IWP compounds have low solubility in aqueous solutions.[8][13] Prepare a high-concentration stock solution in 100% DMSO. For cell culture, dilute the stock solution into your medium immediately before use, ensuring rapid and thorough mixing. |
| High final concentration | Avoid making a large volume of low-concentration stock in media for later use. The compound may precipitate over time. Prepare working solutions fresh for each experiment. |
| Interaction with media components | Some serum proteins or other media components can affect compound solubility. Test different serum concentrations or serum-free media if your experimental design allows. |
| Incorrect solvent for stock solution | DMSO is the recommended solvent for creating stock solutions of IWP inhibitors.[8][13] Using other solvents may result in lower solubility and stability. |
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.[8] Include a vehicle-only control in all experiments. |
| Compound Concentration Too High | Perform a toxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. Use the lowest effective concentration that inhibits Wnt signaling without causing significant cell death. |
| Off-target Kinase Inhibition | Some IWP compounds, like IWP-2, have been shown to inhibit Casein Kinase 1 (CK1) δ/ε at higher concentrations.[14] If you suspect off-target effects, consider using a structurally different Wnt inhibitor (e.g., XAV939, which targets Tankyrase) to confirm that the observed phenotype is specific to Wnt pathway inhibition.[6] |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to perturbations in the Wnt pathway, which is crucial for cell survival and proliferation in certain contexts. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of IWP-2 Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the lyophilized IWP-2 powder in high-quality, anhydrous DMSO to create a 10 mM stock solution. For example, for 1 mg of IWP-2 (MW: 466.58 g/mol ), add 214.3 µL of DMSO.
-
Solubilization: Warm the solution in a 37°C water bath for 10-15 minutes and vortex thoroughly to ensure complete dissolution.[15]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term stability (up to one year). Avoid repeated freeze-thaw cycles.[8][15]
-
Preparation of Working Solution: For cell culture experiments, thaw a single aliquot of the 10 mM stock solution. Prepare serial dilutions in complete culture medium immediately before adding to the cells. Ensure the final DMSO concentration does not exceed 0.1%.
Protocol 2: Western Blot for β-catenin Levels
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of IWP-2 or vehicle (DMSO) for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against β-catenin overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Visualizations
Caption: Mechanism of IWP-class Wnt inhibitors.
Caption: Troubleshooting workflow for IWP experiments.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug: IWP-2 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. NOT-CA-24-051: Request for Information (RFI): Seeking Input on Existing Study Populations with Germline Results and Samples Available for Multi-Cancer Detection (MCD) Assay Testing [grants.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
IWP-051 stability in cell culture media
Welcome to the technical support center for IWP-051. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable small molecule that functions as a soluble guanylate cyclase (sGC) stimulator. It acts on the nitric oxide (NO) signaling pathway. sGC is a key enzyme in this pathway that, when activated, converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, leading to various physiological responses, including smooth muscle relaxation and vasodilation. This compound stimulates sGC independently of NO, but also acts in synergy with NO to enhance cGMP production.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: What is the recommended final concentration of this compound in cell culture?
The optimal final concentration of this compound will vary depending on the cell type and the specific experimental goals. It is advisable to perform a dose-response experiment to determine the effective concentration for your particular assay.
Q4: How stable is this compound in cell culture media?
Q5: How often should I replace the media containing this compound in my long-term experiments?
The frequency of media replacement will depend on the stability of this compound in your specific cell culture setup. If stability is a concern, or for experiments extending beyond 24-48 hours, it is good practice to replace the media with freshly prepared this compound solution every 24 to 72 hours to maintain a consistent effective concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of this compound: The compound may be degrading in the cell culture medium over the incubation period. 2. Precipitation: The compound may have precipitated out of solution upon dilution into the aqueous cell culture medium. 3. Incorrect concentration: Errors in stock solution preparation or dilution. | 1. Assess Stability: Perform a stability study to determine the half-life of this compound in your specific medium and conditions (see Experimental Protocols section). Refresh Media: For long-term experiments, replace the media with fresh this compound at regular intervals. 2. Check Solubility: Visually inspect the media for any precipitate after adding the this compound stock solution. Modify Dilution: Pre-warm the cell culture medium to 37°C before adding the DMSO stock. Add the stock solution dropwise while gently swirling. 3. Verify Concentration: Re-calculate and carefully prepare fresh stock and working solutions. If possible, verify the stock solution concentration using an analytical method like HPLC. |
| High variability between experimental replicates | 1. Inconsistent this compound concentration: Due to degradation or precipitation. 2. Variability in cell health or density: Differences in cell conditions between wells or plates. 3. Inconsistent incubation times: Variations in the duration of this compound treatment. | 1. Ensure Homogeneity: Prepare a single batch of this compound-containing medium for all replicates. Follow best practices for dilution as mentioned above. 2. Standardize Cell Seeding: Ensure uniform cell seeding density and that cells are in a healthy, logarithmic growth phase at the start of the experiment. 3. Synchronize Treatment: Add this compound to all wells/plates at the same time and for the same duration. |
| Precipitate forms when diluting stock solution into media | 1. Low aqueous solubility: The concentration of this compound exceeds its solubility limit in the cell culture medium. 2. Low temperature of media: Adding a concentrated DMSO stock to cold media can cause the compound to precipitate. | 1. Lower Final Concentration: Reduce the final working concentration of this compound. Increase Solvent Concentration: If the assay allows, a slightly higher final DMSO concentration (e.g., up to 0.5%) may improve solubility, but a vehicle control is essential. 2. Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
High-purity DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Incubator set to 37°C with 5% CO₂
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation
-
Centrifuge
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike Cell Culture Medium: In a sterile conical tube, add the this compound stock solution to pre-warmed (37°C) cell culture medium to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., 0.1%). Mix well by gentle inversion.
-
Time Point 0 (T=0): Immediately after mixing, transfer a 1 mL aliquot of the this compound-containing medium to a microcentrifuge tube. This is your T=0 sample.
-
Incubation: Place the conical tube with the remaining medium in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove the conical tube from the incubator and collect a 1 mL aliquot into a new microcentrifuge tube.
-
Sample Processing (Protein Precipitation):
-
To each 1 mL sample, add 2 mL of cold acetonitrile (ACN).
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Analysis: Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The half-life (t₁/₂) can be determined by plotting the percentage remaining versus time.
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 98.5 ± 1.2 |
| 4 | 96.2 ± 2.1 |
| 8 | 91.8 ± 3.5 |
| 24 | 75.3 ± 4.8 |
| 48 | 55.1 ± 5.2 |
| 72 | 38.9 ± 6.1 |
| Note: This data is for illustrative purposes only. Actual stability should be determined experimentally. |
Visualizations
Caption: Soluble Guanylate Cyclase (sGC) Signaling Pathway.
Caption: Experimental Workflow for Assessing this compound Stability.
preventing IWP-051 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IWP-051. The information provided aims to address common challenges, particularly the prevention of this compound precipitation in aqueous solutions during in vitro experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous solutions, such as cell culture media, is a common issue that can significantly impact experimental outcomes. This guide provides a step-by-step approach to prevent this problem.
Experimental Workflow for Preparing this compound Working Solutions
Technical Support Center: Optimizing IWP-051 and IWP-Family Wnt Inhibitor Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IWP-family compounds for in vivo studies.
A Note on "IWP-051": The designation "this compound" is not widely documented in peer-reviewed literature. The "IWP" (Inhibitor of Wnt Production) family of compounds, such as IWP-2, IWP-3, and IWP-4, are well-characterized inhibitors of the Wnt signaling pathway that target Porcupine (PORCN).[1][2][3][4][5] This guide focuses on the principles of in vivo dosage optimization for this established class of IWP compounds, which are directly applicable to structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IWP compounds?
A1: IWP compounds are inhibitors of the Wnt signaling pathway.[3][6] They function by targeting and inactivating Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][3][6] PORCN is essential for the palmitoylation of Wnt proteins, a critical step for their secretion and subsequent signaling activity.[1][2] By inhibiting PORCN, IWP compounds prevent Wnt ligands from being secreted, thereby blocking both canonical and non-canonical Wnt signaling pathways.[7][8]
Q2: Why is dosage optimization crucial for in vivo studies with IWP compounds?
A2: Dosage optimization is critical to establish a therapeutic window that maximizes the desired inhibitory effect on the Wnt pathway while minimizing potential toxicity.[9] An insufficient dose may lead to a lack of efficacy, while an excessive dose can cause adverse effects due to the essential roles of Wnt signaling in tissue homeostasis and regeneration.[1] Careful dose-finding studies are necessary to determine the optimal concentration and dosing schedule for a specific animal model and disease context.
Q3: What are the known off-target effects of IWP compounds?
A3: While IWP compounds are known for their specificity to PORCN, some studies suggest potential off-target effects. For instance, due to structural similarities, IWP-2 has been shown to act as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε isoforms.[10][11][12] These kinases are also involved in the Wnt signaling pathway, but this interaction is distinct from the primary mechanism of PORCN inhibition.[11] Researchers should be aware of this potential for off-target activity when interpreting experimental results.
Q4: What are common challenges when working with IWP compounds in vivo?
A4: Common challenges include poor aqueous solubility, which can complicate formulation and administration.[13] Researchers may also encounter issues with bioavailability and stability in vivo.[1][14] Additionally, achieving a sustained and targeted inhibition of Wnt signaling in specific tissues without causing systemic side effects can be challenging.
Troubleshooting Guide
Issue 1: Poor Solubility of IWP Compound for In Vivo Formulation
-
Question: My IWP compound is not dissolving in standard aqueous vehicles for in vivo administration. What can I do?
-
Answer: Poor aqueous solubility is a common issue with many small molecule inhibitors.[13] Here are several strategies to improve solubility:
-
Co-solvents: A common approach is to first dissolve the IWP compound in a small amount of an organic solvent like DMSO and then dilute it in an appropriate vehicle.[15][16] Formulations often use a combination of DMSO, PEG300, Tween 80, and saline or PBS.[16]
-
Warming and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[14]
-
Formulation Development: For more challenging compounds, consider developing more advanced formulations such as nanosuspensions or lipid-based formulations to improve solubility and bioavailability.[13]
-
Issue 2: Lack of Efficacy in Animal Models
-
Question: I am not observing the expected phenotype or downstream effects of Wnt inhibition in my in vivo experiments. What could be the cause?
-
Answer: A lack of efficacy can stem from several factors:
-
Insufficient Dosage: The administered dose may be too low to achieve the necessary therapeutic concentration in the target tissue. A dose-response study is recommended to determine the optimal dosage.
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption or rapid metabolism.[14] Consider alternative routes of administration (e.g., intraperitoneal vs. oral) or different formulation strategies to enhance bioavailability.
-
Dosing Frequency: The dosing schedule may not be frequent enough to maintain a sustained inhibitory effect. Pharmacokinetic studies to determine the half-life of the compound in your model system can help optimize the dosing interval.
-
Compound Stability: Ensure the compound is stable in the formulation and under the storage conditions used.
-
Issue 3: Observed Toxicity or Adverse Effects in Animals
-
Question: My animals are showing signs of toxicity, such as weight loss or lethargy, after administration of the IWP compound. How can I mitigate this?
-
Answer: Observed toxicity is often dose-dependent.
-
Dose Reduction: The most straightforward approach is to reduce the dosage. A maximum tolerated dose (MTD) study can help identify the highest dose that can be administered without causing significant toxicity.
-
Refine Dosing Schedule: Instead of a single high dose, administering lower doses more frequently might maintain efficacy while reducing peak-dose toxicity.
-
Route of Administration: The route of administration can influence systemic exposure and toxicity. For example, local administration (if feasible for your research question) can minimize systemic side effects.
-
Monitor Animal Health: Closely monitor the animals for any signs of distress, and record body weight regularly.[17]
-
Quantitative Data Summary
The following table summarizes in vivo dosage information for commonly used IWP compounds from preclinical studies. Note that optimal dosages can vary significantly depending on the animal model, disease context, and route of administration.
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect |
| IWP-2 | Mouse | 20 mg/kg | Intravenous (i.v.) | Investigated for effects on hair loss.[16] |
| IWP-2 | Mouse | Not specified | Intraperitoneal (i.p.) | Reduced uptake of beads and E. coli by peritoneal cells.[10][14] |
This table is intended as a starting point. It is crucial to perform dose-finding studies for your specific experimental conditions.
Experimental Protocols
Protocol: In Vivo Dose-Finding Study for an IWP Compound in a Mouse Model
This protocol provides a general framework for determining the optimal dosage of an IWP compound.
-
Preliminary Steps:
-
Literature Review: Thoroughly review existing literature for any available in vivo data on the specific IWP compound or structurally similar molecules.
-
Compound Solubility Testing: Determine the solubility of the IWP compound in various pharmaceutically acceptable vehicles to develop a suitable formulation for in vivo administration.
-
-
Dose-Range Finding Study (Acute Toxicity):
-
Objective: To determine the maximum tolerated dose (MTD).
-
Animal Model: Use a small cohort of animals (e.g., 3-5 mice per group).
-
Dose Escalation: Administer a single dose of the IWP compound at escalating concentrations to different groups of mice. Start with a low dose and increase it incrementally (e.g., 5, 10, 25, 50 mg/kg).
-
Monitoring: Observe the animals for 7-14 days for signs of acute toxicity, including changes in weight, behavior, and overall health.
-
Endpoint: The MTD is the highest dose that does not cause significant morbidity or mortality.
-
-
Efficacy Study with a Dose-Response:
-
Objective: To evaluate the therapeutic efficacy at different doses below the MTD.
-
Animal Groups: Establish several experimental groups, including a vehicle control group and at least three groups receiving different doses of the IWP compound (e.g., low, medium, and high doses based on the MTD).
-
Administration: Administer the compound according to the desired dosing schedule (e.g., daily, every other day) and route of administration (e.g., i.p., oral gavage).
-
Assessment: At the end of the study, collect relevant tissues or samples to assess the biological effects. This may include:
-
Pharmacodynamic (PD) markers: Measure the levels of downstream targets of the Wnt pathway (e.g., Axin2, c-Myc) in the target tissue to confirm pathway inhibition.
-
Phenotypic changes: Evaluate the desired therapeutic outcome (e.g., tumor growth inhibition, tissue regeneration).
-
-
Data Analysis: Analyze the dose-response relationship to identify the lowest dose that produces the maximal desired effect.
-
-
Pharmacokinetic (PK) Study (Optional but Recommended):
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Procedure: Administer a single dose of the IWP compound and collect blood samples at various time points.
-
Analysis: Measure the concentration of the compound in the plasma to determine key PK parameters such as half-life, peak concentration (Cmax), and time to peak concentration (Tmax). This information is valuable for optimizing the dosing schedule.
-
Visualizations
Caption: Wnt signaling pathway and the inhibitory action of IWP compounds on Porcupine.
Caption: Experimental workflow for optimizing IWP compound dosage in vivo.
References
- 1. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating Wnt signaling at the root: Porcupine and Wnt acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. IWP-2 | Wnt pathway inhibitor | CK1δ inhibitor | TargetMol [targetmol.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: IWP-051 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of IWP-051 and other related IWP (Inhibitor of Wnt Production) compounds.
FAQs: Understanding this compound and its Off-Target Effects
Q1: What is the primary mechanism of action for IWP-class compounds?
IWP compounds are known as inhibitors of Wnt production. Their primary target is Porcupine (PORCN), a membrane-bound O-acyltransferase (MBOAT). PORCN is essential for the palmitoylation of Wnt proteins, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[1][2][3] By inhibiting PORCN, IWP compounds block the secretion of Wnt ligands, thereby downregulating Wnt/β-catenin signaling.[4][5]
Q2: There appears to be confusion in literature regarding a compound named this compound. Can you clarify?
Yes, there is a potential for confusion. While most IWP compounds are PORCN inhibitors involved in Wnt signaling, a compound also designated as this compound has been described as a soluble guanylate cyclase (sGC) stimulator.[6] It is crucial to verify the specific compound you are working with by checking the CAS number and supplier information. This guide focuses on the off-target effects of IWP compounds as PORCN inhibitors.
Q3: What are the known off-target effects of IWP compounds?
A significant known off-target effect of some IWP compounds, such as IWP-2, is the inhibition of Casein Kinase 1 (CK1) δ/ε.[7][8] This inhibition is reported to be ATP-competitive. CK1 isoforms are involved in various cellular processes, including the Wnt signaling pathway itself (downstream of Wnt ligand binding), making the interpretation of experimental results complex.
Q4: Why is it important to investigate the off-target effects of this compound?
Investigating off-target effects is critical for several reasons:
-
Data Interpretation: Off-target effects can lead to misinterpretation of experimental results, attributing a phenotypic observation to the inhibition of the primary target (PORCN) when it may be caused by an interaction with an off-target protein.
-
Drug Development: In a therapeutic context, off-target effects can lead to unforeseen side effects and toxicity. A thorough understanding of a compound's selectivity is essential for its development as a safe and effective drug.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker than expected inhibition of Wnt signaling.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the compound (typically at -20°C or -80°C, desiccated). Prepare fresh stock solutions regularly. |
| Cell Line Insensitivity | Confirm that your cell line has an active Wnt signaling pathway that is dependent on secreted Wnt ligands. Some cell lines may have mutations downstream of Wnt secretion. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for IWP compounds can vary between cell types. |
| High Serum Concentration in Media | Serum proteins can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration if your experiment allows. |
Issue 2: Observing cellular effects that are inconsistent with known Wnt signaling pathway outcomes.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This is a strong indicator of off-target effects. The most likely candidate for IWP compounds is the inhibition of CK1δ/ε. Design experiments to specifically test for the involvement of these kinases. |
| Activation of Compensatory Pathways | Inhibition of one pathway can sometimes lead to the upregulation of others. Use pathway analysis tools (e.g., RNA-seq, proteomics) to investigate broader changes in cellular signaling. |
| Cellular Stress Response | High concentrations of any small molecule can induce a general cellular stress response. Include appropriate controls to monitor for cytotoxicity and stress markers. |
Experimental Protocols
Protocol 1: Validating On-Target PORCN Inhibition
This protocol confirms that this compound is inhibiting the Wnt signaling pathway at the expected point.
-
Cell Culture: Plate cells that are responsive to Wnt signaling (e.g., L-Wnt-STF cells) and allow them to adhere.
-
Treatment: Treat the cells with a range of this compound concentrations for 24 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Western Blot: Lyse the cells and perform a Western blot analysis to assess the levels of:
-
Phospho-LRP6 (a Wnt co-receptor)
-
Phospho-Dvl2 (a downstream signaling protein)
-
β-catenin (the key mediator of canonical Wnt signaling)
-
-
Expected Outcome: Inhibition of PORCN by this compound should lead to a dose-dependent decrease in the phosphorylation of LRP6 and Dvl2, and a reduction in the accumulation of β-catenin.[4]
Protocol 2: Investigating Off-Target Kinase Inhibition
This protocol helps to determine if this compound is inhibiting kinases, such as CK1δ/ε.
-
Kinase Selectivity Profiling: The most comprehensive method is to submit the compound to a commercial kinase profiling service. These services test the compound against a large panel of kinases at a fixed concentration to identify potential off-target interactions.
-
In Vitro Kinase Assay:
-
Obtain recombinant CK1δ and/or CK1ε.
-
Perform an in vitro kinase assay using a known substrate for CK1.
-
Include a range of this compound concentrations to determine the IC50 for CK1 inhibition.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction by Western blot for CK1δ/ε.
-
Binding of this compound to CK1δ/ε will stabilize the protein, leading to a higher melting temperature compared to the vehicle control.
-
Quantitative Data Summary
| Compound | Primary Target | IC50 (Primary Target) | Known Off-Target | IC50 (Off-Target) |
| IWP-2 | PORCN | 27 nM | CK1δ | 317 nM[8] |
| IWP-12 | PORCN | 15 nM | Not specified | Not specified |
| IWP-O1 | PORCN | 80 pM[9] | Not specified | Not specified |
Note: IC50 values can vary depending on the assay conditions.
Visualizations
References
- 1. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. The use of porcupine inhibitors to target Wnt-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
dealing with IWP-051 cytotoxicity at high concentrations
Technical Support Center: IWP-051
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound, with a particular focus on addressing cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of Wnt signaling pathways.[1][2][3] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, leading to the suppression of both canonical (β-catenin dependent) and non-canonical Wnt signaling.[2]
Q2: Why am I observing high levels of cytotoxicity at concentrations above 10 µM?
A2: While potent at nanomolar concentrations for Wnt pathway inhibition, concentrations of this compound exceeding 10 µM may lead to off-target effects and cellular stress, resulting in cytotoxicity. This is a common challenge with small molecule inhibitors, where high concentrations can lead to interactions with unintended cellular targets.[4][5] The Wnt signaling pathway is crucial for the maintenance of various cellular processes, and its prolonged, complete inhibition can also lead to apoptosis in certain cell types.[6]
Q3: What is the recommended working concentration range for this compound?
A3: The optimal working concentration of this compound is highly cell-type dependent. We recommend performing a dose-response curve for each new cell line to determine the optimal concentration that effectively inhibits Wnt signaling without inducing significant cytotoxicity. Generally, a starting range of 10 nM to 5 µM is effective for most applications.
Q4: How can I confirm that this compound is inhibiting the Wnt pathway in my experimental system?
A4: Wnt pathway inhibition can be confirmed by several methods. A common approach is to measure the expression of downstream target genes of the canonical Wnt pathway, such as AXIN2 or LEF1, using quantitative PCR (qPCR). A significant decrease in the expression of these genes upon treatment with this compound indicates successful pathway inhibition. Another method is to use a Wnt reporter cell line, such as those containing a TCF/LEF-driven luciferase or fluorescent reporter.
Troubleshooting Guides
Issue 1: High Cytotoxicity and Cell Death
Symptoms:
-
Significant decrease in cell viability observed in MTT, MTS, or other cell proliferation assays.
-
Increased apoptosis detected by Annexin V/PI staining or caspase activity assays.
-
Poor cell morphology and detachment from culture plates.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response experiment to determine the IC50 for Wnt inhibition and the CC50 (50% cytotoxic concentration). Use the lowest concentration that provides the desired level of Wnt inhibition. |
| Prolonged Incubation Time | Reduce the duration of exposure to this compound. A shorter treatment window may be sufficient to achieve the desired biological effect without causing excessive cell death. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to Wnt pathway inhibition. Consider using a different cell line if possible, or carefully titrate the this compound concentration for sensitive lines. |
| Off-Target Effects | At high concentrations, off-target effects are more likely.[4][5] If possible, use a secondary, structurally different PORCN inhibitor to confirm that the observed phenotype is due to on-target Wnt inhibition. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). |
Issue 2: Inconsistent or No Inhibition of Wnt Signaling
Symptoms:
-
No significant change in the expression of Wnt target genes (e.g., AXIN2).
-
No effect on Wnt-dependent cellular processes (e.g., proliferation, differentiation).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| This compound Degradation | Ensure proper storage of this compound stock solutions (e.g., -20°C or -80°C, protected from light). Prepare fresh working solutions from the stock for each experiment. |
| Insufficient Concentration | The concentration of this compound may be too low for your specific cell type. Refer to your dose-response curve to ensure you are using an appropriate concentration. |
| Cell Culture Conditions | High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration if your experimental design allows. |
| Wnt-Independent Cell Line | The cell line you are using may not be dependent on Wnt signaling for the phenotype you are studying. Confirm the Wnt-dependency of your cell line through literature review or by using a positive control (e.g., a known Wnt-dependent cell line). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. We recommend a starting concentration range from 20 µM down to 1 nM. Include a vehicle control (e.g., DMSO) at the same final concentration as in your this compound dilutions.
-
Treatment: Add the this compound dilutions and vehicle control to the appropriate wells of the 96-well plate.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Perform a cell viability assay, such as MTT or MTS, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to determine the CC50.
Protocol 2: Confirming Wnt Pathway Inhibition via qPCR
-
Cell Treatment: Treat your cells with this compound at the desired concentrations (determined from Protocol 1) for the appropriate duration. Include a vehicle control.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for a known Wnt target gene (e.g., AXIN2) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Data Presentation
Table 1: Example Dose-Response Data for this compound in Two Different Cell Lines
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 20 | 15.2 | 45.8 |
| 10 | 35.7 | 70.1 |
| 5 | 80.5 | 95.3 |
| 2.5 | 98.1 | 99.2 |
| 1 | 99.5 | 100.0 |
| 0.1 | 100.0 | 100.0 |
| CC50 (µM) | ~7.5 | >20 |
Visualizations
Caption: Mechanism of this compound action on the Wnt signaling pathway.
References
- 1. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
Technical Support Center: Measuring IWP Compound Activity
This guide provides technical support for researchers, scientists, and drug development professionals on accurately measuring the activity of IWP compounds. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Important Note on IWP-051: Initial database searches have yielded conflicting information regarding the molecular target of this compound. While most IWP compounds (e.g., IWP-2, IWP-4) are known inhibitors of the Wnt signaling pathway through their interaction with Porcupine (PORCN), some sources describe this compound as a soluble guanylate cyclase (sGC) stimulator.[1][2] Researchers should verify the identity and intended target of their specific this compound compound before proceeding with the assays described below, as the methodologies for measuring sGC stimulation are distinct from those for Wnt pathway inhibition. This guide focuses on the well-characterized activity of IWP compounds as Wnt pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IWP compounds like IWP-2?
IWP compounds, such as IWP-2, are inhibitors of Wnt processing and secretion.[3][4] They function by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt signaling pathway. By inhibiting PORCN, IWP compounds prevent Wnt ligands from being secreted, thereby blocking both canonical (β-catenin-dependent) and non-canonical Wnt signaling.[5]
Q2: How can I measure the inhibitory activity of my IWP compound on the Wnt pathway?
The most common methods for measuring IWP activity involve cell-based assays that quantify the downstream effects of Wnt signaling. These include:
-
Wnt/β-catenin Reporter Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a TCF/LEF responsive promoter. In the presence of active Wnt signaling, β-catenin translocates to the nucleus, complexes with TCF/LEF transcription factors, and drives the expression of the reporter gene. An active IWP compound will reduce the reporter signal.
-
Western Blot Analysis: The activity of IWP compounds can be assessed by measuring the levels of key proteins in the Wnt pathway. A primary target for analysis is β-catenin. Inhibition of Wnt signaling by IWP compounds will lead to a decrease in the stabilized, cytoplasmic levels of β-catenin. One can also probe for downstream target genes of the Wnt pathway, such as Axin2 or c-Myc.
-
Phospho-protein Analysis: IWP compounds block the Wnt-dependent phosphorylation of the Lrp6 receptor and Dvl2.[3][4][5] Measuring the levels of phosphorylated Lrp6 (pLrp6) and Dvl2 (pDvl2) by Western blot can serve as a proximal readout of IWP activity.
Q3: I am having trouble dissolving my IWP compound. What is the recommended procedure?
IWP compounds, like IWP-2 and IWP-4, have limited solubility in aqueous solutions.[3][6] For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][6] For IWP-4, solubility is approximately 2 mg/mL in DMSO and 5 mg/mL in DMF.[6] The stock solution can then be diluted to the final working concentration in cell culture media. It is crucial to ensure the final concentration of the organic solvent in the cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For IWP-4, it is not recommended to store aqueous solutions for more than one day.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in reporter assay results. | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Cell line instability or high passage number. | Use a low-passage, validated cell line. Regularly perform quality control checks. | |
| Incomplete dissolution of the IWP compound. | Ensure the compound is fully dissolved in the organic solvent before diluting in media. Vortex the stock solution and the final dilution. | |
| No significant inhibition of Wnt signaling observed. | IWP compound is inactive. | Verify the source and quality of the compound. Test a fresh batch or a compound from a different supplier. |
| Incorrect concentration range used. | Perform a dose-response experiment to determine the optimal concentration range. | |
| Insufficient incubation time. | Optimize the incubation time with the IWP compound. A 24-hour incubation is a common starting point.[3] | |
| Cell line is not responsive to Wnt stimulation. | Confirm that your cell line has an active Wnt pathway or can be stimulated with a Wnt ligand (e.g., Wnt3a conditioned media). | |
| Observed cytotoxicity at expected active concentrations. | Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). |
| Off-target effects of the compound. | Test the compound in a control cell line that lacks an active Wnt pathway to assess non-specific toxicity. | |
| Compound degradation. | Store the stock solution at the recommended temperature (e.g., -20°C) and protect it from light.[6] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an IWP compound. These values can vary depending on the cell line and the assay used.
| Compound | Assay Type | Cell Line/System | IC50 Value |
| IWP-2 | Cell-free Wnt processing assay | - | 27 nM[3][4][5] |
| IWP-2 | Super-top flash reporter gene assay | HEK293T cells transfected with Wnt3A | 0.157 µM[4] |
Experimental Protocols
Wnt/β-catenin Luciferase Reporter Assay
Objective: To quantify the inhibition of Wnt signaling by an IWP compound.
Materials:
-
Cells stably expressing a TCF/LEF luciferase reporter (e.g., L-Wnt-STF cells).
-
Wnt3a conditioned media (or recombinant Wnt3a).
-
IWP compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the IWP compound in cell culture media. The final DMSO concentration should be constant across all wells and below 0.1%.
-
Wnt Stimulation: Add the IWP compound dilutions to the cells. After a short pre-incubation (e.g., 1 hour), add Wnt3a conditioned media to stimulate the Wnt pathway. Include appropriate controls: vehicle control (DMSO), Wnt3a stimulation alone, and no Wnt3a stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[3]
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay) if cytotoxicity is suspected. Plot the normalized luciferase activity against the log of the IWP compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot for β-catenin
Objective: To visually assess the effect of an IWP compound on β-catenin levels.
Materials:
-
Cell line with an active Wnt pathway.
-
IWP compound stock solution (in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against β-catenin.
-
Primary antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with the IWP compound at various concentrations for 24 hours.[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies against β-catenin and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative decrease in β-catenin levels with increasing concentrations of the IWP compound.
Visualizations
Caption: Canonical Wnt signaling pathway and the point of inhibition by IWP compounds.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
IWP-051 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using IWP-051, a known inhibitor of the Wnt signaling pathway. The information provided is intended to help address potential issues, including lot-to-lot variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Wnt signaling pathway. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent activation of the Wnt signaling cascade.[1][2] By inhibiting PORCN, this compound effectively traps Wnt proteins in the endoplasmic reticulum, preventing their secretion and downstream signaling. Some studies on related IWP compounds suggest they may also have off-target effects, such as inhibiting Casein Kinase 1 (CK1) δ/ε, another component of the Wnt pathway.[3]
Q2: What is lot-to-lot variability and why is it a concern for small molecules like this compound?
Lot-to-lot variability refers to the differences in the properties and performance of a chemical compound between different manufacturing batches or lots.[4][5][6] For small molecules like this compound, this can manifest as variations in purity, the presence of isomers or byproducts, and differences in physical properties such as solubility. These inconsistencies can lead to significant variations in experimental outcomes, affecting the reproducibility and reliability of results.[5][6]
Q3: How should I properly store and handle this compound to minimize variability?
To ensure consistency and stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent, such as DMSO, and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before each use, allow the aliquot to thaw completely and vortex gently to ensure a homogenous solution.
Q4: What initial quality control (QC) steps should I perform with a new lot of this compound?
Before using a new lot of this compound in critical experiments, it is highly recommended to perform a functional QC test to verify its potency. A dose-response experiment using a Wnt-responsive reporter cell line (e.g., HEK293T with a TOPFlash reporter) is a reliable method to determine the half-maximal inhibitory concentration (IC50) of the new lot. This value can then be compared to the IC50 of previous lots to assess consistency.
Troubleshooting Guides
Problem: I am not observing the expected inhibition of Wnt signaling with a new lot of this compound.
If you are not seeing the expected phenotypic or signaling changes after treating your cells with a new lot of this compound, consider the following troubleshooting steps:
-
Confirm Compound Identity and Concentration: Double-check that you are using the correct compound and that the final concentration in your experiment is appropriate for your cell type and assay.
-
Assess Solubility: Visually inspect your stock solution and final dilutions for any precipitation. If solubility is an issue, try preparing a fresh stock solution and ensure it is fully dissolved before adding it to your culture medium.
-
Perform a Dose-Response Curve: As mentioned in the QC section, a dose-response experiment is the most direct way to determine the potency of the new lot.
-
Validate with a Downstream Readout: Use Western blotting to check the levels of downstream Wnt signaling targets, such as β-catenin or its transcriptional target, Axin2. A potent lot of this compound should lead to a decrease in the levels of these proteins.
Problem: I am observing significant variability in my results, even when using the same lot of this compound.
Inconsistent results within the same lot are often due to experimental technique. Here are some factors to consider:
-
Inconsistent Solution Preparation: Ensure that your stock solution is thoroughly mixed before making dilutions. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact their response to Wnt inhibitors. Maintain consistent cell culture practices.
-
Assay Timing: The timing of treatment and sample collection should be kept consistent across all experiments.
Problem: I am observing unexpected or off-target effects.
If you notice cellular effects that are not consistent with Wnt pathway inhibition, it could be due to impurities in the specific lot of this compound or off-target effects of the compound itself.
-
Consider Off-Target Effects: As noted, some IWP compounds have been shown to inhibit CK1δ/ε.[3] Review the literature for any known off-target effects of this compound.
-
Use Control Compounds: Include a positive control for Wnt inhibition (e.g., a previously validated lot of this compound or another Wnt inhibitor) and a negative control (vehicle only) in your experiments.
Data Presentation
Table 1: Summary of Potential this compound Lot-to-Lot Variability Issues and Solutions
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced Potency | Lower purity of the new lot, degradation of the compound. | Perform a dose-response curve to determine the IC50. Compare with previous lots. |
| Inconsistent Results | Inconsistent weighing, incomplete dissolution, improper storage. | Prepare fresh stock solutions, ensure complete dissolution, aliquot and store at -20°C or -80°C. |
| Unexpected Phenotypes | Presence of impurities or byproducts, off-target effects. | Use orthogonal validation methods (e.g., another Wnt inhibitor), consult literature for known off-target effects. |
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay for this compound QC
This protocol describes how to perform a luciferase-based reporter assay to determine the IC50 of an this compound lot.
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a Wnt-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid for normalization (e.g., Renilla luciferase).
-
This compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) and a Wnt ligand (e.g., Wnt3a conditioned media) to stimulate the pathway. Include a vehicle-only control.
-
Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
Protocol 2: Western Blot Analysis of Wnt Pathway Components
This protocol can be used to validate the effect of this compound on downstream Wnt signaling proteins.
-
Cell Treatment and Lysis: Treat your cells with the desired concentration of this compound and a Wnt ligand for the appropriate duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against β-catenin, Axin2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Visualizations
Caption: Wnt signaling pathway with this compound's point of inhibition.
References
- 1. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lot-to-lot variability in HLA antibody screening using a multiplexed bead-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Improving In Vivo Delivery of IWP-Class Wnt Inhibitors
Disclaimer: Initial searches indicate that "IWP-051" is an identifier for a soluble guanylate cyclase (sGC) stimulator.[1][2] However, the context of the query regarding Wnt signaling suggests that the intended compound belongs to the "Inhibitor of Wnt Production" (IWP) family. This guide is therefore based on the well-characterized and representative IWP-class compound, IWP-2 , which targets the O-acyltransferase PORCN to inhibit Wnt signaling.[3][4][5] The principles and troubleshooting steps provided here are broadly applicable to other poorly soluble small molecule inhibitors in this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IWP-class compounds like IWP-2?
A1: IWP-2 is a small molecule antagonist of the Wnt/β-catenin signaling pathway.[6] It functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[5] PORCN mediates the palmitoylation of Wnt ligands, a critical post-translational modification that is essential for their secretion and subsequent binding to Frizzled receptors.[3][4][5] By inactivating PORCN, IWP-2 prevents Wnt proteins from being secreted, thereby blocking both canonical (β-catenin dependent) and non-canonical Wnt signaling pathways upstream.[4][7] This leads to a decrease in the phosphorylation of Lrp6 and Dvl2, and prevents the accumulation of β-catenin.[4][8]
Q2: Why is in vivo delivery of IWP compounds challenging?
A2: The primary challenges stem from the physicochemical properties of many IWP compounds, which are often characterized by poor aqueous solubility and limited bioavailability.[6] This can lead to several issues in animal models:
-
Low Exposure: The compound may not reach sufficient concentrations in the plasma or target tissues to exert a therapeutic effect.
-
Rapid Metabolism: The compound may be cleared quickly by first-pass metabolism in the liver and gut wall.[9]
-
Off-Target Effects: High doses required to compensate for poor bioavailability can increase the risk of toxicity and off-target effects.[10][[“]]
-
Formulation Difficulties: The insolubility makes it difficult to prepare stable and homogenous formulations for consistent administration.[6]
Q3: What are the consequences of systemic Wnt pathway inhibition?
A3: The Wnt signaling pathway is crucial for tissue homeostasis, stem cell maintenance, and regeneration in adult organisms.[10][12] Systemic inhibition, therefore, carries the risk of significant side effects.[12] While targeting the Wnt pathway is a promising strategy for diseases like cancer where it is aberrantly activated, researchers must carefully monitor for toxicities in tissues that rely on normal Wnt signaling, such as the intestine, skin, and bone.[[“]][12]
Troubleshooting Guide
Issue 1: Compound shows potent in vitro activity but lacks efficacy in animal models.
| Possible Cause | Recommended Solution |
| Poor Bioavailability/Pharmacokinetics (PK) | The compound is not reaching the target tissue at a sufficient concentration or for a sufficient duration. Solution: Conduct a pilot PK study. Analyze plasma and tissue concentrations of the compound over time after administration. This will determine key parameters like Cmax, AUC, and half-life.[13] |
| Inadequate Formulation | The compound is precipitating out of the vehicle solution upon administration, leading to low absorption. Solution: Improve the formulation. See the "Formulation Strategies" table below for options like using liposomes, co-solvents, or creating a prodrug.[6][9][14] For example, IWP-2 has been successfully delivered in vivo via intraperitoneal injection using a liposomal formulation.[6] |
| Rapid Clearance | The compound is being metabolized and cleared too quickly to be effective. Solution: Modify the delivery route (e.g., from oral to intraperitoneal or intravenous) to bypass first-pass metabolism.[8] Consider structural modifications to the compound to block metabolic hotspots or co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP enzymes).[9][15] |
| Insufficient Target Engagement | The administered dose is too low to effectively inhibit PORCN in the target tissue. Solution: Perform a pharmacodynamic (PD) study. Measure the levels of downstream Wnt pathway markers (e.g., Axin2, phosphorylated Lrp6) in the target tissue after treatment to confirm pathway inhibition.[5][16] |
Issue 2: High variability observed in experimental results between animals.
| Possible Cause | Recommended Solution |
| Inconsistent Formulation | The compound is not fully dissolved or is falling out of suspension, leading to inconsistent dosing. Solution: Ensure the formulation protocol is robust. Use sonication or gentle warming to aid dissolution and visually inspect each dose for precipitation before administration.[6] Prepare fresh formulations regularly, as long-term storage in solution is often not recommended.[6] |
| Administration Inaccuracy | Variability in the volume or site of injection (e.g., IP injection accidentally going into the intestine). Solution: Ensure all personnel are thoroughly trained in the administration technique. For oral gavage, confirm proper placement. For IP injections, use appropriate needle sizes and techniques to minimize variability. |
| Biological Differences | Natural biological variation between animals. Solution: Increase the number of animals per group (n-size) to improve statistical power. Ensure proper randomization of animals into control and treatment groups. |
Data & Formulations
Table 1: Properties of IWP-2
| Property | Value | Source |
| Target | Porcupine (PORCN) | [3][5] |
| IC₅₀ | 27 nM | [3][17] |
| Molecular Formula | C₂₂H₁₈N₄O₂S₃ | [6] |
| Molecular Weight | 466.6 g/mol | [8] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (>10 mM) and DMF (~8 mg/mL). | [6][8] |
Table 2: Common Formulation Strategies for Poorly Soluble Inhibitors
| Formulation Strategy | Description | Considerations |
| Co-Solvent Systems | Using a mixture of solvents to improve solubility (e.g., DMSO, PEG400, Tween 80, saline). | DMSO can have biological effects and toxicity at higher concentrations. Final DMSO concentration should typically be kept low (<5-10%). |
| Lipid-Based Formulations | Encapsulating the compound in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS).[18] | Can improve solubility, protect the drug from degradation, and enhance absorption.[18] IWP-2 has been delivered effectively in a liposomal formulation for IP injection.[6] |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix to prevent crystallization and improve dissolution rate. | Requires specialized formulation techniques like spray drying or hot-melt extrusion.[19] |
| Prodrug Approach | Modifying the drug with a chemical moiety that improves solubility or permeability, which is then cleaved in vivo to release the active drug.[9][14] | Requires significant medicinal chemistry effort to design and synthesize an effective prodrug.[14] |
Experimental Protocols
Protocol: Preparation and Administration of IWP-2 Liposomal Formulation for Mice
This protocol is a general guideline based on published methodologies.[6] Researchers must optimize doses and vehicles for their specific animal model and experimental goals.
-
Materials:
-
IWP-2 powder
-
Pre-formed liposome (B1194612) solution (e.g., commercially available or prepared in-house)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Syringes and appropriate needles for intraperitoneal (IP) injection
-
-
Preparation of IWP-2 Stock Solution:
-
Preparation of Dosing Formulation (Example for a 2 mg/kg dose in a 25g mouse):
-
Calculate the required dose: 2 mg/kg * 0.025 kg = 0.05 mg of IWP-2.
-
Calculate the volume of stock solution: If using a 10 mM stock (4.67 mg/mL), you would need: 0.05 mg / 4.67 mg/mL ≈ 10.7 µL.
-
Formulation: In a sterile microcentrifuge tube, mix the calculated volume of IWP-2 stock solution with the liposome solution. The final volume for injection is typically 100-200 µL for a mouse.[3][6] Adjust the final volume with sterile PBS if needed. The final concentration of DMSO should be minimized.
-
Control Group: Prepare a vehicle control formulation containing the same concentration of DMSO and liposomes in PBS, but without IWP-2.
-
-
Administration:
-
Administer the prepared IWP-2-liposome formulation (or vehicle control) to the mice via intraperitoneal (IP) injection.
-
The timing of administration will depend on the experimental design (e.g., 2 hours before a stimulus).[6]
-
-
Post-Administration Monitoring:
-
Monitor animals for any signs of toxicity or adverse reactions.
-
Collect tissues or plasma at predetermined time points for pharmacokinetic or pharmacodynamic analysis.
-
Visualizations
Caption: Mechanism of IWP-2 action on the Wnt signaling pathway.
Caption: General workflow for in vivo testing of IWP compounds.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. onclive.com [onclive.com]
- 8. abmole.com [abmole.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. A New Wave of Targeting ‘Undruggable’ Wnt Signaling for Cancer Therapy: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Factors and dosage formulations affecting the solubility and bioavailability of P-glycoprotein substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. contractpharma.com [contractpharma.com]
challenges in working with sGC stimulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with soluble guanylate cyclase (sGC) stimulators.
Frequently Asked Questions (FAQs)
Q1: What are sGC stimulators and how do they differ from sGC activators?
A1: Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. It converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation.[1]
-
sGC stimulators (e.g., riociguat (B1680643), vericiguat (B611664), YC-1, BAY 41-2272) enhance the activity of sGC in its reduced (ferrous, Fe²⁺) state. They work in two ways: by directly stimulating the enzyme to a certain extent and by sensitizing it to endogenous NO, leading to a synergistic increase in cGMP production.[2][3][4] Their efficacy is dependent on the presence of the reduced heme group in the sGC enzyme.[2]
-
sGC activators (e.g., cinaciguat) target the oxidized (ferric, Fe³⁺) or heme-free form of sGC. In disease states associated with high oxidative stress, the heme iron of sGC can become oxidized, making the enzyme unresponsive to NO. sGC activators can directly activate these otherwise dysfunctional enzymes.[2][3]
Q2: When should I use an sGC stimulator versus an sGC activator in my experiments?
A2: The choice between an sGC stimulator and an activator depends on the experimental context, particularly the anticipated redox state of sGC.
-
Use an sGC stimulator when you are working in a system with normal or low levels of oxidative stress where the sGC enzyme is expected to be in its reduced, NO-sensitive state. sGC stimulators are also useful for studying the synergistic effects with endogenous or exogenous NO.[2]
-
Use an sGC activator in experimental models of diseases characterized by high oxidative stress (e.g., heart failure, pulmonary hypertension), where sGC is likely to be oxidized and NO-unresponsive.[5]
Q3: What are some common off-target effects of sGC stimulators I should be aware of?
A3: While newer sGC stimulators like riociguat and vericiguat are highly specific, some earlier compounds have known off-target effects. For example, YC-1 has been reported to inhibit phosphodiesterase 5 (PDE5) at higher concentrations.[6] It is crucial to use the lowest effective concentration and include appropriate controls to rule out off-target effects. For instance, the effects of BAY 41-2272 are not mediated by PDE5 inhibition.[7]
Q4: How should I prepare and store stock solutions of sGC stimulators?
A4: Proper handling and storage of sGC stimulators are critical for maintaining their activity.
-
Solvents: Most sGC stimulators are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it in an aqueous buffer or cell culture medium for the final working concentration.
-
Storage: For long-term stability, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][9] Protect solutions from light.[9]
-
Working Solutions: It is recommended to prepare fresh aqueous working solutions from the stock solution immediately before each experiment, as the stability of sGC stimulators in aqueous solutions can be limited.[8]
Troubleshooting Guides
Cell-Based Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cGMP response to sGC stimulator | 1. Low sGC expression in the cell line. 2. Oxidized or heme-free sGC: High oxidative stress in cell culture can render sGC unresponsive to stimulators.3. Degraded or inactive compound: Improper storage or handling of the sGC stimulator.4. Suboptimal assay conditions: Incorrect incubation time, temperature, or cell density. | 1. Use a cell line known to express functional sGC (e.g., vascular smooth muscle cells) or an engineered cell line overexpressing sGC.2. Consider using an sGC activator if high oxidative stress is expected. Pre-incubating cells with antioxidants may also help.3. Use a fresh aliquot of the sGC stimulator and verify its activity with a positive control.4. Optimize assay parameters. A typical stimulation time is 15-30 minutes. |
| High background signal | 1. High cell density. 2. Non-specific binding in immunoassays (e.g., ELISA). 3. Autofluorescence: Cellular components or media (e.g., phenol (B47542) red) can cause autofluorescence in fluorescent assays. | 1. Reduce the cell seeding density.2. Optimize blocking conditions and antibody concentrations for your immunoassay.3. Use phenol red-free media for fluorescence-based assays and consider using red-shifted dyes. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effect" in microplates: Evaporation and temperature gradients in the outer wells. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the microplate for experimental samples. Fill them with a sterile liquid to create a humidity barrier. |
| Cellular toxicity observed | 1. Compound is toxic at the tested concentrations. 2. Solvent toxicity (e.g., DMSO). | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the sGC stimulator.2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic level (typically <0.5% for DMSO). |
Enzyme Activity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low enzyme activity | 1. Inactive purified sGC enzyme. 2. Incorrect assay buffer composition. 3. Substrate (GTP) degradation. | 1. Ensure the purified sGC is stored properly and handled on ice. Use a positive control (e.g., an NO donor) to confirm enzyme activity.2. Check the pH and concentrations of all buffer components, especially Mg²⁺, which is a critical cofactor.3. Use fresh, high-quality GTP for each experiment. |
| High background in cGMP measurement | 1. Contamination of reagents with cGMP. 2. Non-specific signal in the detection method (e.g., ELISA). | 1. Use high-purity reagents and dedicated labware.2. Follow the manufacturer's protocol for the cGMP detection kit and include appropriate blank controls. |
Data Presentation
Table 1: Solubility and Storage of Common sGC Stimulators
| Compound | Solvent | Stock Solution Concentration | Storage of Stock Solution | Aqueous Stability |
| Riociguat | DMSO | ≥ 10 mM | -20°C or -80°C in aliquots | Prepare fresh dilutions in aqueous buffers for immediate use. |
| Vericiguat | DMSO | ≥ 10 mM | -20°C or -80°C in aliquots | Prepare fresh dilutions in aqueous buffers for immediate use. |
| YC-1 | DMSO, Ethanol | Up to 100 mM in DMSO, up to 50 mM in Ethanol | Store at room temperature | Limited. Prepare fresh dilutions for experiments. |
| BAY 41-2272 | DMSO | ≥ 10 mM | -20°C or -80°C in aliquots | Prepare fresh dilutions in aqueous buffers for immediate use. |
Table 2: Potency of sGC Stimulators in Cellular Assays
| Compound | Assay Type | Cell Line/Tissue | EC₅₀/IC₅₀ |
| Riociguat (BAY 63-2521) | cGMP accumulation | Not specified | Potent activator |
| Vericiguat (BAY 1021189) | cGMP accumulation | Not specified | Potent activator |
| YC-1 | Inhibition of platelet aggregation | Washed rabbit platelets | IC₅₀ = 14.6 µM |
| YC-1 | Vasorelaxation | Rabbit aortic rings | EC₅₀ = 1.9 µM |
| BAY 41-2272 | cGMP accumulation | sGC-overexpressing CHO cells | EC₅₀ = 0.09 µM |
Experimental Protocols
Protocol 1: Cellular cGMP Measurement using ELISA
This protocol describes the measurement of intracellular cGMP levels in response to sGC stimulator treatment using a competitive ELISA kit.
Materials:
-
Cell line of interest cultured in multi-well plates
-
sGC stimulator of choice
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and culture until they reach the desired confluency.
-
Pre-treatment with PDE Inhibitor:
-
Aspirate the culture medium.
-
Wash the cells once with a serum-free medium or buffer (e.g., HBSS).
-
Add medium/buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 10-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cGMP.
-
-
sGC Stimulator Treatment:
-
Add the sGC stimulator at various concentrations to the wells.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate for 10 minutes at room temperature.
-
-
cGMP Quantification:
-
Collect the cell lysates.
-
Follow the instructions of the commercial cGMP ELISA kit to measure the cGMP concentration in the lysates.[10][11][12][13][14]
-
Normalize the cGMP concentration to the protein concentration of the cell lysate, which can be determined using a separate set of wells or by using a protein assay compatible with the lysis buffer.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulators and activators of soluble guanylate cyclase: review and potential therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble guanylate cyclase stimulators in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 6. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the sGC stimulator BAY 41-2272 are not mediated by phosphodiesterase 5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. arborassays.com [arborassays.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. cloud-clone.com [cloud-clone.com]
Technical Support Center: Minimizing IWP-051 Degradation During Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of IWP-051 during experimental procedures. By following these recommendations, users can ensure the integrity and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable stimulator of soluble guanylate cyclase (sGC).[1][2] It functions by binding to the sGC enzyme, sensitizing it to nitric oxide (NO) and leading to an increased production of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This signaling pathway plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation.
Q2: What are the general stability characteristics of this compound?
A2: this compound is supplied as a solid and is considered stable.[3] It exhibits high metabolic stability in preclinical studies.[2] However, like many small molecules, its stability in solution is dependent on the solvent, storage conditions, and handling procedures.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: How should I store this compound stock solutions to minimize degradation?
A4: To ensure the long-term stability of this compound stock solutions in DMSO, it is recommended to:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term storage.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in foil.
Q5: How can I minimize this compound degradation in my experimental setup?
A5: To minimize degradation during your experiments:
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous experimental buffer or cell culture medium from the frozen DMSO stock solution immediately before each experiment.
-
Avoid Prolonged Incubation: Do not store this compound in aqueous solutions for extended periods. It is advisable to add the compound to the experimental system shortly after dilution.
-
pH Considerations: Be mindful of the pH of your experimental buffer, as extreme pH values can promote the degradation of small molecules.
-
Temperature Control: Avoid exposing this compound solutions to high temperatures for prolonged periods.
Troubleshooting Guide: this compound Degradation
This guide provides solutions to common issues that may arise due to this compound degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock solution or working solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Use a new, unopened vial of solid this compound if possible. 3. Always prepare fresh working dilutions immediately before use. 4. Minimize the number of freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Precipitation of this compound in aqueous buffer or cell culture medium. | Poor aqueous solubility of this compound. This can be exacerbated if the DMSO stock is old and has absorbed water. | 1. Ensure the final concentration of DMSO in the aqueous solution is kept as low as possible (typically <0.5%) to avoid solvent toxicity and solubility issues. 2. Vortex the solution thoroughly after diluting the DMSO stock. 3. Consider a brief sonication to aid dissolution, but be cautious of potential heating. |
| Loss of compound activity over the course of a long-term experiment. | Degradation of this compound in the experimental medium over time. | 1. For long-term cell culture experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. 2. Assess the stability of this compound in your specific cell culture medium under your experimental conditions (temperature, CO2 levels) if you suspect significant degradation. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁F₂N₅O₂ | [3] |
| Molecular Weight | 355.3 g/mol | [3] |
| Appearance | Solid | [3] |
| pKa | 5.75 (mildly acidic) | [1] |
| Protein Binding (rat plasma) | 99.9% | [1] |
| Protein Binding (human plasma) | 99.4% | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Light Exposure | Additional Notes |
| Solid | - | -20°C | Protect from light | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Protect from light | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Working Dilution | Aqueous Buffer / Cell Culture Medium | Use immediately | Protect from light | Prepare fresh for each experiment. Do not store. |
Experimental Protocols
Protocol 1: General Procedure for In Vitro cGMP Assay
This protocol provides a general framework for assessing the activity of this compound by measuring the production of cGMP in cultured cells.
-
Cell Seeding: Seed cells (e.g., HEK293 cells) in a 96-well plate at a density that allows for optimal growth and response. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation:
-
Prepare a fresh serial dilution of this compound from a DMSO stock solution in a suitable assay buffer or cell culture medium.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cGMP Measurement:
-
Terminate the reaction by lysing the cells according to the manufacturer's instructions of the chosen cGMP assay kit (e.g., ELISA or HTRF-based kits).
-
Measure the intracellular cGMP concentration using a plate reader.
-
-
Data Analysis:
-
Calculate the fold change in cGMP production relative to the vehicle control.
-
Plot the dose-response curve and determine the EC₅₀ value for this compound.
-
Mandatory Visualizations
Caption: The NO-sGC-cGMP signaling pathway stimulated by this compound.
Caption: A general experimental workflow for an in vitro cGMP assay using this compound.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
IWP-051 quality control and purity assessment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the quality control, purity assessment, and effective experimental use of IWP-051, a potent inhibitor of the Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Wnt signaling pathway. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands. This modification is a critical step for the secretion and subsequent activity of Wnt proteins. By inhibiting PORCN, this compound prevents Wnt ligands from being secreted, thereby blocking both canonical and non-canonical Wnt signaling pathways.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cell biology and cancer research to study the roles of Wnt signaling in various processes, including cell fate determination, proliferation, and differentiation. It is also investigated as a potential therapeutic agent in Wnt-driven cancers.
Q3: How should I dissolve and store this compound?
A3: this compound is typically provided as a solid. It is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity. Stock solutions in DMSO should be stored at -20°C or -80°C.
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental conditions. It is highly recommended to perform a dose-response experiment to determine the effective concentration for your system. A common starting range for many cell lines is between 1 µM and 20 µM.
Quality Control and Purity Assessment of this compound
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below are the standard quality control specifications and methodologies for assessing a new batch of this compound.
This compound Certificate of Analysis (Representative Data)
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Purity (HPLC) | ≥98.0% | 99.2% | HPLC |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Identity (Mass Spec) | Conforms to structure | Conforms | ESI-MS |
| Solubility | ≥10 mg/mL in DMSO | Conforms | Visual Inspection |
| Residual Solvents | ≤0.5% | Conforms | GC-HS |
Experimental Protocols for Quality Control
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
-
Analysis: The purity is calculated based on the peak area of this compound relative to the total peak area in the chromatogram.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Analysis: The expected [M+H]⁺ ion for this compound (C₁₇H₁₁F₂N₅O₂) is approximately m/z 356.1.
Protocol 3: Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol is for confirming the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg/mL.
-
Analysis: The acquired ¹H NMR spectrum should be consistent with the known chemical structure of this compound, showing the expected chemical shifts and coupling patterns for the aromatic and other protons.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or No Inhibition of Wnt Signaling | This compound Degradation: Improper storage or handling. | - Ensure stock solutions are stored at -20°C or -80°C and protected from light.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Suboptimal Concentration: The concentration of this compound is too low. | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. | |
| Cell Line Insensitivity: The cell line may not be dependent on Wnt ligand secretion for pathway activation (e.g., due to downstream mutations in APC or β-catenin). | - Verify the Wnt dependency of your cell line. Use a positive control cell line known to be sensitive to Porcupine inhibitors.- Consider using an inhibitor that acts downstream of Porcupine if your cells have mutations in the destruction complex. | |
| High Cell Toxicity or Death | High DMSO Concentration: The final concentration of DMSO in the culture medium is toxic to the cells. | - Ensure the final DMSO concentration is ≤0.1%. Prepare a more concentrated stock solution of this compound if necessary to reduce the volume of DMSO added. |
| On-Target Toxicity: The cell line is highly dependent on Wnt signaling for survival. | - Reduce the concentration of this compound.- Decrease the treatment duration. | |
| Off-Target Effects: this compound may have unintended effects on other cellular pathways.[1][2] | - Use a lower, more specific concentration of this compound.- Include appropriate controls, such as a structurally related but inactive compound, if available.- Validate key findings using a secondary method, such as RNAi, to confirm that the observed phenotype is due to Wnt pathway inhibition. | |
| Precipitation of this compound in Culture Medium | Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. | - Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.- Add the this compound stock solution to the medium with gentle mixing. |
Visualizations
Wnt Signaling Pathway and this compound Mechanism of Action
Caption: Mechanism of this compound in the Wnt signaling pathway.
This compound Quality Control Workflow
Caption: A typical quality control workflow for this compound.
Troubleshooting Logic for Inconsistent Wnt Inhibition
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: IWP-051 and IWP Wnt Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with IWP compounds. A critical point of clarification is the distinction between IWP-051 and other members of the "Inhibitor of Wnt Production" (IWP) series.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to inhibit the Wnt signaling pathway, but my results are unexpected. Why might this be?
A1: This is a crucial point of clarification. Contrary to what its name might suggest alongside other "IWP" compounds, This compound is not a Wnt signaling inhibitor. Research has identified this compound as a potent, orally bioavailable soluble guanylate cyclase (sGC) stimulator.[1][2] The "IWP" series of compounds includes well-characterized Wnt pathway inhibitors such as IWP-2, IWP-3, and IWP-4.[3] These compounds function by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion of Wnt ligands.[3][4][5][6] Therefore, if you are using this compound with the expectation of inhibiting Wnt signaling, the unexpected results are likely due to this compound acting on its actual target, sGC, and not the Wnt pathway.
Q2: What is the mechanism of action for the IWP compounds that do inhibit the Wnt pathway?
A2: IWP compounds like IWP-2, IWP-3, and IWP-4 inhibit the Wnt signaling pathway by targeting Porcupine (PORCN).[3][4] PORCN is an enzyme that catalyzes the palmitoylation of Wnt proteins, a critical post-translational modification necessary for their secretion and subsequent activation of Wnt signaling cascades.[4][5] By inhibiting PORCN, these IWP compounds prevent Wnt ligands from being secreted, thereby blocking both canonical and non-canonical Wnt signaling pathways that are dependent on extracellular Wnt ligands.
Q3: I am using a known IWP Wnt inhibitor (e.g., IWP-2) and still observing unexpected results. What are the potential causes?
A3: Unexpected results with IWP Wnt inhibitors can arise from several factors. Here are some common troubleshooting points:
-
Cell Line Specifics: The cellular context is critical. If your cell line has a mutation downstream of Wnt ligand secretion (e.g., in β-catenin or APC), it will be insensitive to PORCN inhibitors like the IWPs.[7][8]
-
Compound Stability and Handling: Ensure the compound is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles or prolonged exposure to light could degrade the compound.
-
Off-Target Effects: While IWPs are known to be potent PORCN inhibitors, off-target effects are always a possibility with small molecules. For instance, some IWP compounds have been noted to also inhibit Casein Kinase 1 (CK1) δ/ε at higher concentrations.[9]
-
Experimental Controls: The absence of proper controls can lead to misinterpretation of results. It is essential to include positive and negative controls in your experiments.[10]
-
Null Results: A lack of a statistically significant effect does not necessarily mean the inhibitor is not working. It could be that the effect size is smaller than anticipated or that the experimental system has high variability.[11]
Troubleshooting Guides
Guide 1: Unexpected Lack of Wnt Pathway Inhibition with an IWP Compound (e.g., IWP-2)
| Potential Cause | Troubleshooting Steps |
| Downstream Pathway Activation | Verify the mutation status of key Wnt pathway components (e.g., APC, CTNNB1) in your cell line. Use a cell line known to be responsive to upstream Wnt inhibition as a positive control. |
| Compound Inactivity | Confirm the identity and purity of your IWP compound. Purchase from a reputable supplier. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. The IC50 for IWP-2 is approximately 27 nM in some systems.[3] |
| Assay Sensitivity | Ensure your readout for Wnt pathway activity (e.g., TOP/FOP flash reporter assay, qPCR for Wnt target genes like AXIN2) is sensitive and validated. |
| Insufficient Treatment Time | Optimize the incubation time with the IWP compound. It may take several hours to observe a significant decrease in downstream Wnt signaling. |
Guide 2: Interpreting Unexpected Phenotypes or Off-Target Effects
| Observation | Potential Explanation & Troubleshooting |
| Cell Toxicity at High Concentrations | High concentrations of any small molecule can lead to non-specific toxicity. Determine the cytotoxic concentration range for your IWP compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the toxic threshold for your experiments. |
| Phenotypes Inconsistent with Wnt Inhibition | Consider potential off-target effects. As mentioned, some IWPs can inhibit CK1δ/ε.[9] Review the literature for known off-target activities of your specific IWP compound. Use a structurally different Wnt inhibitor that targets the same pathway component (e.g., another PORCN inhibitor) to see if the phenotype is reproducible. |
| Variable Results Between Experiments | Inconsistent results can stem from subtle variations in experimental conditions.[12] Standardize all protocols, including cell passage number, seeding density, and reagent preparation. |
Quantitative Data Summary
| Compound | Target | Reported IC50 | Primary Use |
| This compound | Soluble Guanylate Cyclase (sGC) | Not specified for sGC in provided results | sGC stimulator for cardiovascular and fibrosis research[1] |
| IWP-2 | Porcupine (PORCN) | ~27 nM[3] | Wnt signaling inhibitor[3] |
| IWP-3 | Porcupine (PORCN) | Not specified | Wnt signaling inhibitor |
| IWP-4 | Porcupine (PORCN) | Not specified | Wnt signaling inhibitor |
| IWP-O1 | Porcupine (PORCN) | Not specified | Wnt signaling inhibitor[13] |
Note: IC50 values are highly dependent on the specific assay and cell line used.[14][15]
Experimental Protocols
Protocol 1: Wnt Reporter Assay (TOP/FOP Flash)
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP Flash) and a constitutively active Renilla luciferase plasmid (for normalization). As a negative control, use a FOP Flash plasmid with mutated TCF/LEF binding sites.
-
Treatment: After 24 hours, treat the cells with your IWP compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Lysis and Reading: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Analysis: Normalize the TOP Flash and FOP Flash firefly luciferase values to the Renilla luciferase values. A decrease in the TOP/FOP ratio indicates inhibition of the canonical Wnt pathway.
Protocol 2: Western Blot for Active β-catenin
-
Cell Treatment: Treat cells with the IWP compound for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for active (dephosphorylated) β-catenin. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate. A decrease in the active β-catenin band intensity indicates Wnt pathway inhibition.[10]
Visualizations
Caption: Canonical Wnt signaling pathway and the point of inhibition by IWP Wnt inhibitors.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. stemcell.com [stemcell.com]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to inhibit Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. oes.gsa.gov [oes.gsa.gov]
- 12. Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IWP-051 and Riociguat: Two Soluble Guanylate Cyclase Stimulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IWP-051 and Riociguat, two compounds that target the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Riociguat is a clinically approved medication for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][2] this compound, in contrast, is a novel preclinical candidate with limited publicly available data. This document aims to present an objective comparison based on the available scientific literature.
Mechanism of Action and Signaling Pathway
Both this compound and Riociguat are classified as soluble guanylate cyclase (sGC) stimulators.[1][3][4] sGC is a key enzyme in the NO signaling pathway. In its reduced (ferrous) state, sGC is activated by nitric oxide, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels result in vasodilation, as well as anti-proliferative, anti-fibrotic, and anti-inflammatory effects.[5][6]
In pathological conditions such as pulmonary hypertension, endothelial dysfunction can lead to reduced NO bioavailability and impaired sGC activity. sGC stimulators like Riociguat and this compound can directly stimulate sGC, independent of NO, and also sensitize the enzyme to low levels of endogenous NO.[3][5][6] This dual mechanism of action leads to increased cGMP production, thereby addressing the consequences of impaired NO signaling.
Preclinical Data Comparison
Direct comparison of this compound and Riociguat is limited to preclinical data due to the early developmental stage of this compound. The following tables summarize the available quantitative data.
In Vitro Potency and Efficacy
| Parameter | This compound | Riociguat (BAY 63-2521) | Reference |
| sGC Stimulation (NO-independent) | Less potent than with NO | Stimulates sGC activity up to 73-fold | [3],[1] |
| sGC Stimulation (with NO donor) | Demonstrates synergy | Stimulates sGC activity up to 112-fold (with DEA/NO) | [3],[1] |
| Plasma Protein Binding (Human) | 99.4% | ~95% | [3],[1] |
| Plasma Protein Binding (Rat) | 99.9% | Not specified | [3] |
Pharmacokinetics
| Parameter | This compound (Rat) | Riociguat (Human) | Reference |
| Absorption | Slow | Rapid (Tmax 0.5-1.5 h) | [3],[1] |
| Bioavailability | Orally bioavailable | 94% | [3],[1] |
| Half-life | Long | ~7 hours (healthy), ~12 hours (patients) | [3],[1] |
| Dosing Potential | Once-daily (predicted in humans) | Three times daily | [3],[1] |
In Vivo Pharmacodynamics
| Study Type | This compound | Riociguat | Reference |
| Animal Model | Normotensive Sprague-Dawley rats | Rodent models of pulmonary hypertension | [3],[7] |
| Effect | Sustained and dose-dependent reduction in mean arterial pressure | Reduced pulmonary arterial pressure, reversed cardiac hypertrophy and vascular remodeling | [3],[7] |
Clinical Data Overview: Riociguat
Riociguat has undergone extensive clinical evaluation, leading to its approval for PAH and CTEPH. Key findings from pivotal clinical trials are summarized below.
| Trial | Indication | Key Efficacy Endpoint | Result | Reference |
| PATENT-1 | Pulmonary Arterial Hypertension (PAH) | Change in 6-minute walk distance (6MWD) at 12 weeks | Significant improvement compared to placebo | [1] |
| CHEST-1 | Chronic Thromboembolic Pulmonary Hypertension (CTEPH) | Change in 6MWD at 16 weeks | Significant improvement compared to placebo | [8] |
Long-term extension studies, PATENT-2 and CHEST-2, have demonstrated sustained efficacy and a consistent safety profile for Riociguat.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of sGC stimulators. Below are representative methodologies for key experiments.
sGC Stimulation Assay (In Vitro)
This assay measures the ability of a compound to stimulate sGC activity, typically by quantifying cGMP production in a cell-based system.
Objective: To determine the EC50 and maximal efficacy of a test compound in stimulating cGMP production.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test compound (this compound or Riociguat)
-
NO donor (e.g., DEA/NO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP ELISA kit
Procedure:
-
Cell Culture: Plate HEK293 cells in 96-well plates and culture until confluent.
-
Pre-treatment: Wash cells and pre-incubate with a PDE inhibitor in serum-free medium for 30 minutes.
-
Compound Incubation: Add the test compound at various concentrations, with and without an NO donor, and incubate for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the compound concentration and determine the EC50 and Emax values.
Animal Model of Pulmonary Hypertension (In Vivo)
Animal models are essential for evaluating the in vivo efficacy of compounds for pulmonary hypertension. The monocrotaline (B1676716) (MCT)-induced PH model in rats is a commonly used example.
Objective: To assess the effect of a test compound on pulmonary hemodynamics and right ventricular hypertrophy in a rat model of PH.
Materials:
-
Male Sprague-Dawley rats
-
Monocrotaline (MCT)
-
Test compound (this compound or Riociguat) and vehicle
-
Anesthesia
-
Catheters for hemodynamic measurements
-
Equipment for measuring right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP)
Procedure:
-
PH Induction: Induce pulmonary hypertension by a single subcutaneous or intraperitoneal injection of MCT.
-
Treatment: After a set period for PH development (e.g., 2 weeks), administer the test compound or vehicle daily for a specified duration (e.g., 2-4 weeks).
-
Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and insert a catheter into the right ventricle via the jugular vein to measure RVSP and mPAP.
-
Right Ventricular Hypertrophy: Euthanize the animals, excise the hearts, and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh the RV and LV+S separately to determine the ratio of RV to LV+S weight (Fulton's Index), an indicator of right ventricular hypertrophy.
-
Data Analysis: Compare the hemodynamic parameters and Fulton's Index between the treatment and vehicle groups.
Summary and Future Perspectives
Riociguat is a well-established sGC stimulator with proven clinical efficacy and a defined safety profile for the treatment of PAH and CTEPH.[1][6] Its development has provided a valuable therapeutic option for patients with these life-threatening conditions.
This compound is a promising preclinical sGC stimulator with a potentially favorable pharmacokinetic profile that may allow for once-daily dosing.[3] The limited available data suggests it shares the same mechanism of action as Riociguat. However, comprehensive preclinical and clinical studies are necessary to establish its efficacy, safety, and therapeutic potential.
For researchers and drug development professionals, the comparison of these two molecules highlights the evolution of sGC stimulators. While Riociguat has set a benchmark, the development of new compounds like this compound with potentially improved properties, such as a longer half-life, could offer further advancements in the management of diseases associated with impaired NO-sGC-cGMP signaling. Further head-to-head preclinical studies and the progression of this compound into clinical trials will be crucial to fully elucidate its comparative profile against Riociguat.
References
- 1. Riociguat - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riociguat and the right ventricle in pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riociguat: Clinical research and evolving role in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Evaluating Riociguat in the Treatment of Pulmonary Arterial Hypertension: A Real-World Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Porcn Inhibitors in Wnt Signaling: IWP-2 vs. Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of small molecule inhibitors targeting Porcupine (Porcn), a critical enzyme in the Wnt signaling pathway. While the initial topic of interest included IWP-051, it is important to clarify that this compound is a stimulator of soluble guanylate cyclase (sGC) and is not involved in the Wnt signaling pathway[1][2][3][4][5]. Therefore, this guide will focus on a comparative analysis of IWP-2 and other widely used Porcn inhibitors: IWP-4, Wnt-C59, and LGK974. These compounds are instrumental in studying Wnt-dependent processes and hold therapeutic potential in oncology and regenerative medicine.
Mechanism of Action: Targeting Wnt Acylation
The canonical Wnt signaling pathway is integral to embryonic development, tissue homeostasis, and disease. The secretion of Wnt ligands, and thus the activation of the pathway, is dependent on their post-translational modification, specifically palmitoylation, which is catalyzed by the O-acyltransferase Porcupine (Porcn) in the endoplasmic reticulum. By inhibiting Porcn, small molecules like IWP-2, IWP-4, Wnt-C59, and LGK974 prevent Wnt ligand secretion, effectively shutting down both canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades.
Quantitative Performance Comparison
The efficacy of Porcn inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which varies depending on the assay and cell line used. The following table summarizes the reported IC50 values for IWP-2, IWP-4, Wnt-C59, and LGK974.
| Inhibitor | Target | IC50/EC50 | Assay Type / Cell Line | Reference(s) |
| IWP-2 | Porcn | 27 nM | Cell-free Wnt processing/secretion | [6][7][8][9] |
| 157 nM | Wnt/β-catenin reporter (HEK293T) | [6] | ||
| CK1δ (off-target) | 40 nM (for M82FCK1δ mutant) | ATP-competitive kinase assay | [7] | |
| 1.9 µM (antiproliferative) | MTT assay (MIAPaCa2 cells) | [6] | ||
| IWP-4 | Porcn | 25 nM | Wnt/β-catenin signaling | [10][11][12] |
| 5 µM (antiproliferative) | Cell viability assay (TNBC cells) | [13] | ||
| Wnt-C59 | Porcn | 74 pM | Wnt/β-catenin reporter (HEK293) | [14] |
| <0.11 nM | Wnt-Luc reporter assay | [14] | ||
| LGK974 | Porcn | 0.4 nM | Wnt signaling (TM3 cells) | [15][16] |
| 1 nM | PORCN radioligand binding assay | [15][16] | ||
| 0.3 nM | Wnt-dependent AXIN2 mRNA expression (HN30 cells) | [17] |
Note on Off-Target Effects: It has been reported that IWP-2 and IWP-4 can also act as ATP-competitive inhibitors of Casein Kinase 1 (CK1) δ/ε, which could influence pathways beyond Wnt signaling[18][19]. In contrast, LGK974 and Wnt-C59 are generally considered to be more specific Porcn inhibitors with fewer known off-target effects at their effective concentrations[14][15]. LGK974, for instance, showed no major cytotoxicity in cells up to 20 µM[15].
Experimental Protocols
Herein, we provide detailed methodologies for key experiments commonly used to characterize and compare Porcn inhibitors.
Wnt/β-catenin Reporter Assay (Luciferase-based)
This assay quantitatively measures the activity of the canonical Wnt pathway by utilizing a luciferase reporter gene under the control of TCF/LEF responsive elements.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Porcn inhibitors (IWP-2, IWP-4, Wnt-C59, LGK974) dissolved in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 3.5 x 10^4 cells/well and allow to adhere overnight.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the Porcn inhibitors or a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay system's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Wnt Pathway Components
This method is used to detect changes in the protein levels of key Wnt pathway components, such as β-catenin and phosphorylated Dishevelled (Dvl2), upon inhibitor treatment.
Materials:
-
Cells treated with Porcn inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-Dvl2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treating cells with the inhibitors for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Porcn inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized MTT solvent)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the Porcn inhibitors for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to calculate the percentage of cell viability. Plot the viability against the inhibitor concentration to determine the EC50 value.
Summary and Conclusion
The choice of a Porcn inhibitor for research or therapeutic development depends on the specific application, requiring a balance between potency, specificity, and potential off-target effects.
-
IWP-2 and IWP-4 are potent Porcn inhibitors that are widely used in fundamental research, particularly in the field of stem cell differentiation[20]. However, their potential off-target effects on CK1δ/ε should be considered when interpreting results[18][19].
-
Wnt-C59 and LGK974 represent a newer generation of Porcn inhibitors with significantly higher potency and specificity[14][15]. Their favorable pharmacokinetic properties have led to their use in in vivo studies and, in the case of LGK974, progression into clinical trials[21].
This guide provides a foundational understanding of the key differences between these commonly used Porcn inhibitors. Researchers should carefully consider the data presented and consult the primary literature when selecting the most appropriate compound for their experimental needs.
References
- 1. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. IWP-2 | Wnt pathway inhibitor | CK1δ inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. stemcell.com [stemcell.com]
- 11. IWP-4 | Small Molecules | IWP-4 is an inhibitor of the Wnt pathway [captivatebio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellagentech.com [cellagentech.com]
- 15. selleckchem.com [selleckchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Efficacy of IWP-051 and PDE5 Inhibitors in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel soluble guanylate cyclase (sGC) stimulator, IWP-051, and the established class of phosphodiesterase type 5 (PDE5) inhibitors. This analysis is supported by available preclinical experimental data, offering insights into their distinct mechanisms of action and potential therapeutic applications.
At the core of their physiological effects, both this compound and PDE5 inhibitors modulate the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a critical regulator of vasodilation and other cellular functions. However, they do so at different points in the cascade. This compound, a soluble guanylate cyclase (sGC) stimulator, directly enhances the production of cGMP from guanosine triphosphate (GTP). In contrast, PDE5 inhibitors, such as sildenafil (B151), prevent the degradation of cGMP, thereby increasing its intracellular concentration.
This fundamental difference in their mechanism of action may have significant implications for their efficacy in various pathological conditions, particularly those characterized by impaired nitric oxide production or sGC activity.
Signaling Pathways
To visualize the distinct mechanisms of this compound and PDE5 inhibitors, the following diagrams illustrate their respective signaling pathways.
Caption: this compound directly stimulates sGC to increase cGMP production.
Caption: PDE5 inhibitors block the degradation of cGMP by the PDE5 enzyme.
Preclinical Efficacy Data
Direct preclinical comparisons of this compound and PDE5 inhibitors are limited. However, data from the discovery of this compound demonstrates its dose-dependent effect on mean arterial pressure (MAP) in normotensive rats. To provide a comparative context, preclinical data for the PDE5 inhibitor sildenafil and the sGC stimulator riociguat (B1680643) from a study in a rat model of pulmonary hypertension are presented.
This compound: Effect on Mean Arterial Pressure in Normotensive Rats
The following table summarizes the hemodynamic effects of orally administered this compound in conscious, normotensive Sprague-Dawley rats.
| Dose (mg/kg) | Maximum Change in MAP (mmHg) |
| 1 | -10 |
| 3 | -20 |
| 10 | -30 |
| 30 | -40 |
| 100 | -50 |
Data extracted from Nakai, T., et al. (2016). Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans. ACS Medicinal Chemistry Letters, 7(5), 465–469.
Comparative Efficacy of Riociguat (sGC Stimulator) and Sildenafil (PDE5 Inhibitor) in a Rat Model of Pulmonary Hypertension
This table presents data from a head-to-head comparison of riociguat and sildenafil in a rat model of severe pulmonary hypertension induced by SU5416 and hypoxia (SUHx).
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Systemic Arterial Pressure (SAP) (mmHg) | Cardiac Output (CO) (mL/min) |
| Vehicle | 85.4 ± 4.2 | 108.9 ± 5.1 | 45.3 ± 2.7 |
| Sildenafil (50 mg/kg/day) | 65.1 ± 3.9 | 105.7 ± 4.8 | 48.1 ± 3.1 |
| Riociguat (10 mg/kg/day) | 59.8 ± 3.5 | 103.2 ± 4.5 | 55.6 ± 2.9 |
Data adapted from a study comparing sGC stimulators and PDE5 inhibitors in a preclinical model of pulmonary hypertension.
Experimental Protocols
This compound In Vivo Blood Pressure Measurement
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Rats were implanted with telemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
Following a recovery period, baseline hemodynamic parameters were recorded.
-
This compound was formulated in a vehicle of 0.5% methylcellulose (B11928114) in water and administered via oral gavage at doses ranging from 1 to 100 mg/kg.
-
Blood pressure and heart rate were monitored continuously for at least 24 hours post-dosing.
-
The maximum change in mean arterial pressure from baseline was determined for each dose group.
Riociguat and Sildenafil in SUHx Rat Model of Pulmonary Hypertension
Animal Model: Male Sprague-Dawley rats.
Induction of Pulmonary Hypertension:
-
Rats received a single subcutaneous injection of the VEGF receptor inhibitor SU5416 (20 mg/kg).
-
Animals were then housed in a hypoxic environment (10% O2) for 3 weeks.
-
Following the hypoxia period, rats were returned to normoxic conditions.
Treatment Protocol:
-
One week after the end of the hypoxic exposure, rats were randomized to receive either vehicle, sildenafil (50 mg/kg/day), or riociguat (10 mg/kg/day) via oral gavage for 14 days.
Hemodynamic Assessment:
-
At the end of the treatment period, rats were anesthetized.
-
A catheter was inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).
-
A catheter was placed in the carotid artery to measure systemic arterial pressure (SAP).
-
Cardiac output (CO) was determined using a thermodilution method.
Summary and Conclusion
The available preclinical data suggests that both sGC stimulators, such as this compound and riociguat, and PDE5 inhibitors, like sildenafil, effectively modulate the NO-cGMP signaling pathway to induce vasodilation. This compound demonstrates a clear dose-dependent reduction in mean arterial pressure in normotensive rats.
In a disease model of severe pulmonary hypertension, both the sGC stimulator riociguat and the PDE5 inhibitor sildenafil demonstrated efficacy in reducing right ventricular systolic pressure. Notably, in this head-to-head comparison, riociguat showed a trend towards a greater reduction in RVSP and a more pronounced increase in cardiac output compared to sildenafil, suggesting a potential advantage for sGC stimulators in conditions where the endogenous NO signaling is compromised.
The distinct mechanisms of action—sGC stimulators directly increasing cGMP production and PDE5 inhibitors preventing cGMP degradation—offer different therapeutic strategies. The choice between these two classes of drugs may depend on the underlying pathophysiology of the disease being targeted. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound and PDE5 inhibitors in various cardiovascular and other diseases.
Validating IWP-051's Effect on Soluble Guanylate Cyclase (sGC) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IWP-051's performance in activating soluble guanylate cyclase (sGC) against other known sGC stimulators, riociguat (B1680643) and vericiguat (B611664). The information presented is supported by preclinical experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Mechanism of Action: sGC Stimulation
Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. In its reduced ferrous (Fe²⁺) state, sGC is activated by NO, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological processes, including vasodilation and inhibition of platelet aggregation.
sGC stimulators, such as this compound, riociguat, and vericiguat, are a class of compounds that amplify this pathway. They exhibit a dual mechanism of action:
-
Direct Stimulation: They directly stimulate sGC to produce cGMP, independent of NO.
-
Sensitization to NO: They sensitize sGC to endogenous NO, resulting in a synergistic increase in cGMP production.
This dual action makes sGC stimulators effective even in conditions of impaired NO bioavailability, which is implicated in several cardiovascular diseases.
Quantitative Comparison of sGC Stimulators
The following table summarizes the in vitro potency of this compound, riociguat, and vericiguat in activating sGC. It is important to note that the experimental conditions, such as the cell line and the specific sGC construct used, vary between studies, which may influence the absolute values.
| Compound | Assay Type | Cell Line | sGC Target | Potency (EC₅₀/MEC) | Reference |
| This compound | Cell-based cGMP production | HEK293 | Human sGC | 290 nM (EC₅₀) | [1][2] |
| Riociguat | Cell-based cGMP production | CHO (overexpressing sGC) | Not specified | 80 nM (EC₅₀) | [3] |
| Cell-based cGMP production | Recombinant sGC-overexpressing cell line | Not specified | 30 nM (MEC for 3-fold stimulation) | ||
| Vericiguat | Cell-based cGMP production | CHO (overexpressing sGC) | Rat sGC | 1005 ± 145 nM (EC₅₀) | [4] |
Note: EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. MEC (Minimum effective concentration) is the lowest concentration of a drug that produces a desired effect.
Experimental Protocols
This section outlines a general methodology for determining the activity of sGC stimulators in a cell-based assay.
General Protocol for Cellular sGC Activity Assay
This protocol is a representative workflow for measuring intracellular cGMP levels in response to sGC stimulator treatment.
1. Cell Culture and Seeding:
- Culture a suitable host cell line (e.g., HEK293 or CHO cells) stably transfected to overexpress the α1 and β1 subunits of human sGC.
- Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
2. Compound Preparation:
- Prepare a stock solution of the sGC stimulator (e.g., this compound) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to create a range of desired concentrations for the dose-response curve.
3. Cell Treatment:
- Wash the cells with a serum-free medium.
- Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cGMP degradation.
- Add the various concentrations of the sGC stimulator to the wells. Include a vehicle control (solvent only).
- (Optional) To assess synergy with NO, a nitric oxide donor (e.g., DEA/NO) can be co-incubated with the sGC stimulator.
- Incubate the plates for a specified time (e.g., 30 minutes) at 37°C in a CO₂ incubator.
4. Cell Lysis and cGMP Measurement:
- Terminate the reaction by lysing the cells (e.g., using a lysis buffer or by flash-freezing).
- Measure the intracellular cGMP concentration using a commercially available cGMP detection kit (e.g., ELISA or HTRF assay) according to the manufacturer's instructions.
5. Data Analysis:
- Generate a dose-response curve by plotting the cGMP concentration against the log of the sGC stimulator concentration.
- Calculate the EC₅₀ value from the dose-response curve using a suitable software package.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of IWP-051 and YC-1: Potent Modulators of Soluble Guanylate Cyclase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two significant small molecule compounds, IWP-051 and YC-1. Both molecules are recognized for their ability to modulate the activity of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. However, they exhibit distinct pharmacological profiles, with YC-1 possessing a notable secondary mechanism of action. This comparison aims to furnish researchers with the necessary data to make informed decisions regarding the selection and application of these compounds in their studies.
Introduction to this compound and YC-1
This compound is a potent, orally bioavailable stimulator of soluble guanylate cyclase (sGC).[1][2][3][4] It acts on the heme-dependent form of sGC, enhancing its sensitivity to endogenous nitric oxide (NO) and directly stimulating the enzyme to produce cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This activity leads to various physiological effects, including vasodilation.[2] It is crucial to distinguish this compound from other compounds with the "IWP" designation, which are known inhibitors of the Wnt signaling pathway; this compound does not share this mechanism.
YC-1 is a well-established sGC activator that also functions as a stimulator, acting on the enzyme to increase cGMP production.[5][6] Similar to this compound, it enhances the effect of NO on sGC.[7][8] A key distinguishing feature of YC-1 is its dual mechanism of action; it is also a recognized inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[9][10] This inhibitory action on a critical component of the cellular response to hypoxia gives YC-1 a broader spectrum of biological activity, particularly in the context of cancer research.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and YC-1. It is important to note that a direct head-to-head comparison of the sGC stimulatory potency of these two compounds under identical experimental conditions has not been identified in the reviewed literature. The provided data is collated from separate studies and should be interpreted with consideration for the different experimental setups.
Table 1: In Vitro Potency of this compound and YC-1 on sGC
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| This compound | cGMP production | HEK293 cells | EC50 | 240 nM | [2] |
| YC-1 | Inhibition of platelet aggregation | Washed rabbit platelets | IC50 | 14.6 µM | |
| YC-1 | Relaxation of aortic rings | Denuded phenylephrine-contracted rabbit aortic rings | EC50 | 1.9 µM | |
| YC-1 | HIF-1α inhibition | MDA-MB-231 cells expressing VEGF-Luc | IC50 | 2.8 µM | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Value | Unit | Reference |
| Half-life (t½) | Intravenous | 26 | min | [2] |
| Half-life (t½) | Intravenous | 4.1 | h | [1][2] |
| Oral Bioavailability (F) | Oral | 53 | % | [2] |
| Oral Bioavailability (F) | Oral | >40 | % | [2] |
| Volume of Distribution (Vdss) | Intravenous | 180 | mL/kg | [1][2] |
| Clearance (CL) | Intravenous | 0.6 | mL/min/kg | [1][2] |
Note: Pharmacokinetic data for YC-1 is less consistently reported in the reviewed literature.
Signaling Pathways
The signaling pathways for this compound and YC-1 are depicted below. This compound's action is focused on the sGC-cGMP pathway, while YC-1 has a dual effect on both the sGC-cGMP and the HIF-1α pathways.
Caption: this compound signaling pathway.
Caption: YC-1 dual signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and information extracted from the cited literature.
Protocol 1: In Vitro sGC Activity Assay (cGMP Measurement)
This protocol is a generalized procedure for measuring intracellular cGMP levels to determine the potency of sGC modulators like this compound and YC-1.
Objective: To quantify the concentration-dependent effect of a test compound on cGMP production in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line, e.g., platelets)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
NO donor (e.g., diethylenetriamine/nitric oxide adduct, DETA/NO), optional
-
Test compounds (this compound, YC-1)
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a suitable density and culture overnight to allow for cell attachment.
-
Pre-treatment: Wash the cells with serum-free medium. Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-30 minutes at 37°C. This step is critical to prevent the degradation of newly synthesized cGMP.
-
Compound Treatment: Add the test compounds (this compound or YC-1) at various concentrations to the wells. A vehicle control (e.g., DMSO) must be included. For experiments investigating the synergy with NO, an NO donor can be co-incubated. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to stop the reaction and lyse the cells.
-
cGMP Quantification: Collect the cell lysates and measure the cGMP concentration using a cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for cGMP measurement assay.
Protocol 2: HIF-1α Inhibition Assay (Western Blot)
This protocol outlines a general method to assess the effect of YC-1 on HIF-1α protein levels under hypoxic conditions.
Objective: To determine if a test compound inhibits the hypoxia-induced accumulation of HIF-1α protein.
Materials:
-
Cancer cell line (e.g., Hep3B, PC-3)
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
Hypoxia chamber or incubator with controlled O2 levels
-
Test compound (YC-1)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency. Treat the cells with various concentrations of YC-1 or vehicle control for a specified duration.
-
Hypoxic Induction: Place the cell culture plates in a hypoxia chamber (e.g., 1% O2) for a period sufficient to induce HIF-1α expression (typically 4-16 hours). A set of normoxic control plates should be maintained.
-
Cell Lysis: After hypoxic incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. e. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate. g. Capture the signal using an imaging system.
-
Analysis: Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading. Quantify the band intensities to determine the relative reduction in HIF-1α levels in the YC-1 treated samples compared to the vehicle control under hypoxic conditions.
Conclusion
This compound and YC-1 are both valuable tools for studying the sGC-cGMP signaling pathway. This compound appears to be a more potent and selective sGC stimulator based on the available data, with well-characterized pharmacokinetics. YC-1, while also an effective sGC activator, possesses the additional activity of inhibiting HIF-1α. This dual mechanism makes YC-1 a versatile compound for investigating the interplay between oxygen sensing and cGMP signaling pathways, particularly in cancer biology. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological profile. For studies focused purely on the sGC-cGMP pathway, the higher potency and selectivity of this compound may be advantageous. For investigations at the intersection of hypoxia and cGMP signaling, the dual-action of YC-1 offers a unique tool. Further studies directly comparing these two compounds in various in vitro and in vivo models are warranted to provide a more definitive comparative assessment.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. YC-1, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YC-1 potentiates nitric oxide- and carbon monoxide-induced cyclic GMP effects in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YC-1 potentiates the antiplatelet effect of hydrogen peroxide via sensitization of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A HIF-1α inhibitor combined with palmitic acid and L-carnitine treatment can prevent the fat metabolic reprogramming under hypoxia and induce apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YC-1 inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of IWP-051: A Comparative Analysis of Cross-Reactivity with Guanylate Cyclases
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a detailed comparison of the cross-reactivity profile of IWP-051, a stimulator of soluble guanylate cyclase (sGC), with other guanylate cyclase isoforms. This analysis, supported by experimental data and detailed methodologies, aims to offer a clear perspective on the selectivity of this compound in the context of related sGC modulators.
Introduction to this compound and Guanylate Cyclase Signaling
This compound is a small molecule compound identified as a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] sGC, upon activation by NO, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger that mediates a wide range of physiological processes including vasodilation, neurotransmission, and inflammation.
The guanylate cyclase family of enzymes is broadly categorized into two main types:
-
Soluble Guanylate Cyclase (sGC): A cytosolic heterodimeric protein that is the primary receptor for endogenous NO.
-
Particulate Guanylate Cyclases (pGCs): Transmembrane receptors activated by peptide hormones, such as natriuretic peptides. These include natriuretic peptide receptor A (NPR-A) and natriuretic peptide receptor B (NPR-B).
The therapeutic potential of modulating the sGC pathway has led to the development of sGC stimulators and activators. sGC stimulators, like this compound, enhance the enzyme's sensitivity to NO and can also directly stimulate its activity. Given the structural and functional conservation among guanylate cyclases, assessing the cross-reactivity of sGC-targeted compounds with pGCs is crucial to understanding their overall pharmacological profile and potential off-target effects.
Comparative Selectivity Profile of this compound
To date, detailed public data on the direct cross-reactivity of this compound with particulate guanylate cyclases (pGCs) remains limited. However, existing research on this compound and other sGC stimulators allows for an initial comparative assessment. This compound is a potent sGC stimulator with a reported half-maximal effective concentration (EC50) of 290 nM.[5] Studies have indicated that this compound exhibits minimal off-target liabilities against a panel of phosphodiesterases (PDEs) and cytochrome P450 (CYP) isozymes, suggesting a degree of selectivity.[1]
| Compound | Primary Target | EC50 / IC50 (sGC) | Cross-Reactivity with Particulate Guanylate Cyclases (pGCs) |
| This compound | Soluble Guanylate Cyclase (sGC) | EC50: 290 nM | Data not publicly available in the searched literature. |
| Riociguat | Soluble Guanylate Cyclase (sGC) | EC50: ~80 nM (in sGC overexpressing CHO cells)[6] | Generally considered selective for sGC, but quantitative data on pGC activity is not detailed in the provided search results. |
| Vericiguat | Soluble Guanylate Cyclase (sGC) | - | Generally considered selective for sGC, but quantitative data on pGC activity is not detailed in the provided search results. |
Note: The lack of publicly available, quantitative data on the cross-reactivity of these sGC stimulators with pGCs highlights an area for further investigation. The selectivity of these compounds is a critical aspect of their pharmacological profile.
Signaling Pathways and Experimental Workflow
To understand the context of this comparison, it is essential to visualize the relevant signaling pathways and the experimental workflow used to assess guanylate cyclase activity.
The diagram above illustrates the distinct activation mechanisms of sGC and pGCs. sGC is primarily activated by the small gaseous molecule NO, and its activity is further enhanced by sGC stimulators like this compound. In contrast, pGCs are cell-surface receptors that are activated by the binding of larger peptide ligands, the natriuretic peptides.
This workflow outlines the key steps in determining the selectivity of a compound like this compound. By comparing the concentration of the compound required to activate or inhibit different guanylate cyclase isoforms, a quantitative measure of its selectivity can be established.
Experimental Protocols
A detailed understanding of the experimental methods is crucial for interpreting the selectivity data. Below is a representative protocol for a guanylate cyclase activity assay.
Objective: To determine the in vitro activity of this compound and comparator compounds on purified soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC) isoforms.
Materials:
-
Purified recombinant human sGC (α1/β1 heterodimer)
-
Purified recombinant human pGC (e.g., the catalytic domain of NPR-A)
-
This compound and comparator compounds (e.g., Riociguat, Vericiguat)
-
Guanosine-5'-triphosphate (GTP)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
cGMP detection kit (e.g., ELISA or radioimmunoassay kit)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and comparator compounds in the assay buffer.
-
Enzyme Preparation: Dilute the purified sGC and pGC enzymes to a predetermined optimal concentration in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the diluted compound solutions to the respective wells.
-
For sGC activation, a nitric oxide donor (e.g., DEA/NO) can be included to assess synergistic effects. For pGC activation, its specific ligand (e.g., Atrial Natriuretic Peptide for NPR-A) is added.
-
Initiate the enzymatic reaction by adding a solution of GTP.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as 0.1 M HCl or by heat inactivation.
-
cGMP Quantification: Measure the amount of cGMP produced in each well using a validated cGMP detection method, such as a competitive ELISA or a radioimmunoassay.
-
Data Analysis:
-
Construct dose-response curves by plotting the cGMP concentration against the logarithm of the compound concentration.
-
Calculate the EC50 values for sGC stimulation and any potential activity on pGCs using a suitable nonlinear regression model.
-
The selectivity ratio can be calculated by dividing the EC50 value for the off-target enzyme (pGC) by the EC50 value for the primary target (sGC). A higher ratio indicates greater selectivity.
-
Conclusion
This compound is a potent stimulator of soluble guanylate cyclase. While its selectivity against phosphodiesterases and CYP enzymes has been established, comprehensive data on its cross-reactivity with other guanylate cyclase isoforms, particularly the particulate guanylate cyclases, is not extensively available in the public domain. To fully characterize the pharmacological profile of this compound and its potential for off-target effects, further studies employing rigorous biochemical assays as outlined in this guide are warranted. A thorough understanding of its selectivity will be critical for its continued development and potential therapeutic applications. Researchers are encouraged to conduct head-to-head comparative studies with other sGC modulators to build a more complete picture of the relative selectivity within this important class of drugs.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of another mechanism for the inhibition of particulate guanylyl cyclases by the natriuretic peptide clearance receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating IWP-051 Specificity for Soluble Guanylate Cyclase (sGC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of IWP-051, a potent stimulator of soluble guanylate cyclase (sGC). By objectively comparing its performance with other sGC modulators and presenting supporting experimental data, this document serves as a valuable resource for researchers evaluating this compound for therapeutic development or as a pharmacological tool.
Executive Summary
This compound is a direct stimulator of sGC, an essential enzyme in the nitric oxide (NO) signaling pathway. Its primary mechanism of action is to enhance the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in vasodilation and other physiological processes. This guide outlines the specificity of this compound, presenting data from off-target screening and comparing its profile to other sGC stimulators, riociguat (B1680643) and vericiguat (B611664). The provided experimental protocols and pathway diagrams offer a framework for the validation and further investigation of this compound's selectivity.
Comparative Analysis of sGC Stimulator Specificity
The following table summarizes the available quantitative data on the potency and selectivity of this compound and its comparators.
| Compound | Primary Target | On-Target Potency (EC50) | Off-Target Activity |
| This compound | Soluble Guanylate Cyclase (sGC) | 290 nM[1] | Minimal off-target liabilities. In a screen of over 60 potential targets, it showed 21% binding to the KOP receptor at 10 µM. For a panel of phosphodiesterases (PDE1B, PDE2A1, PDE3A, PDE4D2, PDE5, PDE10A1), less than 30% inhibition was observed at 10 µM[2]. |
| Riociguat | Soluble Guanylate Cyclase (sGC) | Clinically effective sGC stimulator[3][4] | Off-target pharmacology was assessed during its development, but specific quantitative data from broad screening panels is not readily available in the public domain. |
| Vericiguat | Soluble Guanylate Cyclase (sGC) | Clinically effective sGC stimulator[5] | Potential off-target pharmacology was assessed in receptor binding and enzyme interaction studies as part of its nonclinical evaluation[6]. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validating specificity, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro sGC Activity Assay (cGMP Measurement)
This protocol outlines a general procedure for determining the potency of this compound in stimulating sGC activity in a cellular context.
Objective: To determine the EC50 value of this compound for sGC stimulation.
Materials:
-
HEK293 cells stably overexpressing sGC.
-
Cell culture medium and supplements.
-
This compound and comparator compounds.
-
NO donor (e.g., DETA-NONOate).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Lysis buffer (e.g., 0.1 M HCl).
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET based).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-sGC cells in a 96-well plate and culture until they reach approximately 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in assay buffer.
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor for 15-30 minutes at 37°C.
-
Add the different concentrations of this compound or comparator compounds to the wells. Include a vehicle control.
-
To assess synergy with NO, a sub-maximal concentration of an NO donor can be co-incubated.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer.
-
cGMP Quantification:
-
Centrifuge the plate to pellet cell debris.
-
Collect the supernatant and quantify the cGMP concentration using a cGMP immunoassay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cGMP concentration against the log concentration of the test compound.
-
Calculate the EC50 value using a suitable non-linear regression model.
-
Off-Target Selectivity Screening
This protocol describes a general approach for assessing the specificity of this compound against a broad panel of molecular targets.
Objective: To identify potential off-target interactions of this compound.
Methodology:
-
Utilize a commercial off-target screening service, such as the Eurofins SafetyScreen44 panel, which includes a diverse set of receptors, ion channels, transporters, and enzymes.
-
Submit this compound for screening at a fixed concentration, typically 10 µM, in duplicate.
-
The screening is performed using radioligand binding assays for receptors and ion channels, and enzymatic assays for enzymes.
Data Interpretation:
-
The results are typically reported as the percentage of inhibition of the control specific binding (for binding assays) or enzyme activity (for enzymatic assays).
-
A common threshold for a significant "hit" is >50% inhibition. Hits are then typically followed up with dose-response studies to determine the IC50 value.
-
The data from the this compound screen indicated minimal off-target activity, with less than 30% inhibition for the tested PDEs and 21% binding for the KOP receptor at a 10 µM concentration[2].
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Showdown: IWP-051 vs. BAY 41-2272 for In Vitro sGC Activation
For researchers in cardiovascular and fibrotic diseases, soluble guanylate cyclase (sGC) has emerged as a promising therapeutic target. Two prominent small molecule sGC stimulators, IWP-051 and BAY 41-2272, have garnered significant attention. Both compounds act as allosteric agonists of sGC, working independently of and synergistically with nitric oxide (NO) to amplify the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). This guide provides a detailed comparison of their in vitro potency, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their studies.
In Vitro Potency: A Comparative Analysis
| Compound | Assay Type | Biological System | Condition | Potency (EC50/IC50) | Reference |
| This compound | cGMP Production | HEK293 Cells | With NO Donor (DETA-NO) | EC50: 290 nM | [1] |
| BAY 41-2272 | sGC Activation | Purified sGC | Without NO Donor | EC50: 3 µM | [2] |
| sGC Activation | Purified sGC | With NO Donor (DEA-NO) | EC50: 0.3 µM | [2] | |
| cGMP Production | cGMP Reporter Cell Line | Not Specified | EC50: 0.17 µM | [2] | |
| Platelet Aggregation Inhibition | Human Platelets | Not Specified | IC50: 36 nM | [3][4][5] | |
| Aortic Contraction Inhibition | Rabbit Aorta | Not Specified | IC50: 0.30 µM | [3][4] | |
| Corpus Cavernosum Relaxation | Human Tissue | Not Specified | EC50: 489.1 nM | ||
| Corpus Cavernosum Relaxation | Rabbit Tissue | Not Specified | EC50: 406.3 nM |
Key Observations:
-
Both this compound and BAY 41-2272 are potent stimulators of sGC.
-
The potency of BAY 41-2272 is significantly enhanced in the presence of an NO donor, highlighting the synergistic nature of its interaction with the NO-sGC signaling pathway.[2]
-
A study has suggested a potential key difference in their mechanism: this compound may act as a NO-GC1 isoform-specific stimulator, whereas BAY 41-2272 appears to stimulate both NO-GC1 and NO-GC2 isoforms. This could have significant implications for tissue-specific targeting and therapeutic applications.
Signaling Pathway of sGC Stimulators
Both this compound and BAY 41-2272 act on the soluble guanylate cyclase enzyme, a key component of the nitric oxide signaling pathway. Their stimulation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn mediates various downstream physiological effects, including smooth muscle relaxation and inhibition of platelet aggregation.
Caption: Signaling pathway of the sGC stimulator this compound.
Caption: Signaling pathway of the sGC stimulator BAY 41-2272.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro potency data. Below are representative protocols for assessing the activity of sGC stimulators.
Cell-Based cGMP Production Assay (HEK293 Cells)
This assay measures the intracellular accumulation of cGMP in response to sGC stimulation.
Caption: Workflow for a cell-based cGMP production assay.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and seeded into 96-well plates.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of newly synthesized cGMP.
-
Stimulation: The sGC stimulator (this compound or BAY 41-2272) is added at various concentrations. For assessing synergy, a fixed concentration of an NO donor (e.g., diethylenetriamine/nitric oxide adduct, DETA-NO) is co-incubated.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysate is determined using a commercially available detection kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated.
Purified sGC Enzyme Activity Assay
This assay directly measures the enzymatic activity of purified sGC in a cell-free system.
Protocol:
-
Reaction Mixture: A reaction buffer is prepared containing purified sGC enzyme, the substrate guanosine triphosphate (GTP), and a phosphodiesterase inhibitor.
-
Stimulation: this compound or BAY 41-2272 is added to the reaction mixture at varying concentrations, with or without an NO donor.
-
Incubation: The reaction is initiated and incubated at 37°C for a specific time.
-
Termination: The reaction is stopped, typically by the addition of a reagent that denatures the enzyme.
-
cGMP Measurement: The amount of cGMP produced is quantified, usually by radioimmunoassay (RIA) or other sensitive detection methods.
-
Data Analysis: The rate of cGMP formation is calculated, and the EC50 value for enzyme activation is determined.
Conclusion
Both this compound and BAY 41-2272 are valuable pharmacological tools for investigating the sGC-cGMP signaling pathway. While both are potent sGC stimulators, the potential isoform selectivity of this compound for NO-GC1 presents an intriguing avenue for more targeted therapeutic strategies. The choice between these compounds will ultimately depend on the specific research question, the biological system under investigation, and whether isoform specificity is a desirable characteristic. The provided data and protocols offer a foundation for researchers to make informed decisions and design robust experiments in the expanding field of sGC modulation.
References
- 1. Discovery of stimulator binding to a conserved pocket in the heme domain of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY 41-2272 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 5. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
A Head-to-Head Showdown: Soluble Guanylate Cyclase Stimulators in Preclinical Fibrosis Models
For researchers, scientists, and drug development professionals, the burgeoning class of soluble guanylate cyclase (sGC) stimulators presents a promising therapeutic avenue for a range of fibrotic diseases. These molecules target a key signaling pathway, the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) cascade, which is often impaired in fibrotic conditions.[1][2][3] By directly stimulating sGC, these drugs enhance cGMP production, leading to vasodilation, and anti-inflammatory, and crucially, anti-fibrotic effects.[4][5][6] This guide offers an objective comparison of the performance of various sGC stimulators in preclinical fibrosis models, supported by experimental data, detailed methodologies, and visual pathway diagrams to facilitate a deeper understanding of their therapeutic potential.
The NO-sGC-cGMP Signaling Pathway in Fibrosis
The NO-sGC-cGMP signaling pathway plays a critical role in regulating cellular functions that counteract the progression of fibrosis. In a healthy state, nitric oxide (NO) produced by endothelial cells binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then mediate downstream effects that inhibit key pro-fibrotic processes. However, in fibrotic diseases, endothelial dysfunction and oxidative stress can lead to reduced NO bioavailability and oxidation of the sGC heme iron, rendering the enzyme insensitive to NO.[7][8] sGC stimulators are designed to overcome this limitation by acting on the reduced (ferrous, Fe²⁺) form of sGC, both directly stimulating the enzyme to a limited extent and sensitizing it to endogenous NO.[7]
Caption: sGC stimulators enhance the NO-sGC-cGMP pathway to produce anti-fibrotic effects.
Head-to-Head Comparison of sGC Modulators in a Renal Fibrosis Model
A direct comparison study in a rat model of chronic kidney disease (5/6 nephrectomy with a high-salt diet) provides valuable insights into the differential effects of an sGC stimulator (BAY 41-8543) and an sGC activator (BAY 60-2770). sGC activators are another class of compounds that target the oxidized or heme-free form of sGC, which is prevalent in conditions of high oxidative stress.[9][10]
| Parameter | Vehicle (5/6Nx+HSD) | sGC Stimulator (BAY 41-8543) | sGC Activator (BAY 60-2770) |
| Systolic Blood Pressure (mmHg) | High | Significantly Reduced | Significantly Reduced |
| Diastolic Blood Pressure (mmHg) | High | Significantly Reduced | Significantly Reduced |
| Renal Interstitial Fibrosis | Severe | No Significant Improvement | Significantly Reduced |
| Glomerulosclerosis | Severe | No Significant Improvement | Significantly Reduced |
| Renal Type I Collagen Deposition | Increased | Reduced | Reduced |
Data compiled from a study in 5/6 nephrectomized rats on a high-salt diet.[9][10]
Notably, while both the sGC stimulator and activator effectively lowered blood pressure, only the sGC activator, BAY 60-2770, demonstrated significant anti-fibrotic effects by reducing interstitial fibrosis and glomerulosclerosis.[9][10] This suggests that in severe disease models with high oxidative stress, targeting the oxidized form of sGC with an activator may be more effective in mitigating fibrosis.[9][10]
Performance of sGC Stimulators in Various Preclinical Fibrosis Models
While direct head-to-head comparisons of different sGC stimulators are limited, numerous studies have demonstrated their efficacy in various organ-specific fibrosis models.
Pulmonary Fibrosis
In a mouse model of bleomycin-induced pulmonary fibrosis, the sGC stimulator riociguat (B1680643) was compared to the phosphodiesterase 5 (PDE5) inhibitor sildenafil (B151).[11][12]
| Treatment Group | Right Ventricle Systolic Pressure | Right Ventricular Hypertrophy | Pulmonary Fibrosis Score |
| Vehicle (Bleomycin) | Increased | Present | Severe |
| Riociguat (1, 3, or 10 mg/kg/day) | Attenuated | Attenuated | Markedly Ameliorated |
| Sildenafil (100 mg/kg/day) | Attenuated | Attenuated | No Significant Amelioration |
| Riociguat + Sildenafil | Attenuated | Attenuated | Markedly Ameliorated |
Data from a study in bleomycin-exposed mice.[11][12]
Riociguat, alone or in combination with sildenafil, was superior to sildenafil alone in ameliorating pulmonary fibrosis and pulmonary hypertension.[11][12]
Liver Fibrosis
The sGC stimulator praliciguat (B610188) has been investigated in multiple models of non-alcoholic steatohepatitis (NASH), a disease characterized by liver inflammation and fibrosis.[13][14]
| Model | Treatment | Key Anti-fibrotic Outcomes |
| CCl4-induced liver fibrosis | Praliciguat | Reduced collagen deposition |
| TAA-induced liver fibrosis | Praliciguat | Lower levels of fibrotic biomarkers |
| STAM/HC NASH model | Praliciguat | Lower liver fibrosis |
Data summarized from preclinical studies with praliciguat.[14]
Praliciguat demonstrated anti-fibrotic and anti-inflammatory effects by directly acting on hepatic stellate cells to inhibit their fibrotic transformation.[13][14] Another sGC stimulator, IW-1973, also showed preventative effects on hepatic steatosis, inflammation, and fibrosis in experimental NASH models.[15][16]
Renal Fibrosis
In a ZSF-1 model of diabetic nephropathy, an sGC stimulator (Compound 1) was evaluated for its renal-protective effects.[17][18]
| Treatment Group | Key Renal Parameters |
| Vehicle | Progressive proteinuria, kidney hypertrophy |
| sGC Stimulator (Compound 1) | Reduced kidney hypertrophy, slowed progression of proteinuria, reduced urinary albumin to creatinine (B1669602) ratio |
| sGC Stimulator + Enalapril | Greater renal protection |
Findings from a study in a rodent model of diabetic nephropathy.[18]
The sGC stimulator, both as a monotherapy and in combination with an ACE inhibitor, demonstrated significant renal protection.[18]
Experimental Protocols
General Experimental Workflow for Evaluating sGC Stimulators in a Preclinical Fibrosis Model
Caption: A typical workflow for preclinical evaluation of sGC stimulators in fibrosis models.
Bleomycin-Induced Pulmonary Fibrosis Model
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (0.5 U/kg).[11][12]
-
Treatment: Gavage feeding with the sGC stimulator (e.g., riociguat at 1, 3, or 10 mg/kg/day), comparator (e.g., sildenafil at 100 mg/kg/day), or vehicle, starting from the day of bleomycin administration and continuing for two weeks.[11][12]
-
Endpoint Analysis:
-
Hemodynamics: Measurement of right ventricle systolic pressure and pulmonary acceleration time/ejection time ratio via echocardiography and invasive hemodynamic measurements.[12]
-
Histopathology: Lungs are harvested, and sections are stained with hematoxylin (B73222) and eosin (B541160) to assess the surface area involved by fibrosis and inflammation.[12]
-
Biomarkers: Plasma cGMP levels are measured.[11]
-
5/6 Nephrectomy Model of Renal Fibrosis
-
Induction of Fibrosis: Surgical removal of two-thirds of the left kidney, followed by removal of the entire right kidney one week later (5/6 nephrectomy). The animals are then placed on a high-salt diet to accelerate fibrosis.[9]
-
Treatment: Administration of the sGC stimulator (e.g., BAY 41-8543 at 1 mg/kg, twice daily) or sGC activator (e.g., BAY 60-2770 at 1 mg/kg, once daily) by gavage for a specified period (e.g., 11 weeks).[9]
-
Endpoint Analysis:
-
Renal Function: Measurement of plasma creatinine and proteinuria.[9]
-
Blood Pressure: Monitoring of systolic and diastolic blood pressure.[9]
-
Histopathology: Kidneys are harvested for histological analysis to assess interstitial fibrosis and glomerulosclerosis.[9]
-
Proteomics: Proteomic analysis of kidney tissue to identify changes in protein expression related to fibrosis and apoptosis.[9]
-
Conclusion
Preclinical evidence strongly supports the anti-fibrotic potential of sGC stimulators across a range of organ systems. While direct head-to-head comparisons between different sGC stimulators are still emerging, the available data demonstrates their ability to modulate key pathological processes in fibrosis. The comparative study of an sGC stimulator and an activator in a renal fibrosis model highlights the importance of considering the underlying disease pathophysiology, particularly the level of oxidative stress, when selecting a therapeutic strategy. As more data from ongoing and future studies become available, a clearer picture of the relative efficacy and optimal applications for different sGC stimulators will undoubtedly emerge, paving the way for novel anti-fibrotic therapies.
References
- 1. Anti-fibrotic effects of soluble guanylate cyclase stimulators and activators: A review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble Guanylate Cyclase: A New Therapeutic Target for Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of sGC Modulators for the Treatment of Age-Related Fibrosis: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of soluble guanylate cyclase stimulators in patients with heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical development of sGC modulators, riociguat and vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Nitric oxide-independent stimulation of soluble guanylate cyclase attenuates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sGC stimulator praliciguat suppresses stellate cell fibrotic transformation and inhibits fibrosis and inflammation in models of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sGC stimulator praliciguat suppresses stellate cell fibrotic transformation and inhibits fibrosis and inflammation in models of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The soluble guanylate cyclase stimulator IW‐1973 prevents inflammation and fibrosis in experimental non‐alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The soluble guanylate cyclase stimulator IW-1973 prevents inflammation and fibrosis in experimental non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of soluble guanylate cyclase stimulator on renal function in ZSF-1 model of diabetic nephropathy | PLOS One [journals.plos.org]
- 18. Effects of soluble guanylate cyclase stimulator on renal function in ZSF-1 model of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking IWP-051: A Comparative Guide to Industry-Standard sGC Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, novel compounds are continuously being evaluated for their potential to address cardiovascular and fibrotic diseases. This guide provides a comparative overview of IWP-051, a potent sGC stimulator, benchmarked against industry-standard sGC modulators, including the sGC stimulators Riociguat and Vericiguat, and the sGC activator Cinaciguat.
This comparison is based on publicly available preclinical data. It is important to note that direct head-to-head comparative studies for this compound against other sGC modulators are limited. Therefore, the data presented is compiled from individual studies and should be interpreted with this consideration.
Data Presentation: Quantitative Comparison of sGC Modulators
The following tables summarize the key preclinical parameters for this compound and industry-standard sGC modulators. These parameters are crucial for evaluating the potency, efficacy, and drug-like properties of these compounds.
Table 1: In Vitro and Cellular Potency
| Compound | Class | Target | Assay Type | EC50 (nM) | Source(s) |
| This compound | sGC Stimulator | sGC | cGMP production in HEK293 cells | 290 | [1] |
| Riociguat | sGC Stimulator | sGC | Recombinant sGC activation | ~70 | [2] |
| Vericiguat | sGC Stimulator | sGC | Recombinant sGC activation | ~130 | [3] |
| Cinaciguat | sGC Activator | Oxidized/heme-free sGC | Recombinant sGC activation | ~5 | [2] |
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Oral Bioavailability (%) | Plasma Protein Binding (%) | Half-life (t½) (hours) | Source(s) |
| This compound | Rat | >40 | 99.9 | 4.1 | [1][4] |
| Riociguat | Rat | ~100 | ~95 | ~7 | [2] |
| Vericiguat | Rat | ~20 | >99 | ~30 | [3] |
| Cinaciguat | Rat | N/A (IV administration) | >99 | ~1.5 | [2] |
N/A: Not applicable or data not available for oral administration in the cited sources.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the characterization of sGC modulators.
In Vitro sGC Enzyme Activity Assay (cGMP Production)
This assay quantifies the ability of a compound to directly stimulate the enzymatic activity of purified sGC.
-
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the activation of recombinant sGC.
-
Methodology:
-
Purified recombinant human sGC is incubated in a reaction buffer containing GTP (the substrate), a phosphodiesterase (PDE) inhibitor (to prevent cGMP degradation), and varying concentrations of the test compound.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 10-20 minutes).
-
The reaction is terminated, and the amount of cGMP produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by mass spectrometry.
-
The concentration-response curve is plotted, and the EC50 value is calculated. To assess the synergistic effect with NO, the assay can be repeated in the presence of an NO donor.
-
Cellular cGMP Production Assay
This assay measures the ability of a compound to increase cGMP levels in a cellular context.
-
Objective: To determine the potency of a test compound in a cellular environment.
-
Methodology:
-
A suitable cell line, such as Human Embryonic Kidney (HEK) 293 cells, which endogenously or recombinantly express sGC, is cultured.
-
The cells are pre-incubated with a PDE inhibitor.
-
The cells are then treated with varying concentrations of the test compound for a specific duration.
-
The cells are lysed, and the intracellular cGMP concentration is measured using a commercially available cGMP assay kit.
-
The EC50 value is determined from the concentration-response curve.
-
Ex Vivo Vasodilation Assay
This assay assesses the functional consequence of sGC activation, which is typically smooth muscle relaxation leading to vasodilation.
-
Objective: To evaluate the vasodilatory effects of a test compound on isolated blood vessels.
-
Methodology:
-
Arterial rings (e.g., from rat aorta or rabbit saphenous artery) are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
The relaxation of the arterial ring is measured as a percentage of the pre-contraction tension.
-
A concentration-response curve is generated to determine the potency and efficacy of the compound as a vasodilator.
-
Mandatory Visualization
Signaling Pathway of sGC Stimulators and Activators
The following diagram illustrates the mechanism of action of sGC stimulators and activators within the NO-sGC-cGMP signaling pathway.
Caption: Mechanism of sGC modulation.
General Experimental Workflow for Compound Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of novel sGC modulators.
Caption: Preclinical evaluation workflow.
References
- 1. Discovery of this compound, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sGC Stimulators and sGC Activators for the Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a novel orally bioavailable soluble guanylate cyclase stimulator with sustained and dose-dependent hemodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of IWP-051
Immediate Safety and Handling:
Before initiating any disposal procedures, it is imperative to handle IWP-051 with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
1. Waste Characterization:
The first step in proper disposal is to characterize the waste. Based on available data, this compound is a solid organic compound.[1] To determine if it qualifies as hazardous waste, it must be evaluated for the four key characteristics defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, and toxicity.[2][3][4]
-
Ignitability: Assess if the waste has a low flashpoint or is combustible.
-
Corrosivity: Determine if the waste is highly acidic or basic (pH ≤ 2 or ≥ 12.5).[4][5]
-
Reactivity: Evaluate if the waste is unstable, reacts violently with water, or can release toxic gases.[2][3]
-
Toxicity: Consider if the waste is harmful if ingested or absorbed.[3] Given that this compound is a bioactive compound intended for research, it should be handled as potentially toxic.
Any unused this compound, contaminated materials (e.g., pipette tips, gloves, bench paper), and solutions containing this compound should be treated as hazardous waste.
2. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]
-
Solid Waste: Collect pure this compound and any contaminated solid materials in a designated, leak-proof hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect this solution in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[6] For example, halogenated and non-halogenated solvent wastes should typically be collected separately.[6][7]
3. Containerization and Labeling:
All waste containers must be in good condition and compatible with the chemical waste they hold.[8]
-
The container must be clearly labeled with the words "Hazardous Waste."[8][9]
-
The label must include the full chemical name ("this compound") and a list of all constituents, including solvents and their approximate concentrations.[10]
-
Indicate the date when waste was first added to the container (the accumulation start date).[8]
-
Ensure the label clearly states the associated hazards (e.g., "Toxic").[11][12]
-
Keep the waste container securely closed except when adding waste.[1][8]
4. Storage and Disposal:
Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[9][13] This area should be at or near the point of generation and under the control of the laboratory personnel.
Once the container is full or has reached the storage time limit set by your institution, arrange for a pickup from your EHS or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[1][14]
This compound Properties for Waste Characterization
To assist in the proper characterization and labeling of this compound waste, the following table summarizes its known chemical properties.
| Property | Value |
| Molecular Formula | C₁₇H₁₁F₂N₅O₂ |
| Molecular Weight | 355.3 g/mol |
| Physical Form | Solid |
Source: CymitQuimica[1]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the general procedure for handling chemical waste as outlined above is the standard and accepted methodology in research settings. The key "experiment" in this context is the waste characterization, which involves assessing the compound against the hazardous waste criteria.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for chemical waste disposal in a laboratory setting.
Caption: General workflow for laboratory chemical waste management.
Caption: Decision workflow for empty this compound container disposal.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. actenviro.com [actenviro.com]
- 4. epa.gov [epa.gov]
- 5. Chemical Waste Identification | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. epa.gov [epa.gov]
- 12. Labeling in Laboratory | Occupational Safety and Health Administration [osha.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling IWP-051
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, small-molecule inhibitors like IWP-051. Adherence to strict safety protocols and operational plans is critical to minimize exposure risk and ensure proper disposal. This guide provides essential, immediate safety and logistical information for the handling of this compound.
Personal Protective Equipment (PPE)
Given that this compound is a potent laboratory research compound, it should be handled with the same precautions as other hazardous drugs.[1] The following table summarizes the recommended personal protective equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves.[2][3] The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.[1] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[1][2] |
| Body | Disposable Gown | A disposable, polyethylene-coated polypropylene (B1209903) gown that has demonstrated resistance to permeability by hazardous drugs is required.[3][4] Gowns should be long-sleeved with closed cuffs and open in the back.[2] Change gowns every 2-3 hours or immediately upon contamination.[2] |
| Eyes & Face | Safety Goggles & Face Shield | Use safety goggles that provide a complete seal around the eyes.[1] A face shield should be worn in conjunction with goggles to protect against splashes.[1] |
| Respiratory | N95 Respirator | An N95 respirator is necessary to protect against the inhalation of aerosols or fine particles.[2][4] Ensure the respirator is properly fit-tested.[2] A standard surgical mask is not sufficient.[2] |
| Head & Feet | Hair and Shoe Covers | Disposable hair covers and two pairs of shoe covers are required when handling hazardous compounds to prevent the spread of contamination.[2][3] |
Operational Workflow for Handling this compound
A systematic approach to handling, from receipt of the compound to its final disposal, is crucial for safety and experimental integrity.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers, hair covers), contaminated lab supplies (pipette tips, tubes, vials), and any material used for spill cleanup should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
All hazardous waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general lab traffic.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6] Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.
References
- 1. pppmag.com [pppmag.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. Managing and disposing of hazardous waste | Hennepin County [hennepin.us]
- 6. Managing and disposing of hazardous waste | Hennepin County [hennepin.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
